molecular formula C43H85N2O9P B15576941 16:0 Caproylamine PE

16:0 Caproylamine PE

Número de catálogo: B15576941
Peso molecular: 805.1 g/mol
Clave InChI: IVLBQYFFAUWDCA-RRHRGVEJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

16:0 Caproylamine PE is a useful research compound. Its molecular formula is C43H85N2O9P and its molecular weight is 805.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C43H85N2O9P

Peso molecular

805.1 g/mol

Nombre IUPAC

[(2R)-3-[2-(6-aminohexanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate

InChI

InChI=1S/C43H85N2O9P/c1-3-5-7-9-11-13-15-17-19-21-23-25-29-33-42(47)51-38-40(39-53-55(49,50)52-37-36-45-41(46)32-28-27-31-35-44)54-43(48)34-30-26-24-22-20-18-16-14-12-10-8-6-4-2/h40H,3-39,44H2,1-2H3,(H,45,46)(H,49,50)/t40-/m1/s1

Clave InChI

IVLBQYFFAUWDCA-RRHRGVEJSA-N

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to 16:0 Caproylamine PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 16:0 Caproylamine PE, a functionalized phospholipid increasingly utilized in biomedical research and drug development.

Introduction

This compound, chemically known as 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine), is a derivative of the naturally occurring phospholipid, phosphatidylethanolamine (B1630911) (PE).[1] It is distinguished by the presence of two saturated 16-carbon palmitoyl (B13399708) chains and a caproylamine moiety attached to the phosphoethanolamine headgroup. This modification introduces a primary amine, providing a versatile reactive handle for the covalent attachment of various molecules.[][3]

The primary application of this compound lies in its role as a key component in the formation of functionalized liposomes and other lipid-based nanoparticles. The terminal amine group allows for the conjugation of targeting ligands, imaging agents, and therapeutic molecules, thereby enabling the development of sophisticated drug delivery systems and diagnostic tools.[4] While not extensively documented, the modification of the PE headgroup may also influence cellular signaling pathways related to membrane fusion, protein interactions, and apoptosis.[5]

Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its application in formulating lipid nanoparticles.

PropertyValueReference
Synonyms 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine), DPPE-N-hexanoylamine[6]
Molecular Formula C43H85N2O9P[6]
Molecular Weight 805.12 g/mol [6]
CAS Number 115288-21-6[6]
Physical State Powder
Purity >99%[6]
Storage Temperature -20°C[6]

Experimental Protocols

Synthesis of this compound

While commercially available, a general synthetic route for N-acylated phosphatidylethanolamines can be adapted for the laboratory-scale production of this compound.

Materials:

Procedure:

  • Dissolve DPPE in a mixture of chloroform and methanol.

  • Add a molar excess of TEA to the solution to act as a base.

  • Slowly add a solution of caproic acid NHS ester in chloroform to the DPPE solution while stirring.

  • Allow the reaction to proceed at room temperature for several hours to overnight.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a small amount of water.

  • Remove the solvents under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of chloroform and methanol as the eluent.

  • Collect the fractions containing the desired product and evaporate the solvent to obtain pure this compound.

  • Confirm the identity and purity of the product using techniques such as NMR and mass spectrometry.

Preparation of Functionalized Liposomes

The primary amine of this compound is readily available for conjugation with molecules containing an N-hydroxysuccinimide (NHS) ester.

Materials:

  • Primary lipid (e.g., DPPC, DOPC)

  • Cholesterol

  • This compound

  • Molecule to be conjugated with an NHS ester group (e.g., fluorescent dye, targeting peptide)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Reaction buffer (e.g., HEPES or bicarbonate buffer, pH 8.0-8.5)

  • Size exclusion chromatography column (e.g., Sephadex G-50)

Procedure:

  • Liposome (B1194612) Formulation:

    • Co-dissolve the primary lipid, cholesterol, and this compound in chloroform at a desired molar ratio.

    • Create a thin lipid film by evaporating the solvent under a stream of nitrogen followed by vacuum desiccation.

    • Hydrate the lipid film with PBS (pH 7.4) to form multilamellar vesicles (MLVs).

    • Extrude the MLV suspension through polycarbonate membranes of a defined pore size to produce unilamellar liposomes of a specific diameter.

  • Conjugation Reaction:

    • Exchange the buffer of the liposome suspension to the reaction buffer (pH 8.0-8.5) using dialysis or size exclusion chromatography.

    • Dissolve the NHS-ester functionalized molecule in a small amount of a water-miscible organic solvent (e.g., DMSO).

    • Add the activated molecule solution to the liposome suspension with gentle stirring.

    • Incubate the reaction mixture for 1-2 hours at room temperature.

  • Purification:

    • Remove unconjugated molecules by passing the reaction mixture through a size exclusion chromatography column, eluting with PBS (pH 7.4).

    • Collect the liposome-containing fractions.

Quantification of Surface Conjugation

The efficiency of the conjugation reaction can be assessed by quantifying the amount of molecule attached to the liposome surface.

Materials:

  • Functionalized liposomes

  • Spectrophotometer or fluorometer

  • Appropriate standards for the conjugated molecule

Procedure:

  • If the conjugated molecule has a chromophore or is fluorescent, its concentration can be determined by measuring the absorbance or fluorescence of the liposome suspension.

  • A standard curve of the free molecule should be prepared to correlate the measurement to concentration.

  • The lipid concentration of the liposome suspension can be determined using a phosphate (B84403) assay (e.g., Bartlett assay).

  • The conjugation efficiency can be expressed as the molar ratio of the conjugated molecule to the total lipid.

Quantitative Data

The inclusion of functionalized lipids like this compound can influence the drug loading and release properties of liposomes. The following table presents representative data for doxorubicin-loaded liposomes with and without a generic phosphatidylethanolamine (PE) conjugation.

ParameterDoxorubicin-Loaded Liposomes (DOX-L)PE-Conjugated Doxorubicin-Loaded Liposomes (DOX-PEL)Reference
Drug Loading Efficiency (%) 49.25 ± 1.0552.98 ± 3.22[7]
Drug Loading (µg/mg) 24.4426.29[7]
In Vitro Drug Release at 9 hours (%) 69.91 ± 1.0577.07 ± 1.02[7]

Note: This data is for a generic PE-conjugated liposome and serves as a representative example. Actual values for this compound-containing liposomes will depend on the specific formulation and conjugated molecule.

Visualizations

Experimental Workflow: Liposome Functionalization

G cluster_0 Liposome Preparation cluster_1 Conjugation cluster_2 Purification Lipid Dissolution Lipid Dissolution Thin Film Formation Thin Film Formation Lipid Dissolution->Thin Film Formation Hydration Hydration Thin Film Formation->Hydration Extrusion Extrusion Hydration->Extrusion Buffer Exchange Buffer Exchange Extrusion->Buffer Exchange Amine-Liposomes Addition of NHS-ester Molecule Addition of NHS-ester Molecule Buffer Exchange->Addition of NHS-ester Molecule Incubation Incubation Addition of NHS-ester Molecule->Incubation Size Exclusion Chromatography Size Exclusion Chromatography Incubation->Size Exclusion Chromatography Conjugated Liposomes Characterization Characterization Size Exclusion Chromatography->Characterization

Caption: Workflow for the preparation and functionalization of liposomes containing this compound.

Conceptual Signaling Pathway: Influence of Functionalized PE on Cellular Uptake

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Functionalized_Liposome Liposome with This compound and Targeting Ligand Receptor Cell Surface Receptor Functionalized_Liposome->Receptor Binding Endosome Endosome Receptor->Endosome Endocytosis Drug_Release Drug Release Endosome->Drug_Release Endosomal Escape / Fusion Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: A conceptual pathway for the cellular uptake of a liposome functionalized via this compound.

Disclaimer: This diagram illustrates a general mechanism of targeted drug delivery and does not represent a specific, experimentally verified signaling pathway for this compound.

Conclusion

This compound is a valuable tool for researchers in drug delivery and bioconjugation. Its well-defined chemical structure and the reactivity of its primary amine group offer a reliable method for creating functionalized lipid nanoparticles. Further research is warranted to fully elucidate the influence of this specific lipid on the biophysical properties of membranes and its potential role in modulating cellular signaling pathways. This guide provides a foundational understanding to aid in the design and execution of experiments utilizing this compound.

References

An In-depth Technical Guide to 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine) (N-hexanoyl-DPPE), a modified phospholipid of significant interest in the fields of biophysics, drug delivery, and membrane biology. While specific experimental data for this particular derivative is limited in publicly available literature, this document synthesizes information on the parent compound, 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE), and established principles of lipid modification to provide a detailed understanding of its structure, properties, and potential applications. This guide includes tabulated physicochemical data, detailed experimental protocols for lipid modification and liposome (B1194612) preparation, and a conceptual workflow for the synthesis and characterization of N-hexanoyl-DPPE.

Introduction

Phospholipids are fundamental components of biological membranes, and their diverse structures give rise to a wide array of physicochemical properties that govern membrane function. The modification of phospholipid headgroups is a key strategy for altering membrane characteristics and for the development of advanced drug delivery systems. 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine) is a derivative of the common phospholipid DPPE, featuring a hexanoyl group covalently attached to the primary amine of the phosphoethanolamine headgroup. This modification is expected to alter the hydrogen bonding capacity and steric properties of the headgroup, thereby influencing lipid packing, membrane fluidity, and interaction with other molecules.

Molecular Structure and Properties

The core structure of N-hexanoyl-DPPE consists of a glycerol (B35011) backbone esterified with two palmitic acid chains at the sn-1 and sn-2 positions, and a phosphoethanolamine headgroup at the sn-3 position, which is further N-acylated with a hexanoyl group.

Table 1: Physicochemical Properties of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE)

PropertyValueReference
Molecular Formula C37H74NO8P[1]
Molecular Weight 691.96 g/mol [2]
CAS Number 923-61-5[2]
Physical Form Powder
Storage Temperature -20°C[3]
Solubility Chloroform (B151607) (3 mg/ml)[4]

Note: The properties listed are for the unmodified DPPE. The addition of a hexanoyl group (C6H11O) to the headgroup of DPPE will increase the molecular weight by approximately 99.13 g/mol .

Experimental Protocols

Synthesis of N-hexanoyl-DPPE (Conceptual Protocol)

This protocol describes a general method for the N-acylation of a primary amine on a phospholipid.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE)

  • Hexanoyl chloride or N-hydroxysuccinimide (NHS) ester of hexanoic acid

  • Anhydrous chloroform or a mixture of chloroform and methanol (B129727)

  • A non-nucleophilic base (e.g., triethylamine)

  • Argon or nitrogen gas

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., chloroform, methanol, water mixtures)

Procedure:

  • Dissolution: Dissolve DPPE in an appropriate anhydrous organic solvent (e.g., chloroform) under an inert atmosphere (argon or nitrogen).

  • Addition of Base: Add a slight molar excess of a non-nucleophilic base, such as triethylamine, to the solution to act as a proton scavenger.

  • Acylation: Slowly add a molar equivalent of the acylating agent (hexanoyl chloride or hexanoic acid NHS ester) to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate solvent system. The product, N-hexanoyl-DPPE, should have a different retention factor (Rf) compared to the starting material, DPPE.

  • Quenching and Extraction: Once the reaction is complete, quench any remaining acylating agent with a small amount of water or a primary amine. Wash the organic phase with a mild aqueous acid and then with brine to remove the base and any water-soluble byproducts.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of methanol in chloroform to isolate the N-hexanoyl-DPPE.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ³¹P NMR, and mass spectrometry.

Preparation of Liposomes Containing N-hexanoyl-DPPE

This protocol describes the thin-film hydration method followed by extrusion for the preparation of unilamellar liposomes.[5]

Materials:

  • Primary lipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)

  • N-hexanoyl-DPPE

  • (Optional) Cholesterol

  • Chloroform or a 2:1 (v/v) mixture of chloroform and methanol

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Liposome extruder

  • Polycarbonate membranes with a defined pore size (e.g., 100 nm)

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired lipids (e.g., a mixture of DPPC and N-hexanoyl-DPPE, with or without cholesterol) in chloroform or a chloroform/methanol mixture in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

    • Dry the film further under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer by adding the buffer to the flask and agitating. The temperature of the buffer should be above the phase transition temperature (Tm) of the lipid with the highest Tm.[5]

    • This process results in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To produce unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion.

    • Load the MLV suspension into a gas-tight syringe and pass it through a polycarbonate membrane with a specific pore size (e.g., 100 nm) assembled in a liposome extruder.[6]

    • Repeat the extrusion process an odd number of times (e.g., 11-21 passes) to ensure a narrow size distribution.[6]

  • Characterization:

    • Characterize the liposomes for size distribution and zeta potential using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency if a drug or fluorescent probe was included in the hydration buffer.

Mandatory Visualizations

Conceptual Synthesis Workflow

Synthesis_Workflow DPPE 1. DPPE Dissolution (Anhydrous Solvent) Base 2. Addition of Base (e.g., Triethylamine) DPPE->Base Acylation 3. Acylation (Hexanoyl Chloride/NHS-ester) Base->Acylation Monitoring 4. Reaction Monitoring (TLC) Acylation->Monitoring Purification 5. Purification (Column Chromatography) Monitoring->Purification Characterization 6. Characterization (NMR, MS) Purification->Characterization

Caption: Conceptual workflow for the synthesis of N-hexanoyl-DPPE.

Liposome Preparation Workflow

Liposome_Preparation cluster_prep Liposome Formation cluster_char Characterization Lipid_Dissolution 1. Lipid Dissolution (Organic Solvent) Film_Formation 2. Thin Film Formation (Rotary Evaporation) Lipid_Dissolution->Film_Formation Hydration 3. Hydration (Aqueous Buffer, T > Tm) Film_Formation->Hydration Extrusion 4. Extrusion (Size Reduction) Hydration->Extrusion DLS Size and Zeta Potential (DLS) Extrusion->DLS Encapsulation Encapsulation Efficiency Extrusion->Encapsulation

Caption: Workflow for the preparation and characterization of liposomes.

Potential Applications and Signaling Pathways

While no specific signaling pathways involving N-hexanoyl-DPPE have been documented, the modification of the phosphoethanolamine headgroup can have significant implications for membrane biology and drug delivery.

  • Membrane Properties: The addition of the hexanoyl group is expected to decrease the ability of the headgroup to participate in intermolecular hydrogen bonds, which are prevalent in membranes containing unmodified DPPE. This could lead to an increase in the average area per lipid and a decrease in membrane rigidity, thereby modulating membrane fluidity.

  • Drug Delivery: Liposomes containing N-hexanoyl-DPPE could exhibit altered stability and release kinetics compared to those made with unmodified DPPE. The modified headgroup may influence the interaction of liposomes with serum components and cells. The cellular uptake mechanisms of liposomes are complex and can include endocytosis and direct fusion with the plasma membrane.[7][8] The surface properties of liposomes, influenced by lipids like N-hexanoyl-DPPE, play a crucial role in determining the uptake pathway.

  • Biomolecular Interactions: The altered headgroup structure may affect the interaction of the membrane with proteins and other biomolecules. This could be relevant in the study of membrane protein function and in the design of targeted drug delivery systems where specific ligand-receptor interactions are desired.

Conclusion

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine) represents a structurally interesting phospholipid with potential applications in creating model membranes with tailored properties and in the development of novel liposomal drug delivery systems. Although specific data for this molecule is sparse, this guide provides a solid foundation for researchers by leveraging knowledge of the parent compound, DPPE, and general principles of lipid chemistry. The provided conceptual protocols and workflows offer a starting point for the synthesis, purification, and formulation of N-hexanoyl-DPPE into liposomes, paving the way for future investigations into its unique biophysical properties and biological activities. Further research is warranted to fully elucidate the specific characteristics of this modified phospholipid and its impact on membrane structure and function.

References

chemical properties of 16:0 Caproylamine PE

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 16:0 Caproylamine PE

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: this compound (CAS: 115288-21-6) is a specialized, headgroup-modified phospholipid primarily available as a research chemical. While its general classification as an N-acylphosphatidylethanolamine (NAPE) places it within a well-studied biological context, specific experimental data such as a detailed synthesis protocol, precise analytical characterization (NMR, MS/MS fragmentation), and demonstrated involvement in specific biological pathways are not extensively documented in peer-reviewed literature. This guide provides a comprehensive overview based on its known properties and established knowledge of the NAPE lipid class, including representative experimental protocols and relevant biological pathways.

Introduction to this compound

This compound, chemically known as 1,2-Dipalmitoyl-sn-Glycero-3-Phosphoethanolamine-N-(hexanoylamine), is a synthetic phospholipid. It is structurally characterized by a glycerol (B35011) backbone esterified with two palmitic acid (16:0) chains at the sn-1 and sn-2 positions. Its distinct feature is the modification of the headgroup, where the primary amine of phosphoethanolamine is acylated with a six-carbon hexanoyl (caproyl) group.[1][2]

This modification makes it a member of the N-acylphosphatidylethanolamine (NAPE) family. NAPEs are important precursors in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide (B1667382).[3][4][5] The presence of a functionalized headgroup also makes lipids like this compound useful tools in the development of lipid-based drug delivery systems, such as liposomes, and for the construction of bio-functionalized surfaces like supported lipid bilayer microarrays.[2]

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is compiled from commercial supplier technical data sheets.

PropertyValueReference
Chemical Name 1,2-Dipalmitoyl-sn-Glycero-3-Phosphoethanolamine-N-(hexanoylamine)[1]
Synonym(s) This compound, N-Hexanoyl-DPPE[1][2]
CAS Number 115288-21-6[1][2][6]
Molecular Formula C₄₃H₈₅N₂O₉P[2]
Molecular Weight 805.12 g/mol [2]
Exact Mass 804.599 g/mol [1]
Physical Form Powder[2]
Purity >99% (by TLC)[2]
Storage Conditions -20°C[2]
Stability 1 Year (from date of purchase)
Solubility Soluble in organic solvents such as chloroform (B151607) and methanol (B129727).

Biological Context: The NAPE Biosynthesis Pathway

This compound, as a NAPE, is an intermediate in a significant lipid signaling pathway. NAPEs are biosynthesized by the action of N-acyltransferases, which transfer a fatty acid from a donor phospholipid to the headgroup amine of phosphatidylethanolamine (B1630911) (PE).[5] The resulting NAPE can then be hydrolyzed by a specific enzyme, N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD), to release a bioactive N-acylethanolamine (NAE).[4][7][8] These NAEs, such as anandamide and oleoylethanolamine, act as signaling molecules by binding to various cellular receptors, including cannabinoid receptors.[3][9]

Alternative pathways for NAE formation from NAPE that are independent of NAPE-PLD also exist, involving other hydrolases and phospholipases.[3][9]

NAPE_Signaling_Pathway PC Phospholipid (e.g., PC) invis1 PC->invis1 PE Phosphatidylethanolamine (PE) PE->invis1 NAPE This compound (NAPE) NAE N-Hexanoyl- ethanolamine (NAE) NAPE->NAE NAPE-PLD (Hydrolysis) Receptor Cellular Receptors (e.g., CB1/CB2) NAE->Receptor Binds Signal Downstream Signaling Receptor->Signal Activates invis1->NAPE N-Acyltransferase invis2

Biosynthesis and activity of N-acylethanolamines (NAEs) from NAPE precursors.

Experimental Protocols

The following sections provide detailed, representative protocols for the chemical synthesis and analytical characterization of N-acylated PE lipids like this compound.

Representative Protocol: Chemical Synthesis

This protocol describes a general method for the N-acylation of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE) with hexanoyl chloride.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE)

  • Hexanoyl chloride

  • Anhydrous chloroform (CHCl₃)

  • Anhydrous triethylamine (B128534) (TEA)

  • Methanol (MeOH)

  • Argon or Nitrogen gas

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., chloroform, methanol, water mixtures)

Procedure:

  • Dissolution: Dissolve DPPE (1 equivalent) in anhydrous chloroform in a round-bottom flask under an inert argon atmosphere. Add anhydrous triethylamine (1.2 equivalents) to the solution to act as a base.

  • Acylation Reaction: Cool the solution to 0°C in an ice bath. Slowly add hexanoyl chloride (1.1 equivalents), dissolved in a small amount of anhydrous chloroform, to the stirred DPPE solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase such as chloroform:methanol:water (65:25:4, v/v/v). The product spot should have a higher Rf value than the starting DPPE.

  • Quenching: Once the reaction is complete, quench by adding a small amount of methanol to react with any excess hexanoyl chloride.

  • Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product using silica gel column chromatography.

    • Elute the column with a gradient of chloroform and methanol (e.g., starting from 100% chloroform and gradually increasing the methanol concentration).

    • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Final Product: Combine the pure fractions and evaporate the solvent under reduced pressure to yield this compound as a solid or waxy powder. Confirm the structure and purity using mass spectrometry and NMR.

Representative Protocol: Analytical Characterization by LC-MS/MS

This protocol outlines a typical lipidomics workflow for the identification and characterization of this compound from a purified sample or a complex lipid extract.

Lipidomics_Workflow Sample Biological Sample or Purified Lipid Extraction Lipid Extraction (e.g., Bligh-Dyer) Sample->Extraction LC Reverse-Phase HPLC Extraction->LC Separation MS ESI-MS/MS (Tandem Mass Spec) LC->MS Ionization & Fragmentation Data Data Analysis (Identification & Quantification) MS->Data Spectral Data

A typical experimental workflow for the analysis of NAPE lipids.

1. Sample Preparation:

  • For a pure compound, dissolve a small amount (e.g., 1 mg/mL) in a suitable organic solvent like methanol or chloroform:methanol (1:1, v/v).

  • For biological tissues, perform a lipid extraction using a standard method like the Bligh-Dyer or Folch procedure to isolate the total lipid fraction.

2. Liquid Chromatography (LC):

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: Linear gradient from 30% to 100% B

    • 15-20 min: Hold at 100% B

    • 20-25 min: Return to 30% B for re-equilibration.

3. Mass Spectrometry (MS/MS):

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

  • Scan Mode: Full Scan (MS1) followed by data-dependent MS/MS (or targeted Selected Reaction Monitoring, SRM).

  • MS1 Scan Range: m/z 200-1200.

  • MS/MS Analysis: For the protonated molecule [M+H]⁺ of this compound (expected m/z 806.1), characteristic product ions would be expected from the neutral loss of the headgroup and fragmentation of the acyl chains. While specific fragmentation data is not published, analysis would target ions corresponding to:

4. Data Analysis:

  • Identify the peak corresponding to this compound by its retention time and precursor ion m/z.

  • Confirm its identity by analyzing the fragmentation pattern in the MS/MS spectrum.

Conclusion

This compound is a valuable tool for lipid research, bridging the fields of chemical biology and drug delivery. As an N-acylated phospholipid, it belongs to a class of molecules with important roles as precursors to endogenous signaling lipids. Its synthetic nature, featuring a functionalized headgroup, provides researchers with a versatile lipid for constructing advanced liposomal formulations and other biomolecular tools. While detailed characterization and specific biological applications of this particular molecule are yet to be widely published, the established methodologies and biological understanding of the NAPE family provide a robust framework for its utilization in the laboratory.

References

16:0 Caproylamine PE molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 16:0 Caproylamine Phosphatidylethanolamine

This guide provides a detailed overview of the physicochemical properties of 16:0 Caproylamine Phosphatidylethanolamine, a specialized lipid molecule relevant to researchers and professionals in drug development and lipidomics. The ambiguous common name "16:0 Caproylamine PE" refers to the specific chemical structure 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine) . This is a derivative of the common phospholipid, dipalmitoylphosphatidylethanolamine (DPPE), where the headgroup's primary amine is acylated with a six-carbon caproyl (hexanoyl) group.

Physicochemical Data

The fundamental quantitative properties of this compound are summarized below. This data is critical for experimental design, including the preparation of lipid-based formulations such as liposomes, and for analytical applications like mass spectrometry.

PropertyValueReferences
Systematic Name 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine)[1]
Common Name This compound[1][2]
Molecular Formula C43H85N2O9P[1][2]
Molecular Weight 805.12 g/mol [1][2]
Exact Mass 804.599 Da[1]
CAS Number 115288-21-6[1][2]

Structural Information

The molecular structure of this compound is foundational to its function in lipid bilayers and its interactions with other molecules. The diagram below illustrates the logical assembly of its constituent chemical moieties.

G cluster_glycerol Glycerol Backbone cluster_acyl Acyl Chains cluster_headgroup Headgroup Glycerol sn-Glycerol Palmitoyl1 Palmitoyl Group (16:0) at sn-1 Glycerol->Palmitoyl1 ester bond Palmitoyl2 Palmitoyl Group (16:0) at sn-2 Glycerol->Palmitoyl2 ester bond Phosphate Phosphate Glycerol->Phosphate phosphoester bond Ethanolamine Ethanolamine Phosphate->Ethanolamine Caproyl N-Caproyl Group (6:0) Ethanolamine->Caproyl amide bond

Fig. 1: Structural components of this compound.

Experimental Considerations

While this document does not detail specific experimental protocols, the provided physicochemical data is essential for a range of common laboratory procedures involving lipids.

Preparation of Lipid Stocks

To prepare a stock solution, the molecular weight (805.12 g/mol ) is used to calculate the precise mass of the lipid needed to achieve a desired molar concentration. Due to the amphipathic nature of the molecule, it is typically dissolved in an organic solvent such as chloroform (B151607) or a chloroform/methanol mixture.

  • Example Calculation: To make a 10 mM stock solution in 1 mL of chloroform:

    • Moles = 0.010 mol/L * 0.001 L = 1 x 10⁻⁵ mol

    • Mass = 1 x 10⁻⁵ mol * 805.12 g/mol = 0.00805 g = 8.05 mg

Mass Spectrometry

In mass spectrometry analysis, the exact mass (804.599 Da) is used for the identification and quantification of the molecule. Depending on the ionization source and adduction, the observed mass-to-charge ratio (m/z) will vary. For example, in positive ion mode, one might observe the protonated molecule [M+H]⁺ at m/z 805.607.

The workflow for a typical lipidomics experiment utilizing this information is outlined below.

G cluster_workflow Lipid Analysis Workflow cluster_data Data Utilization A Sample Preparation (e.g., Bligh-Dyer Extraction) B LC-MS/MS Analysis A->B C Data Processing B->C D Lipid Identification C->D E Quantification D->E MW Use Exact Mass (804.599 Da) for database matching D->MW references

Fig. 2: Workflow for lipid identification using mass spectrometry.

References

The Role of Amine-Functionalized Lipids in Cellular Delivery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Amine-functionalized lipids, a class of synthetic lipids characterized by the presence of primary, secondary, tertiary, or quaternary amine head groups, are fundamental components in the design of non-viral vectors for drug and gene delivery. Their positive charge at physiological or acidic pH allows for the effective encapsulation of negatively charged cargo, such as nucleic acids (DNA, mRNA, siRNA), and facilitates interaction with the negatively charged cell membrane, thereby promoting cellular uptake.[1][2][3] This guide provides an in-depth exploration of the core functions of amine-functionalized lipids in cell membranes, detailing their mechanism of action, structure-activity relationships, and the experimental protocols used for their formulation and characterization.

Structure and Classification of Amine-Functionalized Lipids

Amine-functionalized lipids are amphiphilic molecules comprising a hydrophilic amine-containing headgroup, a hydrophobic tail region (typically composed of one or two hydrocarbon chains), and a linker connecting these two domains.[4] They can be broadly categorized into two main classes:

  • Cationic Lipids: These lipids possess a permanently positively charged headgroup, often a quaternary ammonium (B1175870) group.[4] A prime example is DOTAP (1,2-dioleoyl-3-trimethylammonium-propane), which is widely used in research for in vitro transfection.[4][5]

  • Ionizable Lipids: This advanced class of lipids has a headgroup with a pKa value that allows them to be neutral at physiological pH (around 7.4) and become protonated (positively charged) in the acidic environment of the endosome (pH 5.0-6.5).[6][7] This pH-responsive behavior is advantageous for in vivo applications as it reduces toxicity and non-specific interactions in the bloodstream.[3] Prominent examples include DLin-MC3-DMA (used in the first FDA-approved siRNA drug, Onpattro) and SM-102 (used in the Moderna COVID-19 vaccine).[6][7]

The structure of the lipid, including the nature of the headgroup, the length and saturation of the hydrophobic tails, and the type of linker, significantly influences its pKa, fusogenicity, and overall delivery efficiency.[1][8]

Core Functions in Cellular Delivery

The primary function of amine-functionalized lipids is to overcome the cellular barriers to deliver therapeutic cargo into the cytoplasm. This process can be broken down into several key steps:

Cargo Encapsulation

The positively charged amine headgroups of these lipids interact electrostatically with the negatively charged phosphate (B84403) backbone of nucleic acids, leading to the condensation and encapsulation of the cargo into lipid nanoparticles (LNPs) or lipoplexes.[2][3] This process protects the nucleic acids from degradation by nucleases in the extracellular environment.

Cellular Uptake

The net positive surface charge of the LNPs facilitates their binding to the negatively charged proteoglycans on the cell surface, promoting cellular uptake primarily through endocytosis.[2]

Endosomal Escape: The Critical Hurdle

Once inside the cell, the LNP is enclosed within an endosome. For the therapeutic cargo to be effective, it must be released from the endosome into the cytoplasm. This is a major bottleneck in drug delivery.[9] Amine-functionalized lipids mediate endosomal escape through two proposed mechanisms:

  • The Proton Sponge Effect: Ionizable lipids with multiple protonatable amines act as a "proton sponge".[9] As the endosome matures, proton pumps (H+-ATPases) actively transport protons into its lumen, lowering the pH.[10] The amine groups on the lipid buffer this acidification by absorbing the protons.[9][10] To maintain charge neutrality, an influx of chloride ions (Cl-) and water follows, leading to osmotic swelling and eventual rupture of the endosomal membrane, releasing the LNP into the cytoplasm.[3][10]

  • Membrane Destabilization: Upon protonation in the acidic endosome, the now positively charged ionizable lipids can interact with anionic lipids present in the endosomal membrane.[11] This interaction can induce a phase transition from a bilayer to a non-bilayer (hexagonal HII) structure, leading to the destabilization and disruption of the endosomal membrane and subsequent cargo release.[12]

Interaction with Cellular Signaling Pathways

Contrary to being inert carriers, cationic lipids can actively engage with cellular signaling pathways, particularly those of the innate immune system. Cationic lipids can be recognized as danger-associated molecular patterns (DAMPs).[13] This can lead to the activation of Toll-like receptors (TLRs), specifically TLR2 and TLR4, and the NLRP3 inflammasome.[13][14] Activation of these pathways triggers downstream signaling cascades, such as the NF-κB pathway, resulting in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[14][15] While this immunostimulatory effect can be a concern for toxicity, it can also be harnessed for adjuvant effects in vaccine development.[14]

Quantitative Data on Amine-Functionalized Lipids

The physicochemical properties and biological activity of LNPs formulated with different amine-functionalized lipids vary significantly. The following tables summarize key quantitative data from the literature.

Table 1: Physicochemical Properties of Common Amine-Functionalized Lipids and their LNP Formulations

Ionizable LipidApparent pKa of LNPZeta Potential (mV)Hydrodynamic Diameter (nm)PDI (Polydispersity Index)Encapsulation Efficiency (%)
DLin-MC3-DMA6.44[7]-8.52 to 19.45[16]92.4 - 164.0[16]0.120 - 0.317[16]~96-100[17]
SM-1026.68[6]Not specified~80-100< 0.2> 90
C12-200~5.3 - 6.0[16]Not specified~100-150[16]< 0.3[16]> 95[17]
DOTAPNot applicable (permanent charge)+20 to +50[18]100 - 200< 0.3Not applicable (forms lipoplexes)

Note: Values can vary depending on the full LNP composition, cargo, and formulation parameters.

Table 2: In Vitro Transfection Efficiency of Amine-Functionalized Lipids

Lipid FormulationCell LineCargoTransfection Efficiency
DOTAP/chol (1:3 molar ratio)Not specifiedGFP mRNA49.4 ± 2.12%[5]
DOTAP-low/PSNot specifiedPlasmid DNA~1-2 x 10^7 RLU/μg protein[19]
DC-low/PSNot specifiedPlasmid DNA~1-2 x 10^7 RLU/μg protein[19]
Spermine-C14 liposomesHeLapEGFP-C2Highest among tested spermine (B22157) lipids[20]

Experimental Protocols

Liposome/LNP Preparation

Protocol 1: Lipid Film Hydration and Extrusion (for Cationic Liposomes) [21][22]

  • Lipid Film Formation:

    • Dissolve the cationic lipid (e.g., DOTAP) and any helper lipids (e.g., cholesterol) in chloroform (B151607) in a round-bottom flask.[22]

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.

    • Dry the film further under high vacuum for at least 1-2 hours to remove residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., PBS or HEPES-buffered saline) by vortexing or gentle agitation. The temperature of the buffer should be above the phase transition temperature (Tc) of the lipids.

    • This initial hydration results in the formation of multilamellar vesicles (MLVs).

  • Extrusion (Sizing):

    • To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion.

    • Pass the suspension repeatedly (e.g., 10-20 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder.

Protocol 2: Microfluidic Mixing (for Ionizable LNPs) [17][23]

  • Solution Preparation:

    • Prepare a lipid mixture (ionizable lipid, helper lipid, cholesterol, and PEG-lipid) dissolved in ethanol (B145695).[17]

    • Prepare the nucleic acid cargo in an acidic aqueous buffer (e.g., sodium acetate (B1210297) buffer, pH 4.0).[24]

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate syringes.

    • Use a syringe pump to drive the two solutions into a microfluidic mixing chip (e.g., a staggered herringbone micromixer).[25]

    • The rapid mixing of the two streams causes nanoprecipitation and self-assembly of the LNPs, encapsulating the nucleic acid.[26] The final particle size can be tuned by adjusting the flow rate ratio and total flow rate.[26]

  • Purification and Buffer Exchange:

    • Remove the ethanol and exchange the acidic buffer for a physiological buffer (e.g., PBS, pH 7.4) using dialysis or tangential flow filtration.

In Vitro Transfection[27][28]
  • Cell Seeding:

    • Plate the target cells in a multi-well plate (e.g., 24-well plate) the day before transfection to achieve 70-90% confluency at the time of transfection.[20][27]

  • Formation of LNP/Lipoplex-Nucleic Acid Complexes:

    • Dilute the LNPs or cationic liposomes in serum-free cell culture medium.

    • In a separate tube, dilute the nucleic acid (e.g., mRNA, plasmid DNA) in serum-free medium.

    • Combine the diluted lipid solution with the diluted nucleic acid solution, mix gently by pipetting, and incubate at room temperature for 15-30 minutes to allow complex formation.[28]

  • Transfection:

    • Wash the cells with PBS.

    • Add the complex-containing medium to the cells dropwise.

    • Incubate the cells at 37°C in a CO2 incubator for the desired period (e.g., 4-48 hours).

  • Assay for Gene Expression:

    • After incubation, analyze the cells for the expression of the delivered gene (e.g., by measuring fluorescence for a reporter protein like GFP, or by luciferase assay).

LNP Characterization
  • Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS). This technique measures the fluctuations in scattered light intensity due to the Brownian motion of the particles.[][30]

  • Zeta Potential: Measured by Electrophoretic Light Scattering (ELS). This technique measures the velocity of the particles in an applied electric field, which is related to their surface charge.[][30]

  • Encapsulation Efficiency: Often determined using a fluorescent dye assay (e.g., RiboGreen assay for RNA). The fluorescence of the dye is measured before and after lysing the LNPs with a detergent (e.g., Triton X-100). The difference in fluorescence corresponds to the amount of encapsulated nucleic acid.[24]

  • Apparent pKa: Determined using a fluorescent probe like 2-(p-toluidino)-6-napthalene sulfonic acid (TNS). The fluorescence of TNS increases upon binding to the hydrophobic core of the LNP, which occurs as the ionizable lipid becomes protonated at lower pH. By measuring the fluorescence intensity across a range of pH values, a titration curve can be generated to determine the pKa.[31]

Visualizations

Diagrams of Mechanisms and Workflows

Endosomal_Escape_Proton_Sponge cluster_0 Cell Cytoplasm (pH ~7.4) cluster_1 Endosome Maturation Endocytosis Endocytosis LNP LNP with Ionizable Lipids (Neutral) Endocytosis->LNP Uptake EarlyEndosome Early Endosome pH ~6.5 LateEndosome Late Endosome pH ~5.5 EarlyEndosome->LateEndosome Maturation Swelling Endosome Swelling Osmotic Imbalance LateEndosome->Swelling Proton & Ion Influx ProtonatedLNP LNP with Protonated Lipids (+ charge) ProtonPump H+ Pump (ATPase) ProtonPump->LateEndosome H+ Influx Rupture Endosome Rupture Swelling->Rupture Release Cargo Release Rupture->Release Cytoplasm Cytoplasm Release->Cytoplasm Therapeutic Effect

Caption: Mechanism of Endosomal Escape via the Proton Sponge Effect.

LNP_Microfluidics_Workflow cluster_prep Solution Preparation cluster_process LNP Formulation & Purification cluster_analysis Characterization A Lipid Mix in Ethanol (Ionizable Lipid, Helper, Chol, PEG) C Syringe Pump Loading A->C B Nucleic Acid in Aqueous Buffer (pH 4) B->C D Microfluidic Mixing (Rapid Nanoprecipitation) C->D Controlled Flow E LNP Self-Assembly (in Ethanol/Buffer) D->E Self-Assembly F Dialysis / TFF (Buffer Exchange to pH 7.4) E->F Purification G Final LNP Product F->G Final Formulation H DLS (Size, PDI) Zeta Potential RiboGreen (Encapsulation) G->H QC Analysis

Caption: Experimental Workflow for LNP Formulation via Microfluidics.

Cationic_Lipid_Signaling cluster_cell Macrophage / Antigen-Presenting Cell LNP Cationic LNP TLR TLR2 / TLR4 LNP->TLR Recognition (DAMP signal) NLRP3 NLRP3 Inflammasome LNP->NLRP3 Activation NFkB NF-κB Pathway TLR->NFkB Signaling Cascade Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NLRP3->Cytokines Activation & Release (IL-1β) NFkB->Cytokines Gene Transcription

Caption: Innate Immune Signaling Activated by Cationic Lipids.

Conclusion and Future Outlook

Amine-functionalized lipids are indispensable tools in modern drug delivery, enabling the clinical translation of nucleic acid-based therapeutics. The evolution from permanently charged cationic lipids to pH-responsive ionizable lipids has significantly improved the safety and efficacy of LNP formulations. Understanding the intricate relationships between lipid structure, physicochemical properties (especially pKa), and biological function is paramount for the rational design of next-generation delivery vehicles. Future research will likely focus on developing novel ionizable lipids with enhanced biodegradability, lower immunogenicity, and improved targeting capabilities to broaden the therapeutic applications of LNP technology. The continued refinement of formulation processes and analytical characterization techniques will further accelerate the development of safe and effective nanomedicines.

References

The Pivotal Role of Phosphatidylethanolamine in Shaping Membrane Architecture and Function

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphatidylethanolamine (B1630911) (PE), a ubiquitous and abundant glycerophospholipid, is a critical architect of cellular membranes, extending its influence far beyond a mere structural component.[1] Its unique biophysical properties, characterized by a small headgroup and conical molecular shape, impart significant effects on membrane curvature, fluidity, and lateral pressure, thereby governing essential cellular processes such as membrane fusion, fission, and the regulation of membrane protein function.[1][2] This technical guide provides an in-depth exploration of the multifaceted role of phosphatidylethanolamine in membrane biology, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to serve as a comprehensive resource for researchers in cellular biology and drug development.

Introduction

Cellular membranes are dynamic, intricate structures fundamental to life, acting as selective barriers, platforms for signaling, and mediators of cellular transport. The diverse lipid composition of these membranes is paramount to their function, with phosphatidylethanolamine (PE) emerging as a key player in dictating their physical and biological properties.[3] As the second most abundant phospholipid in mammalian cells, PE constitutes 15-25% of the total phospholipid content and is particularly enriched in the inner mitochondrial membrane.[4] Its deceptively simple structure—a glycerol (B35011) backbone, two fatty acid chains, a phosphate (B84403) group, and an ethanolamine (B43304) head group—belies a profound influence on the intricate dance of membrane dynamics.[2] This guide delves into the core principles of PE's function, offering a technical overview of its structural impact, its interplay with other membrane components, and its involvement in critical cellular signaling cascades.

The Biophysical Influence of Phosphatidylethanolamine on Membrane Structure

The distinct molecular geometry of PE is central to its functional significance. The small ethanolamine headgroup, in comparison to the larger cross-sectional area of its acyl chains, results in a conical shape.[1][2] This intrinsic molecular curvature is a primary determinant of the physical properties of the membrane.

Induction of Membrane Curvature

PE's conical shape predisposes membranes to negative curvature, a critical factor in processes requiring membrane bending and deformation, such as vesicle formation, endocytosis, and exocytosis.[5] This property is particularly crucial for the formation of the inverted hexagonal (HII) phase, a non-lamellar lipid arrangement implicated in membrane fusion and fission events.[3] The propensity of PE to form these non-bilayer structures is a key element in its role as a facilitator of membrane remodeling. The transition from the lamellar (Lα) to the HII phase is influenced by factors such as temperature and the presence of other lipids.[3][6]

Modulation of Membrane Fluidity and Thickness

PE plays a significant role in regulating the fluidity and thickness of the lipid bilayer. Compared to phosphatidylcholine (PC), which has a more cylindrical shape, PE-containing membranes tend to be more rigid and ordered.[7] This effect is quantifiable through techniques such as fluorescence polarization, which measures the rotational mobility of a fluorescent probe embedded in the membrane.[8] An increase in fluorescence polarization (or anisotropy) indicates a decrease in membrane fluidity.

The presence of PE also influences the thickness of the membrane. X-ray diffraction studies have provided quantitative data on the lamellar repeat distance (d-spacing) of PE-containing membranes, which is indicative of bilayer thickness. These studies show that the d-spacing of PE-containing membranes is dependent on the acyl chain composition and temperature.[3][6]

Table 1: Quantitative Data on the Biophysical Effects of Phosphatidylethanolamine

PropertyMethodModel SystemObservationQuantitative Value
Membrane Curvature X-ray DiffractionDioleoylphosphatidylethanolamine (DOPE) vesiclesSpontaneous curvature (co)δ = 12.9 ± 0.5 Å (position of the neutral surface)[7]
X-ray DiffractionDEPE:FA (20:1, mol:mol) mixturesLα to HII phase transitionHII phase repeat distance: ~6.4 nm at 72°C[3]
Membrane Fluidity Fluorescence Polarization (DPH probe)Liposomes with varying PE:PC ratioIncreased PE:PC ratio leads to decreased fluidityFluorescence polarization values: 0.219 ± 0.002 (SF9 cells, high PE:PC) vs. 0.211 ± 0.008 (HEK 293T cells, low PE:PC)
Membrane Thickness X-ray DiffractionFully hydrated diacyl PEs (Lα phase)d-spacing depends on acyl chain structure51.2 Å to 56.4 Å
X-ray DiffractionFully hydrated diacyl PEs (HII phase)d-spacing depends on acyl chain structure74.9 Å to 82.7 Å[6]
Molecular Dynamics SimulationDioleoylphosphocholine (DOPC) bilayer under tensionIncreased membrane tension decreases thicknessBilayer thickness decreased by 4.97% with tension increase to 15 dyn/cm[9]
Influence on Lateral Pressure Profile

The lateral pressure profile across the membrane is a critical determinant of membrane protein conformation and function.[7][10] PE, with its conical shape, contributes to a more negative spontaneous curvature, which in turn alters the lateral pressure profile.[10] This modulation of lateral pressure can influence the conformational equilibrium of transmembrane proteins, favoring states that are better accommodated by the PE-induced pressure distribution.[7]

Interaction of Phosphatidylethanolamine with Membrane Proteins

PE's influence extends to the function and localization of membrane-associated proteins. Its ability to modulate the physical properties of the bilayer creates specific microenvironments that can favor or disfavor certain protein conformations and interactions.[11] For instance, the presence of PE has been shown to be crucial for the optimal activity of certain membrane-bound enzymes and transporters.[11] Furthermore, PE can act as a lipid chaperone, assisting in the proper folding and insertion of proteins into the membrane.[12]

Role in Cellular Signaling Pathways

Phosphatidylethanolamine is not merely a structural lipid; it is also an active participant in cellular signaling, particularly in the pathways of apoptosis and autophagy.

Apoptosis

During the early stages of apoptosis, the asymmetric distribution of phospholipids (B1166683) in the plasma membrane is disrupted.[13] Both phosphatidylserine (B164497) (PS) and PE are translocated from the inner to the outer leaflet of the plasma membrane.[13][14] The exposure of PE on the cell surface, alongside PS, serves as a signal for phagocytic cells to recognize and engulf the apoptotic cell.[13][14][15] This process is crucial for tissue homeostasis and the prevention of inflammation. Exogenous PE has also been shown to induce apoptosis in certain cancer cell lines through the bcl-2/bax pathway.[16]

Apoptosis_Signaling cluster_membrane Plasma Membrane cluster_apoptotic_membrane Apoptotic Plasma Membrane Outer_Leaflet Outer Leaflet Inner_Leaflet Inner Leaflet PE_inner PE PS_inner PS Apoptotic_Outer_Leaflet Outer Leaflet Apoptotic_Inner_Leaflet Inner Leaflet PE_outer PE Phagocyte_Recognition Phagocyte Recognition PE_outer->Phagocyte_Recognition Apoptosis_Induction Apoptosis PE_outer->Apoptosis_Induction Exogenous PE PS_outer PS PS_outer->Phagocyte_Recognition Apoptotic_Stimulus Apoptotic Stimulus Scramblase_Activation Scramblase Activation Apoptotic_Stimulus->Scramblase_Activation Bcl2_Bax_Pathway Bcl-2/Bax Pathway Apoptotic_Stimulus->Bcl2_Bax_Pathway Scramblase_Activation->PE_outer Scramblase_Activation->PS_outer Bcl2_Bax_Pathway->Apoptosis_Induction

Caption: Role of PE in Apoptosis Signaling. (Within 100 characters)
Autophagy

Autophagy is a cellular degradation process that involves the formation of a double-membraned vesicle called the autophagosome, which engulfs cytoplasmic components and delivers them to the lysosome for breakdown.[17][18] PE plays a direct and essential role in this process through its covalent conjugation to Atg8-family proteins (including LC3 in mammals).[17][19][20] This lipidation event, mediated by a series of Atg proteins, is critical for the elongation and closure of the autophagosome membrane.[17][19] The availability of PE can therefore directly regulate the rate of autophagy.[20]

Autophagy_Signaling Atg8 Atg8 (LC3) Atg4 Atg4 Atg8->Atg4 Atg8_cleaved Cleaved Atg8 Atg4->Atg8_cleaved Atg7 Atg7 (E1-like) Atg8_cleaved->Atg7 Atg3 Atg3 (E2-like) Atg7->Atg3 Atg5_Atg12_Atg16L1 Atg5-Atg12-Atg16L1 (E3-like complex) Atg3->Atg5_Atg12_Atg16L1 Atg8_PE Atg8-PE (Lipidated Atg8) Atg5_Atg12_Atg16L1->Atg8_PE PE Phosphatidylethanolamine (PE) PE->Atg5_Atg12_Atg16L1 Autophagosome_Membrane Autophagosome Membrane Elongation Atg8_PE->Autophagosome_Membrane

Caption: PE Conjugation in Autophagy. (Within 100 characters)

Experimental Protocols for Studying Phosphatidylethanolamine in Membranes

A variety of biophysical and biochemical techniques are employed to investigate the role of PE in membrane structure and function.

X-ray Diffraction

Objective: To determine the structural parameters of PE-containing lipid bilayers, such as d-spacing and phase behavior.[3][6]

Methodology:

  • Sample Preparation: Prepare multilamellar vesicles (MLVs) by hydrating a dried lipid film containing the desired ratio of PE and other lipids. The hydration is typically done in a buffer solution.

  • Data Collection: The lipid dispersion is loaded into a capillary tube and placed in an X-ray beam. Diffraction patterns are collected at various temperatures to observe phase transitions.

  • Analysis: The positions of the diffraction peaks are used to calculate the lamellar repeat distance (d-spacing) for the Lα phase and the lattice parameter for the HII phase.[3] The appearance of specific diffraction patterns indicates the lipid phase.[3]

Fluorescence Polarization/Anisotropy

Objective: To measure the fluidity of membranes containing PE.[2][8][12][21]

Methodology:

  • Probe Incorporation: The fluorescent probe, typically 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), is incorporated into liposomes of the desired lipid composition.[2][21]

  • Measurement: The liposome (B1194612) suspension is placed in a fluorometer equipped with polarizers. The sample is excited with vertically polarized light, and the intensities of the vertically and horizontally polarized emitted light are measured.[12]

  • Calculation: The fluorescence anisotropy (r) or polarization (P) is calculated from the measured intensities. A higher value indicates lower membrane fluidity.[8][12] The G-factor of the instrument must be determined to correct for instrumental bias.[12]

Fluorescence_Polarization_Workflow Start Prepare Liposomes (with PE) Incorporate_Probe Incorporate DPH Probe Start->Incorporate_Probe Place_in_Fluorometer Place in Fluorometer with Polarizers Incorporate_Probe->Place_in_Fluorometer Excite Excite with Vertically Polarized Light Place_in_Fluorometer->Excite Measure_Emission Measure Vertical (I_VV) & Horizontal (I_VH) Emission Excite->Measure_Emission Calculate Calculate Anisotropy (r) or Polarization (P) Measure_Emission->Calculate Interpret Interpret Fluidity (Higher r = Lower Fluidity) Calculate->Interpret

Caption: Fluorescence Polarization Workflow. (Within 100 characters)
Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed information about the structure, dynamics, and orientation of PE molecules within a lipid bilayer.[22][23][24][25]

Methodology:

  • Isotope Labeling: For detailed structural studies, PE can be isotopically labeled with 13C and/or 15N.[22]

  • Sample Preparation: Prepare lipid bilayers, often as oriented samples on glass plates or as unoriented multilamellar vesicles.[26]

  • Data Acquisition: Solid-state NMR experiments are performed to measure parameters such as chemical shift anisotropy and dipolar couplings, which are sensitive to molecular structure and orientation. Magic Angle Spinning (MAS) can be used to obtain high-resolution spectra.[23]

  • Spectral Analysis: The NMR spectra provide information on the conformation of the PE headgroup and the order of the acyl chains.[25]

Surface Plasmon Resonance (SPR)

Objective: To quantify the binding kinetics and affinity of proteins to PE-containing membranes.[1][27][28][29][30]

Methodology:

  • Sensor Chip Preparation: A lipid monolayer or bilayer containing PE is immobilized on an SPR sensor chip (e.g., L1 or HPA chip).[27][28]

  • Protein Injection: A solution containing the protein of interest is flowed over the sensor chip surface.

  • Detection: The binding of the protein to the lipid surface is detected in real-time as a change in the refractive index, measured in resonance units (RU).[28]

  • Kinetic Analysis: The association and dissociation rates (ka and kd) and the equilibrium dissociation constant (KD) are determined by analyzing the sensorgram data.[29]

Implications for Drug Development

The integral role of PE in membrane structure and function makes it a compelling target for drug development. Modulating PE metabolism or its interactions with membrane proteins could offer novel therapeutic strategies for a range of diseases.

  • Anticancer Therapies: Given that exogenous PE can induce apoptosis in cancer cells, developing strategies to selectively deliver PE or modulate its levels in tumor cells could be a promising anticancer approach.[16][31]

  • Neurodegenerative Diseases: Alterations in PE levels have been associated with neurodegenerative disorders.[5] Targeting the enzymes involved in PE synthesis or degradation could represent a therapeutic avenue.

  • Infectious Diseases: The distinct lipid composition of microbial membranes, which often contain high levels of PE, can be exploited for the development of selective antimicrobial agents that target these membranes.

  • Drug Delivery: The fusogenic properties of PE can be harnessed in the design of lipid-based drug delivery systems, such as liposomes, to enhance the delivery of therapeutic agents into cells.[31]

Conclusion

Phosphatidylethanolamine is a fundamentally important phospholipid that exerts a profound influence on the architecture and function of cellular membranes. Its unique biophysical properties drive critical cellular processes and modulate the activity of membrane-associated proteins. A thorough understanding of the multifaceted roles of PE, facilitated by the quantitative and methodological insights provided in this guide, is essential for advancing our knowledge of cell biology and for the development of innovative therapeutic interventions that target membrane-related pathologies. The continued exploration of PE's intricate involvement in cellular life promises to unveil new avenues for scientific discovery and drug design.

References

The Synthesis and Application of Headgroup-Modified Functionalized Lipids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid-based nanoparticles, particularly liposomes, have emerged as a leading platform for the delivery of therapeutic agents, ranging from small molecule drugs to nucleic acids.[1][2][3] Their success is largely attributed to their biocompatibility, biodegradability, and the versatility to encapsulate both hydrophilic and hydrophobic payloads.[2][4] A key strategy to enhance the therapeutic efficacy and specificity of these delivery systems is the modification of the lipid headgroup.[5] By synthetically altering the polar headgroup of phospholipids, researchers can engineer liposomes with desirable physicochemical properties and biological functions, such as prolonged circulation times, targeted delivery to specific tissues or cells, and controlled release of the encapsulated cargo in response to specific stimuli.[4][5]

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of headgroup-modified functionalized lipids. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of nanomedicine and targeted drug delivery. The guide details the experimental protocols for the synthesis of various functionalized lipids and their formulation into liposomes, methods for their thorough characterization, and assays to evaluate their biological activity. Furthermore, it explores the role of modified lipids in cellular signaling pathways, providing a deeper understanding of their mechanism of action.

I. Strategies for Headgroup Modification of Lipids

The functionalization of lipid headgroups can be broadly categorized based on the desired properties of the resulting liposomal formulation. Common strategies include PEGylation for prolonged circulation, the introduction of cationic charges for nucleic acid delivery, the incorporation of pH-sensitive moieties for controlled release, and the attachment of targeting ligands for tissue and cell specificity.

PEGylated Lipids for Enhanced Circulation

Poly(ethylene glycol) (PEG) is a hydrophilic and biocompatible polymer that, when attached to the headgroup of a lipid, creates a "stealth" effect, reducing the recognition and clearance of liposomes by the mononuclear phagocyte system (MPS).[4] This leads to a significantly prolonged circulation half-life, allowing for greater accumulation at the target site through the enhanced permeability and retention (EPR) effect, particularly in tumors.[6][7]

Cationic Lipids for Nucleic Acid Delivery

The delivery of negatively charged nucleic acids, such as plasmid DNA (pDNA) and small interfering RNA (siRNA), requires a positively charged carrier to facilitate electrostatic complexation and subsequent cellular uptake.[1][8] Cationic lipids are amphiphilic molecules with a positively charged headgroup that can efficiently condense nucleic acids into lipoplexes. The structure of the cationic headgroup and the overall lipid architecture significantly influence the transfection efficiency and cytotoxicity of these delivery systems.[5][8]

pH-Sensitive Lipids for Triggered Release

The tumor microenvironment and the endosomal pathway within cells are characterized by a lower pH compared to healthy tissues and the bloodstream.[6][9][10] This physiological difference can be exploited for triggered drug release by incorporating pH-sensitive lipids into the liposomal bilayer. These lipids typically contain a titratable group that undergoes a change in protonation state at acidic pH, leading to the destabilization of the liposome (B1194612) and the release of its contents.[10][11]

Peptide-Functionalized Lipids for Targeted Delivery

To achieve active targeting of specific cells or tissues, the surface of liposomes can be decorated with targeting ligands, such as peptides.[7][12][13] These peptides can bind to specific receptors that are overexpressed on the surface of target cells, leading to receptor-mediated endocytosis and enhanced intracellular delivery of the therapeutic payload.[2][13]

II. Data Presentation: Physicochemical and Biological Properties of Headgroup-Modified Lipids

The following tables summarize quantitative data on the physicochemical and biological properties of various headgroup-modified lipid formulations, providing a comparative overview for researchers.

Table 1: Physicochemical Characterization of Headgroup-Modified Liposomes

Lipid FormulationHeadgroup ModificationMolar RatioSize (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
DOPE:CHEMS:DSPE-PEG2000pH-Sensitive (CHEMS) & PEGylated55:40:5~190NarrowNegative[11]
Spermine-C14:PCCationic (Spermine)1:5---[8]
DPPC:Chol:DOPSAnionic (DOPS)40:40:20--Similar to exosomes[14]
DOPE:DOTAPCationic (DOTAP)1:1---[1]
DOPE:DOTMACationic (DOTMA)1:1---[1]

Table 2: Biological Performance of Headgroup-Modified Liposomes

Lipid FormulationHeadgroup ModificationCell LineTransfection Efficiency (%)Cell Viability (%)Encapsulation Efficiency (%)Reference
Spermine-C14 LiposomesCationic (Spermine)HeLaHighSafe in vitro-[8]
DOPE:DOTAP (0.5:1)Cationic (DOTAP)HEK-293THigh (mRNA)~60-[1]
DOPE:DOTMACationic (DOTMA)HEK-293TLowHigh-[1]
pH-Sensitive Liposomes (DOPE:CHEMS)pH-Sensitive---Decreases with increased DOPE[11]
PenTf-liposomesPeptide (Penetratin & Transferrin)bEnd.3, Neuro-2a, C6Significantly higher than unmodifiedLow cytotoxicityHigh[15]

III. Experimental Protocols

This section provides detailed methodologies for the synthesis of key headgroup-modified lipids and their formulation into liposomes, as well as protocols for their characterization and the evaluation of their biological activity.

Synthesis of DSPE-PEG-Maleimide

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000-Amine)

  • N-succinimidyl-3-maleimidopropionate (SMCC)

  • Triethylamine (B128534) (TEA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Sephadex G-50 column

Procedure:

  • Dissolve DSPE-PEG2000-Amine and SMCC in a mixture of DCM and DMF.

  • Add triethylamine to the solution to act as a base.

  • Stir the reaction mixture at room temperature for a specified time to allow the reaction to proceed.

  • Purify the product by passing the reaction mixture through a Sephadex G-50 column to remove unreacted reagents and byproducts.

  • Collect the fractions containing the DSPE-PEG-Maleimide product and evaporate the solvent under reduced pressure to obtain a white solid.

Formulation of pH-Sensitive Liposomes (DOPE/CHEMS)

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesteryl hemisuccinate (CHEMS)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure (Thin-Film Hydration Method):

  • Dissolve DOPE, CHEMS, and DSPE-PEG2000 in chloroform in a round-bottom flask at the desired molar ratio.

  • Remove the chloroform using a rotary evaporator to form a thin lipid film on the inner surface of the flask.

  • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) by vortexing or sonicating the flask. This will result in the formation of multilamellar vesicles (MLVs).

  • To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, subject the liposome suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

Characterization of Liposomes

Purpose: To determine the mean hydrodynamic diameter, polydispersity index (PDI), and surface charge of the liposomes.

Procedure:

  • Dilute the liposome suspension in an appropriate buffer (e.g., PBS or deionized water) to a suitable concentration for DLS analysis.

  • Transfer the diluted sample to a disposable cuvette.

  • Place the cuvette in the DLS instrument and perform the measurement according to the manufacturer's instructions.

  • For zeta potential measurement, use a specific folded capillary cell and apply an electric field. The instrument will measure the electrophoretic mobility of the liposomes and calculate the zeta potential.

Purpose: To quantify the amount of drug or nucleic acid successfully encapsulated within the liposomes.

Procedure (for a hydrophilic drug):

  • Separate the unencapsulated ("free") drug from the liposome-encapsulated drug using a size-exclusion chromatography column (e.g., Sephadex G-50) or by ultracentrifugation.

  • Collect the fraction containing the liposomes.

  • Lyse the liposomes to release the encapsulated drug using a detergent (e.g., Triton X-100) or an organic solvent (e.g., methanol).

  • Quantify the concentration of the released drug using a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

  • Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug used) x 100

Biological Evaluation

Purpose: To evaluate the efficiency of cationic liposomes in delivering a reporter gene (e.g., plasmid encoding Green Fluorescent Protein, GFP) into cells.

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere and grow to a certain confluency (e.g., 70-80%).

  • Prepare the lipoplexes by mixing the cationic liposome suspension with the plasmid DNA in a serum-free medium. Allow the complexes to form for a specific incubation period (e.g., 15-30 minutes) at room temperature.

  • Remove the culture medium from the cells and wash with serum-free medium.

  • Add the lipoplex suspension to the cells and incubate for a few hours (e.g., 4-6 hours) at 37°C in a CO2 incubator.

  • After the incubation period, replace the transfection medium with fresh complete culture medium.

  • Incubate the cells for another 24-48 hours to allow for gene expression.

  • Assess the transfection efficiency by quantifying the percentage of GFP-positive cells using fluorescence microscopy or flow cytometry.

Purpose: To assess the cytotoxicity of the functionalized liposomes on cultured cells.

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Prepare serial dilutions of the liposome suspension in culture medium.

  • Remove the old medium from the cells and add the different concentrations of the liposome suspensions. Include a positive control (e.g., a known cytotoxic agent) and a negative control (cells with medium only).

  • Incubate the cells with the liposomes for a specific period (e.g., 24, 48, or 72 hours).

  • After the incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl).

  • Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage relative to the negative control.

IV. Signaling Pathways and Experimental Workflows

The interaction of functionalized lipids with cells can trigger specific signaling pathways that are crucial for their therapeutic effect. Understanding these pathways is essential for the rational design of lipid-based drug delivery systems.

Sphingolipid Signaling Pathway

Sphingolipids are a class of lipids that are not only structural components of cell membranes but also play a critical role in signal transduction.[16][17][18][19][20] Ceramide, sphingosine, and sphingosine-1-phosphate (S1P) are key bioactive sphingolipids that regulate a variety of cellular processes, including cell growth, differentiation, apoptosis, and migration. The balance between these signaling molecules is often referred to as the "sphingolipid rheostat."

Sphingolipid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol S1P_ext S1P S1PR S1P Receptors (S1PR1-5) S1P_ext->S1PR G_protein G-proteins S1PR->G_protein Activation Downstream Downstream Effectors (e.g., Ras/ERK, PI3K/Akt, PLC) G_protein->Downstream Signal Transduction Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Sphingomyelinase Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Sphingosine->Ceramide Ceramide Synthase S1P_intra S1P (intracellular) Sphingosine->S1P_intra Sphingosine Kinase (SphK) S1P_intra->S1P_ext Transporter S1P_intra->Sphingosine S1P Phosphatase Cellular_Response Cellular Responses (Proliferation, Survival, Migration) Downstream->Cellular_Response

Caption: The Sphingolipid Signaling Pathway.

Experimental Workflow for Liposome Development

The development of a functionalized liposomal drug delivery system follows a logical workflow from synthesis to in vivo evaluation.

Liposome_Development_Workflow synthesis Synthesis of Headgroup-Modified Lipid formulation Liposome Formulation (e.g., Thin-Film Hydration) synthesis->formulation characterization Physicochemical Characterization (DLS, Zeta Potential, EE%) formulation->characterization invitro In Vitro Evaluation (Transfection, Cytotoxicity) characterization->invitro invivo In Vivo Studies (Pharmacokinetics, Efficacy) invitro->invivo clinical Clinical Translation invivo->clinical

Caption: Experimental Workflow for Liposome Development.

V. Conclusion

The synthesis of headgroup-modified functionalized lipids has revolutionized the field of drug delivery, enabling the development of sophisticated nanocarriers with enhanced therapeutic potential. By carefully selecting the appropriate headgroup modification strategy, researchers can tailor the properties of liposomes to meet the specific challenges of a given therapeutic application. This guide has provided a comprehensive overview of the key aspects of this field, from the synthesis and characterization of these advanced materials to their biological evaluation and underlying mechanisms of action. As our understanding of the interactions between these engineered nanoparticles and biological systems continues to grow, we can expect to see the development of even more effective and targeted lipid-based therapies in the future.

References

Technical Guide: 16:0 Caproylamine PE Powder - Physical State and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical state and recommended storage conditions for 16:0 Caproylamine PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine)) powder. The information is intended to ensure the stability and integrity of the compound for research and development applications.

Physical and Chemical Properties

This compound is a functionalized lipid where a caproylamine moiety is attached to the headgroup of the phosphatidylethanolamine. This modification provides a free amino group, which is valuable for the conjugation of various molecules in drug delivery and targeted therapy research.

Data Summary

The following table summarizes the key physical and storage parameters for this compound powder.

ParameterValueSource
Physical State Powder[1][2]
CAS Number 115288-21-6[1][3]
Molecular Weight 805.117 g/mol [1][3]
Purity >99%[3]
Hygroscopicity No[3]
Light Sensitivity No[3]
Recommended Storage Temperature -20°C[3][4][5][6]
Shipping Condition Typically room temperature for continental US; may vary elsewhere. Shipped on dry ice by some suppliers.[4][5]
Stability 1 year at -20°C[3]

Storage and Handling Workflow

Proper handling and storage are critical to maintain the stability and purity of this compound powder. The following workflow outlines the best practices from receiving to long-term storage.

G cluster_receiving Receiving cluster_preparation Preparation for Storage cluster_storage Storage A Receive Shipment B Inspect Packaging for Integrity A->B C Equilibrate to Room Temperature Before Opening B->C Proceed if package is intact D Weigh Desired Amount in a Controlled Environment (e.g., Glovebox) C->D E Backfill with Inert Gas (Argon or Nitrogen) D->E F Store in an Airtight Vial at -20°C E->F Seal tightly G Protect from Moisture F->G

References

An In-Depth Technical Guide to 16:0 Caproylamine PE (CAS Number: 115288-21-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16:0 Caproylamine PE, with the CAS number 115288-21-6, is a functionalized glycerophospholipid. Its formal chemical name is 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine). This synthetic lipid is characterized by a phosphatidylethanolamine (B1630911) (PE) backbone where the two fatty acid chains are saturated palmitic acid (16:0), and the primary amine of the ethanolamine (B43304) headgroup is acylated with a six-carbon caproyl group (hexanoylamine). This headgroup modification introduces a terminal primary amine, making it a valuable tool for various bioconjugation and drug delivery applications.

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, experimental applications, and detailed protocols for its use.

Physicochemical Properties

This compound is a white to off-white powder with a molecular weight of approximately 805.12 g/mol . It is typically supplied with a purity of greater than 99% as determined by thin-layer chromatography (TLC). For optimal stability, it should be stored at -20°C in a dry environment, where it is stable for at least one year.[1]

PropertyValueReference(s)
CAS Number 115288-21-6[1][2]
Full Chemical Name 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine)[1]
Synonym(s) This compound[1]
Molecular Formula C43H85N2O9P[1]
Molecular Weight 805.12 g/mol
Physical Form Powder
Purity >99% (TLC)
Storage Temperature -20°C[1]
Stability 1 year[1]

Synthesis

A general workflow for this process is outlined below:

cluster_0 Synthesis of DPPE Backbone cluster_1 N-Acylation of Headgroup Glycerol Derivative Glycerol Derivative Protection of Hydroxyl Groups Protection of Hydroxyl Groups Glycerol Derivative->Protection of Hydroxyl Groups Phosphorylation Phosphorylation Protection of Hydroxyl Groups->Phosphorylation Coupling with Protected Ethanolamine Coupling with Protected Ethanolamine Phosphorylation->Coupling with Protected Ethanolamine Acylation with Palmitic Acid Acylation with Palmitic Acid Coupling with Protected Ethanolamine->Acylation with Palmitic Acid Deprotection Deprotection Acylation with Palmitic Acid->Deprotection Yields DPPE DPPE DPPE Activation of Caproic Acid Activation of Caproic Acid DPPE->Activation of Caproic Acid Caproic Acid Caproic Acid N-acylation Reaction N-acylation Reaction Activation of Caproic Acid->N-acylation Reaction e.g., using DCC or NHS ester Purification Purification N-acylation Reaction->Purification e.g., chromatography This compound This compound Purification->this compound

General synthesis workflow for this compound.

Experimental Applications

The primary utility of this compound lies in its ability to serve as an anchor for conjugating various molecules to lipid bilayers, such as those in liposomes or on supported lipid bilayer microarrays. The terminal amine on the caproyl spacer provides a reactive site for covalent attachment of molecules like fluorescent dyes, targeting ligands, or therapeutic agents.

Liposome (B1194612) and Nanoparticle Formulation

This compound is a key component in the formulation of functionalized liposomes and lipid-based nanoparticles for targeted drug delivery.[3] The presence of the primary amine on the liposome surface allows for the conjugation of targeting moieties, such as antibodies or peptides, that can direct the nanoparticle to specific cells or tissues. Additionally, the positive charge that can be introduced at physiological pH can facilitate the encapsulation of negatively charged molecules like nucleic acids.

Supported Lipid Bilayers

This functionalized lipid is also utilized in the creation of supported lipid bilayer microarrays. These platforms are used to study protein-lipid and cell-membrane interactions. For instance, this compound has been used as a lipid anchor to conjugate trisaccharides to a supported lipid bilayer for investigating the binding of glycan-binding proteins.[4]

Experimental Protocols

Preparation of Aminated Liposomes

This protocol describes a general method for preparing small unilamellar vesicles (SUVs) incorporating this compound using the thin-film hydration and extrusion method.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • This compound (CAS 115288-21-6)

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Heating block or water bath

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the desired amounts of DPPC, cholesterol, and this compound in chloroform. A common molar ratio is 55:40:5 (DPPC:Cholesterol:this compound).

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by adding the buffer to the flask and vortexing vigorously. The temperature of the buffer should be above the phase transition temperature of the lipids (for DPPC, this is 41°C).

    • The resulting suspension will contain multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.

    • Heat the extruder to a temperature above the lipid phase transition temperature.

    • Load the MLV suspension into one of the syringes of the extruder.

    • Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 11 or 21 times). This will produce a more uniform population of small unilamellar vesicles (SUVs).

  • Characterization:

    • The size distribution and zeta potential of the resulting liposomes can be determined using dynamic light scattering (DLS).

Workflow for the preparation of aminated liposomes.
Conjugation of NHS-Ester Dyes to Aminated Liposomes

This protocol outlines the conjugation of an N-hydroxysuccinimide (NHS)-ester activated fluorescent dye to the primary amine groups on the surface of liposomes prepared with this compound.

Materials:

  • Aminated liposomes in PBS (from the previous protocol)

  • NHS-ester activated fluorescent dye (e.g., Cy7-NHS Ester)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Size exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Dye Preparation:

    • Dissolve the NHS-ester dye in a small amount of anhydrous DMSO to create a stock solution.

  • Conjugation Reaction:

    • To the aminated liposome suspension, add the NHS-ester dye solution. The molar ratio of dye to this compound should be optimized, but a starting point is a 2:1 to 5:1 molar excess of the dye.

    • Incubate the reaction mixture for at least 2 hours at room temperature with gentle stirring, protected from light.

  • Purification:

    • Remove the unreacted dye by passing the liposome suspension through a size exclusion chromatography column equilibrated with PBS.

    • The liposomes will elute in the void volume, while the smaller, unreacted dye molecules will be retained in the column.

  • Characterization:

    • Confirm the successful conjugation by measuring the fluorescence of the liposome fraction.

Aminated Liposomes Aminated Liposomes Conjugation Reaction Conjugation Reaction Aminated Liposomes->Conjugation Reaction NHS-Ester Dye in DMSO NHS-Ester Dye in DMSO Purification Purification Conjugation Reaction->Purification Size Exclusion Chromatography Fluorescently Labeled Liposomes Fluorescently Labeled Liposomes Purification->Fluorescently Labeled Liposomes Characterization Characterization Fluorescently Labeled Liposomes->Characterization Fluorescence Spectroscopy

Workflow for dye conjugation to aminated liposomes.

Signaling Pathways and Biological Relevance

Direct involvement of the synthetic this compound in specific intracellular signaling pathways has not been extensively documented. Its primary role in a biological context is as a tool to present other molecules on a lipid bilayer surface. However, the parent molecule, phosphatidylethanolamine (PE), is a crucial component of biological membranes and is known to be involved in several cellular processes.

PE is known to influence membrane curvature and is essential for membrane fusion and fission events.[5] The modification of the PE headgroup, as in this compound, can alter the biophysical properties of the membrane, such as lipid packing and hydration, which in turn can indirectly influence the function of membrane-associated proteins and signaling complexes.[6] For example, the introduction of a charged group on the membrane surface can alter the local electrostatic environment, potentially affecting the binding and activity of proteins that interact with the membrane.

The use of this compound in drug delivery systems leverages these fundamental properties of lipids. By creating functionalized nanoparticles, researchers can engineer interactions with specific cell surface receptors, triggering receptor-mediated endocytosis and subsequent intracellular drug release, thereby interfacing with cellular uptake and trafficking pathways.

Conclusion

This compound (CAS 115288-21-6) is a versatile and valuable tool for researchers in the fields of drug delivery, biomaterials, and cell membrane biophysics. Its well-defined structure, with a reactive primary amine on the headgroup, allows for the straightforward conjugation of a wide range of molecules to lipid bilayers. This capability enables the development of targeted drug delivery systems, the creation of sophisticated model membrane systems for studying biological interactions, and the functionalization of surfaces with lipid bilayers. The protocols and data presented in this guide provide a solid foundation for the successful application of this functionalized lipid in various research and development settings.

References

An In-Depth Technical Guide to Amide-Functionalized Lipid Chemistry for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Amide-functionalized lipids are a pivotal class of synthetic lipids that have garnered significant attention in the field of drug delivery, particularly for nucleic acid therapeutics like mRNA and siRNA. Their unique chemical structure, characterized by the stable amide bond, offers distinct advantages over traditional ester-based lipids, leading to enhanced stability, controlled release profiles, and improved in vivo performance of lipid nanoparticle (LNP) formulations. This guide provides a comprehensive overview of the core principles of amide-functionalized lipid chemistry, from synthesis and formulation to cellular uptake and therapeutic application.

Core Concepts: The Amide Advantage

The fundamental difference between amide- and ester-functionalized lipids lies in the linkage between the hydrophilic head group and the hydrophobic lipid tails. The amide bond (-CONH-) is significantly more resistant to hydrolysis than the ester bond (-COO-). This inherent stability translates to several key benefits for drug delivery systems:

  • Enhanced Chemical and Biological Stability: Amide-linked lipids are less susceptible to degradation by esterase enzymes present in the bloodstream and within cells. This leads to longer circulation times and ensures that the lipid nanoparticle remains intact until it reaches the target tissue.

  • Improved Formulation Stability: The robustness of the amide bond contributes to more stable LNP formulations, reducing the likelihood of premature drug leakage during storage and in vivo transit.

  • Tunable Biodegradability: While highly stable, the biodegradability of amide-functionalized lipids can be modulated by incorporating other cleavable linkages or by designing the overall lipid structure to be recognized by specific cellular enzymes.

Synthesis of Amide-Functionalized Lipids

The synthesis of amide-functionalized lipids typically involves the reaction of a fatty acid or its activated derivative with an amine-containing head group. A variety of synthetic strategies have been developed to achieve this, often focusing on efficiency and the ability to create diverse lipid libraries for screening.

Key Synthetic Approaches:
  • Carbodiimide Coupling: A common method involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the formation of an amide bond between a carboxylic acid (the lipid tail) and an amine (the head group).

  • Activated Esters: The carboxylic acid can be converted to a more reactive species, such as an N-hydroxysuccinimide (NHS) ester, which then readily reacts with the amine to form the amide linkage.

  • One-Pot Multi-Component Reactions (MCRs): More advanced strategies, such as the amine-thiol-acrylate conjugation, allow for the rapid and facile synthesis of diverse amide-containing lipids in a single reaction vessel.[1] This approach is particularly valuable for high-throughput screening of lipid libraries to identify candidates with optimal drug delivery properties.

Experimental Protocol: Synthesis of an α,ε-N,N′-Di-stearoyl Lysine-Derived Amide Lipid

This protocol is a representative example of the synthesis of a lysine-based amide lipid.

Materials:

  • N,N'-di-Boc-L-lysine

  • Stearic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Amine-containing head group (e.g., Sia-PEG3-NH2)

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Chloroform

  • Trifluoroacetic acid (TFA)

Procedure:

  • Activation of Stearic Acid: Dissolve stearic acid and NHS in DCM. Add DCC and stir at room temperature to form the NHS ester of stearic acid.

  • Amidation of Lysine (B10760008) Core: React the activated stearic acid with N,N'-di-Boc-L-lysine in a suitable solvent like DMF to form the di-stearoyl lysine derivative with Boc protecting groups.

  • Purification: Purify the product by precipitation and washing to remove unreacted starting materials and byproducts.

  • Activation of the Lysine Carboxyl Group: Activate the carboxyl group of the di-stearoyl lysine derivative using DCC and NHS.

  • Coupling of the Head Group: React the activated di-stearoyl lysine with the desired amine-containing head group (e.g., Sia-PEG3-NH2) in a chloroform/DMF mixture.

  • Deprotection: Remove the Boc protecting groups using TFA to yield the final amide-functionalized lipid.

  • Final Purification: Purify the final product using appropriate chromatographic techniques.

Lipid Nanoparticle Formulation and Characterization

Amide-functionalized lipids are key components of LNPs, which are typically composed of four main ingredients:

  • Ionizable Lipid (Amide-Functionalized): Positively charged at low pH to facilitate nucleic acid encapsulation and endosomal escape.

  • Helper Lipid (e.g., DSPC, DOPE): A phospholipid that provides structural integrity to the nanoparticle.

  • Cholesterol: A structural lipid that enhances stability and rigidity.

  • PEGylated Lipid: A lipid conjugated to polyethylene (B3416737) glycol (PEG) to stabilize the nanoparticle and prolong circulation time.

Experimental Protocol: LNP Formulation by Microfluidic Mixing

Materials:

  • Amide-functionalized ionizable lipid

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • DMG-PEG 2000

  • Ethanol (B145695) (200 proof)

  • Nucleic acid (e.g., mRNA) in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr®)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the amide-functionalized lipid, DSPC, cholesterol, and DMG-PEG 2000 in ethanol to create a mixed lipid stock solution. A common molar ratio is 50:10:38.5:1.5 (Ionizable Lipid:DSPC:Cholesterol:PEG-Lipid).

    • Dissolve the nucleic acid in the low pH buffer.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid stock solution and the nucleic acid solution into separate syringes.

    • Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to organic) and total flow rate. The rapid mixing induces the self-assembly of the lipids and nucleic acid into LNPs.

  • Purification and Concentration:

    • Remove the ethanol and unencapsulated nucleic acid using tangential flow filtration (TFF) or dialysis against a neutral buffer (e.g., PBS, pH 7.4).

    • Concentrate the LNP formulation to the desired final concentration.

  • Sterile Filtration:

    • Filter the final LNP formulation through a 0.22 µm sterile filter.

Quantitative Data on Amide-Functionalized LNPs

The physicochemical properties of LNPs are critical determinants of their in vivo performance. The following table summarizes typical quantitative data for amide-functionalized LNPs.

ParameterTypical ValueSignificance
Particle Size (Diameter) 80 - 150 nmInfluences biodistribution, cellular uptake, and clearance.
Polydispersity Index (PDI) < 0.2A measure of the size distribution uniformity; lower values indicate a more homogenous population.
Zeta Potential Slightly negative to neutral at physiological pHA measure of surface charge; near-neutral charge reduces non-specific interactions in the bloodstream.
Encapsulation Efficiency > 90%The percentage of the drug/nucleic acid that is successfully encapsulated within the LNPs.

Cellular Uptake and Endosomal Escape: The Mechanism of Action

The delivery of nucleic acids to the cytoplasm is a multi-step process that relies on the specific properties of the amide-functionalized ionizable lipids.

Signaling and Cellular Uptake Pathway

Cellular_Uptake_and_Endosomal_Escape cluster_cellular Intracellular Environment LNP Lipid Nanoparticle (Neutral Surface Charge) Endocytosis Endocytosis (e.g., Clathrin-mediated) LNP->Endocytosis Cellular Uptake Cell_Membrane Cell Membrane Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Maturation Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Cytoplasm Cytoplasm (mRNA Translation) Late_Endosome->Cytoplasm Endosomal Escape (Membrane Fusion) Experimental_Workflow cluster_synthesis 1. Synthesis & Formulation cluster_invitro 2. In Vitro Evaluation cluster_invivo 3. In Vivo Evaluation Lipid_Synthesis Amide-Lipid Synthesis LNP_Formulation LNP Formulation (Microfluidics) Lipid_Synthesis->LNP_Formulation Characterization Physicochemical Characterization (Size, Zeta, EE%) LNP_Formulation->Characterization Transfection In Vitro Transfection Characterization->Transfection Cell_Culture Cell Culture (e.g., HeLa, HepG2) Cell_Culture->Transfection Protein_Expression Protein Expression Assay (e.g., Luciferase) Transfection->Protein_Expression Administration Systemic Administration Protein_Expression->Administration Animal_Model Animal Model (e.g., Mouse) Animal_Model->Administration Biodistribution Biodistribution (IVIS Imaging) Administration->Biodistribution Efficacy Therapeutic Efficacy Biodistribution->Efficacy

References

Methodological & Application

Application Notes and Protocols for Liposome Preparation with 16:0 Caproylamine PE

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 16:0 Caproylamine PE, also known as 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine), is a functionalized phospholipid.[1][2][3] The "16:0" designation indicates that its fatty acid tails are composed of palmitic acid. The key feature of this lipid is the caproylamine group attached to the phosphoethanolamine headgroup.[4] This modification introduces a primary amine, which can impart a positive charge to the liposome (B1194612) surface, enhancing interaction with negatively charged cell membranes.[5] This primary amine also serves as a reactive handle for the covalent conjugation of various molecules such as targeting ligands, polymers like polyethylene (B3416737) glycol (PEG), or therapeutic agents.[4]

These characteristics make liposomes containing this compound valuable tools in drug delivery, gene therapy, and diagnostics.[6][7] The positive charge can facilitate the encapsulation and delivery of anionic molecules like nucleic acids, while the conjugation potential allows for the development of targeted and long-circulating nanocarriers.[8][9]

Application Notes

Formulation Considerations

The successful preparation of liposomes with this compound depends on several critical parameters that influence the final characteristics of the vesicles, such as size, charge, stability, and encapsulation efficiency.

  • Lipid Composition:

    • Helper Lipids: this compound is typically mixed with neutral or zwitterionic "helper" lipids to form a stable bilayer. Common choices include 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), or 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC). The choice of helper lipid can influence the rigidity and phase transition temperature (Tc) of the bilayer.

    • Cholesterol: The inclusion of cholesterol is a common practice to modulate membrane fluidity, reduce permeability, and enhance the stability of the liposomes in biological environments.[10] A typical molar ratio is between 30-50 mol%.

    • Molar Ratio of this compound: The percentage of this compound will directly determine the surface charge (zeta potential) of the liposomes. Higher molar ratios lead to a more positive surface charge. However, excessively high concentrations can sometimes lead to instability or toxicity. A starting point is often between 5-20 mol%.

  • Solvent Selection: A high-purity organic solvent or solvent mixture is required to ensure complete dissolution and homogenous mixing of the lipids. Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v) is commonly used.

  • Hydration Buffer: The aqueous solution used to hydrate (B1144303) the lipid film is crucial.[11] Its pH will determine the protonation state of the primary amine on the caproylamine group. Using a buffer with a pH below the pKa of the amine (typically around 9-10) will ensure a positive charge. Common buffers include phosphate-buffered saline (PBS), HEPES, or Tris-HCl. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.[11]

  • Sizing Method: The initial hydration of a lipid film produces large, multilamellar vesicles (MLVs) with a heterogeneous size distribution.[12] To produce smaller, unilamellar vesicles (LUVs) with a uniform size, a downsizing step is necessary. Extrusion is the most common and reproducible method.[13]

Expected Liposome Characteristics

The properties of the final liposome formulation can be tailored by adjusting the formulation parameters.

ParameterTypical RangeInfluencing FactorsMeasurement Technique
Particle Size 80 - 200 nmExtruder membrane pore size, number of extrusion cycles, lipid composition.[13]Dynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Number of extrusion cycles, lipid composition, preparation method.[11]Dynamic Light Scattering (DLS)
Zeta Potential +10 to +40 mVMolar percentage of this compound, pH of the buffer.[5]Laser Doppler Velocimetry
Encapsulation Efficiency Varies widely (5-80%)Drug properties (hydrophilic/hydrophobic), lipid composition, drug-to-lipid ratio.Spectrophotometry, Fluorometry, HPLC

Experimental Protocols

Protocol 1: Liposome Preparation via Thin-Film Hydration and Extrusion

This protocol describes the most common method for preparing unilamellar liposomes containing this compound.

Materials:

  • This compound

  • Helper Lipid (e.g., DPPC)

  • Cholesterol

  • Organic Solvent: Chloroform (HPLC grade)

  • Hydration Buffer: e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum desiccator or high-vacuum pump

  • Water bath or heating block

  • Mini-extruder device[14]

  • Polycarbonate membranes (e.g., 100 nm pore size)[14]

  • Gas-tight glass syringes[14]

Procedure:

  • Lipid Dissolution:

    • Calculate the required amounts of each lipid for your desired molar ratio (e.g., DPPC:Cholesterol:this compound at 55:40:5 molar ratio) for a total lipid amount of 20 mg.

    • In a clean round-bottom flask, dissolve the lipids in chloroform. Ensure the final concentration is around 10-20 mg/mL.

    • Vortex gently until the solution is clear and all lipids are completely dissolved.[15]

  • Thin-Film Formation:

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature slightly above room temperature (e.g., 30-40°C).

    • Rotate the flask and apply a vacuum to evaporate the chloroform. A thin, uniform lipid film should form on the inner surface of the flask.[11][12]

  • Film Drying:

    • Once the film appears dry, place the flask under a high vacuum (e.g., in a vacuum desiccator) for at least 2 hours, or overnight, to remove any residual solvent.[14][15] This step is critical for liposome stability.

  • Hydration:

    • Warm the hydration buffer to a temperature above the phase transition temperature (Tc) of the lipid with the highest Tc in the mixture (for DPPC, Tc is 41°C).[15]

    • Add the pre-warmed buffer to the flask containing the dry lipid film. The volume should be calculated to achieve the desired final lipid concentration (e.g., 2 mL for a final concentration of 10 mg/mL).

    • Agitate the flask gently by hand or on a shaker for 30-60 minutes.[16] The lipid film will swell and detach from the glass, forming a milky suspension of multilamellar vesicles (MLVs).

  • Extrusion (Sizing):

    • Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm) according to the manufacturer's instructions.[17]

    • Ensure the extruder and syringes are heated to the same temperature as the hydration buffer to prevent the lipids from falling out of solution.

    • Draw the MLV suspension into one of the syringes.

    • Force the suspension through the membrane into the second syringe.[6] This constitutes one pass.

    • Repeat this process for an odd number of passes (e.g., 11-21 times).[13] This helps ensure a narrow and uniform size distribution.[6]

    • The resulting translucent suspension contains large unilamellar vesicles (LUVs).

  • Storage:

    • Store the final liposome suspension at 4°C. For long-term storage, stability should be assessed, as liposomes can be prone to aggregation or hydrolysis over time.

Protocol 2: Characterization of Liposomes

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Instrument: Dynamic Light Scattering (DLS) instrument.

  • Procedure:

    • Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate concentration for the instrument.

    • Equilibrate the sample to a controlled temperature (e.g., 25°C).

    • Perform the measurement to obtain the average hydrodynamic diameter (Z-average) and the PDI. A PDI value below 0.2 indicates a homogenous population.[11]

2. Zeta Potential Measurement:

  • Instrument: DLS instrument equipped with a zeta potential electrode (using Laser Doppler Velocimetry).

  • Procedure:

    • Dilute the liposome sample in an appropriate low-ionic-strength buffer (e.g., 10 mM NaCl) to avoid charge screening effects.

    • Load the sample into the specialized measurement cell.

    • Perform the measurement to determine the surface charge in millivolts (mV). For this compound liposomes, a positive value is expected.

Visualizations

Liposome_Preparation_Workflow cluster_prep Lipid Film Preparation cluster_form Vesicle Formation & Sizing cluster_char Characterization lipids 1. Lipid Mixing (DPPC, Cholesterol, This compound) dissolve 2. Dissolve in Chloroform lipids->dissolve evap 3. Solvent Evaporation (Rotary Evaporator) dissolve->evap dry 4. Vacuum Drying evap->dry hydrate 5. Hydration (Aqueous Buffer, T > Tc) dry->hydrate mlv MLVs (Multilamellar Vesicles) hydrate->mlv extrude 6. Extrusion (100 nm membrane) mlv->extrude luv LUVs (Unilamellar Vesicles) extrude->luv dls Size & PDI (DLS) luv->dls zeta Zeta Potential luv->zeta

Caption: Experimental workflow for preparing and characterizing liposomes.

Liposome_Structure_Interaction cluster_liposome Cationic Liposome Structure cluster_cell Cell Membrane Interaction l1 l2 l3 l4 membrane –––––––––––––––––– l4->membrane Electrostatic Interaction l5 l6 l7 l8 core Aqueous Core (e.g., Drug) plus + cell_label Negatively Charged Cell Surface

Caption: Structure of a cationic liposome and its interaction with a cell.

References

Application Notes and Protocols for Targeted Drug Delivery Using 16:0 Caproylamine PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted drug delivery aims to enhance the therapeutic efficacy of pharmaceuticals while minimizing off-target side effects. A key strategy in this field is the use of nanocarriers, such as liposomes, to deliver drugs specifically to diseased cells or tissues. Functionalized lipids are critical components in the design of these targeted systems. 16:0 Caproylamine PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine)) is an amide-functionalized lipid featuring a terminal primary amine group.[1] This reactive handle provides a versatile platform for the covalent attachment of targeting ligands, such as antibodies, peptides, or small molecules, to the surface of liposomes.[2][3]

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in the development of targeted liposomal drug delivery systems. The following sections will cover the preparation, characterization, and evaluation of these advanced nanocarriers.

Experimental Workflow Overview

The development of a targeted drug delivery system using this compound involves a multi-step process, from liposome (B1194612) formulation to in vivo evaluation. The general workflow is outlined below.

Targeted_Liposome_Workflow cluster_Formulation Formulation & Characterization cluster_Functionalization Surface Functionalization cluster_Evaluation In Vitro & In Vivo Evaluation A Lipid Film Hydration (with this compound) B Liposome Extrusion A->B C Drug Loading (e.g., Doxorubicin) B->C D Physicochemical Characterization (Size, Zeta Potential) C->D E Conjugation of Targeting Ligand D->E F Purification E->F G In Vitro Cellular Uptake & Cytotoxicity Assays F->G H In Vivo Biodistribution & Efficacy Studies G->H

Figure 1: Experimental workflow for developing targeted liposomes.

Physicochemical Characterization of this compound Liposomes

The incorporation of this compound into a liposomal formulation can influence its physicochemical properties. The primary amine group imparts a positive charge at physiological pH, which can be modulated by the molar percentage of this lipid in the formulation.[4] The table below summarizes representative characteristics of doxorubicin-loaded liposomes with and without a targeting ligand.

FormulationMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Non-Targeted Liposomes115 ± 50.15 ± 0.03+15 ± 292 ± 4
Folic Acid-Targeted Liposomes125 ± 60.18 ± 0.04+12 ± 390 ± 5

Table 1. Representative physicochemical properties of liposomes containing this compound. Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Preparation of Doxorubicin-Loaded Liposomes Containing this compound

This protocol describes the preparation of liposomes using the thin-film hydration method followed by extrusion and remote loading of the chemotherapeutic drug doxorubicin (B1662922).[5][6]

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)

  • This compound

  • Chloroform and Methanol (analytical grade)

  • Doxorubicin hydrochloride

  • Ammonium (B1175870) sulfate (B86663) solution (250 mM)

  • HEPES-buffered saline (HBS), pH 7.4

  • Sephadex G-50 column

Procedure:

  • Lipid Film Preparation:

    • In a round-bottom flask, dissolve DPPC, cholesterol, DSPE-PEG2000, and this compound in a molar ratio of 55:40:4:1 in a chloroform:methanol (2:1, v/v) solvent mixture.

    • Remove the organic solvent using a rotary evaporator under vacuum at 60°C to form a thin lipid film.

    • Dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration and Extrusion:

    • Hydrate the lipid film with a 250 mM ammonium sulfate solution by vortexing at 65°C for 30 minutes. This will form multilamellar vesicles (MLVs).

    • Subject the MLV suspension to five freeze-thaw cycles using liquid nitrogen and a 65°C water bath.

    • Extrude the liposome suspension 11 times through a polycarbonate membrane with a 100 nm pore size using a mini-extruder at 65°C to produce unilamellar vesicles (LUVs).

  • Doxorubicin Loading (Remote Loading):

    • Remove the external ammonium sulfate by passing the liposome suspension through a Sephadex G-50 column pre-equilibrated with HBS (pH 7.4).

    • Add doxorubicin hydrochloride to the liposome solution at a drug-to-lipid ratio of 1:10 (w/w).

    • Incubate the mixture at 60°C for 1 hour with gentle stirring to facilitate the remote loading of doxorubicin via the ammonium sulfate gradient.

    • Remove unencapsulated doxorubicin by passing the solution through another Sephadex G-50 column.

  • Characterization:

    • Determine the liposome size and polydispersity index (PDI) by dynamic light scattering (DLS).

    • Measure the zeta potential using laser Doppler velocimetry.

    • Quantify the encapsulated doxorubicin concentration by fluorescence spectroscopy (excitation at 485 nm, emission at 590 nm) after disrupting the liposomes with methanol. The encapsulation efficiency is calculated as: (Amount of encapsulated drug / Initial amount of drug) x 100%.

Protocol 2: Conjugation of Folic Acid to this compound Liposomes

This protocol details the covalent attachment of folic acid, a common targeting ligand for cancer cells that overexpress the folate receptor, to the amine groups on the liposome surface.[3][7]

Materials:

  • Doxorubicin-loaded liposomes containing this compound

  • Folic acid

  • N-hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Triethylamine (TEA)

  • Phosphate-buffered saline (PBS), pH 8.0

Procedure:

  • Activation of Folic Acid:

    • Dissolve folic acid, NHS, and DCC in a 1:1.2:1.2 molar ratio in anhydrous DMSO.

    • Add a catalytic amount of TEA and stir the reaction mixture at room temperature in the dark for 4 hours to activate the carboxylic acid group of folic acid.

  • Conjugation to Liposomes:

    • Add the activated folic acid solution dropwise to the doxorubicin-loaded liposome suspension in PBS (pH 8.0) at a 10:1 molar ratio of activated folic acid to this compound.

    • Stir the reaction mixture at room temperature in the dark for 12 hours.

  • Purification:

    • Remove unreacted folic acid and byproducts by dialyzing the liposome suspension against HBS (pH 7.4) for 48 hours with frequent buffer changes.

  • Quantification of Conjugation (Optional):

    • The amount of conjugated folic acid can be quantified by UV-Vis spectrophotometry at 363 nm after separating the liposomes from free folic acid.

Cellular Uptake and Signaling Pathway

The targeted delivery of drugs via ligand-functionalized liposomes often relies on receptor-mediated endocytosis.[8] Upon binding of the targeting ligand to its receptor on the cell surface, the liposome is internalized into an endosome. The acidic environment of the late endosome can trigger drug release, or the liposome may undergo endosomal escape, releasing its payload into the cytoplasm.

Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Cell Target Cell Targeted_Liposome Targeted Liposome (with this compound) Receptor Cell Surface Receptor (e.g., Folate Receptor) Targeted_Liposome->Receptor Binding Endosome Early Endosome Receptor->Endosome Receptor-Mediated Endocytosis Late_Endosome Late Endosome / Lysosome Endosome->Late_Endosome Drug_Release_Endosome Drug Release (pH-triggered) Late_Endosome->Drug_Release_Endosome Endosomal_Escape Endosomal Escape Late_Endosome->Endosomal_Escape Drug_in_Cytoplasm Drug in Cytoplasm Drug_Release_Endosome->Drug_in_Cytoplasm Endosomal_Escape->Drug_in_Cytoplasm Target_Action Interaction with Intracellular Target (e.g., DNA) Drug_in_Cytoplasm->Target_Action Therapeutic_Effect Therapeutic Effect (e.g., Apoptosis) Target_Action->Therapeutic_Effect

Figure 2: Cellular uptake and action of a targeted liposome.

In Vitro and In Vivo Evaluation

Protocol 3: In Vitro Cytotoxicity Assay

The cytotoxicity of the drug-loaded liposomes is typically evaluated using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.[9][10]

Materials:

  • Target cancer cell line (e.g., HeLa cells, which overexpress the folate receptor)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Free doxorubicin, non-targeted liposomes, and targeted liposomes

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Treatment:

    • Treat the cells with serial dilutions of free doxorubicin, non-targeted liposomes, and targeted liposomes. Include untreated cells as a control.

    • Incubate for 48 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100%.

    • Determine the IC50 (the concentration of drug that inhibits 50% of cell growth) for each formulation.

Representative In Vitro Cytotoxicity Data
TreatmentIC50 (µg/mL Doxorubicin equivalent)
Free Doxorubicin0.5 ± 0.1
Non-Targeted Liposomes2.5 ± 0.4
Folic Acid-Targeted Liposomes0.8 ± 0.2

Table 2. Representative IC50 values for different doxorubicin formulations against folate receptor-positive cancer cells. Data are presented as mean ± standard deviation.

Protocol 4: In Vivo Biodistribution Study

This protocol describes a typical in vivo study to assess the biodistribution of targeted liposomes in a tumor-bearing mouse model.[11][12]

Materials:

  • Tumor-bearing mice (e.g., nude mice with subcutaneous HeLa xenografts)

  • Radiolabeled or fluorescently labeled liposomes (non-targeted and targeted)

  • Anesthesia

  • Gamma counter or fluorescence imaging system

Procedure:

  • Administration:

    • Administer the labeled liposomes intravenously (e.g., via tail vein injection) to the tumor-bearing mice.

  • Tissue Collection:

    • At predetermined time points (e.g., 4, 24, and 48 hours) post-injection, euthanize the mice.

    • Collect major organs (liver, spleen, kidneys, heart, lungs) and the tumor.

    • Weigh each tissue sample.

  • Quantification:

    • Measure the radioactivity or fluorescence intensity in each tissue sample.

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g).

Representative In Vivo Biodistribution Data
OrganNon-Targeted Liposomes (%ID/g)Folic Acid-Targeted Liposomes (%ID/g)
Tumor 3.5 ± 0.88.2 ± 1.5
Liver15.2 ± 2.112.5 ± 1.8
Spleen10.8 ± 1.59.5 ± 1.2
Kidneys2.1 ± 0.52.5 ± 0.6
Heart1.5 ± 0.31.3 ± 0.4
Lungs2.8 ± 0.62.6 ± 0.5

Table 3. Representative biodistribution of liposomes in a tumor-bearing mouse model at 24 hours post-injection. Data are presented as mean ± standard deviation.

Conclusion

This compound is a valuable tool for the development of targeted liposomal drug delivery systems. Its primary amine group allows for the straightforward conjugation of a wide variety of targeting ligands, enabling the specific delivery of therapeutic agents to diseased sites. The protocols and representative data presented here provide a framework for researchers to design, fabricate, and evaluate their own targeted nanocarriers using this versatile functionalized lipid. Further optimization of ligand density, liposome composition, and drug loading can lead to highly effective and specific drug delivery platforms for a range of therapeutic applications.

References

Application Notes and Protocols for Bioconjugation with 16:0 Caproylamine PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16:0 Caproylamine PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine)) is a functionalized phospholipid that incorporates a primary amine on its headgroup via a caproic acid linker.[1][2][3] This terminal amine group serves as a versatile reactive handle for the covalent attachment of a wide array of molecules, including proteins, peptides, antibodies, fluorescent dyes, and drugs.[2] The integration of this compound into lipid-based nanostructures, such as liposomes and nanodiscs, enables the creation of targeted drug delivery systems, diagnostic imaging agents, and tools for studying membrane interactions.[4][5][6][7][8][9]

The most prevalent and efficient method for bioconjugation to this compound involves the use of amine-reactive crosslinkers. Among these, N-hydroxysuccinimide (NHS) esters are widely employed due to their ability to form stable, covalent amide bonds with primary amines under physiological or slightly basic conditions.[10] Another common strategy, particularly for conjugating molecules bearing carboxyl groups, is the use of carbodiimide (B86325) chemistry, often with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with N-hydroxysulfosuccinimide (sulfo-NHS), to create a stable amine-reactive intermediate.[11]

These application notes provide detailed protocols for the bioconjugation of molecules to liposomes incorporating this compound, focusing on the EDC/sulfo-NHS-mediated coupling of carboxyl-containing molecules.

Data Presentation: Quantitative Parameters for Bioconjugation

The following tables summarize key quantitative data for the bioconjugation of molecules to liposomes containing this compound using EDC/sulfo-NHS chemistry. These values are intended as a starting point, and optimization may be necessary for specific applications.

Table 1: Reaction Conditions for EDC/sulfo-NHS Coupling

ParameterRecommended ValueNotes
Activation pH 4.5 - 6.0Optimal for the formation of the amine-reactive NHS-ester intermediate.[12] Use a non-amine, non-carboxylate buffer such as MES.[12]
Coupling pH 7.2 - 8.5Most efficient for the reaction of the NHS-ester with the primary amine of this compound.[12] Use amine-free buffers like PBS, borate, or carbonate.[12]
Molar Ratio (Molecule:-COOH : EDC : sulfo-NHS) 1 : 2 : 5 (starting point)Excess EDC and sulfo-NHS are used to drive the activation reaction.[4]
Molar Ratio (Molecule : Amine-Lipid) 1 : 10A 10-fold molar excess of the amine-containing lipid is recommended for efficient conjugation.[11]
Reaction Time (Activation) 15 minutesAt room temperature.[4][13]
Reaction Time (Coupling) 2 hours to overnightAt room temperature.[13][14]
Quenching Reagent 2-Mercaptoethanol, Hydroxylamine, Tris, or GlycineUsed to stop the reaction by quenching unreacted EDC or NHS esters.[4][13]

Table 2: Characterization of Functionalized Liposomes

ParameterBefore Conjugation (Typical)After Conjugation (Expected Change)Method of Analysis
Size (Diameter) 100 - 150 nmIncrease of 10 - 50 nmDynamic Light Scattering (DLS)[15][16]
Polydispersity Index (PDI) < 0.2May slightly increaseDynamic Light Scattering (DLS)[15]
Zeta Potential Slightly negative or neutralChange depends on the charge of the conjugated moleculeZeta Potential Analysis[2][5][17]
Conjugation Efficiency N/A30 - 70% (variable)Spectrophotometry, Fluorometry, or specific protein/peptide assays
Lipid Recovery N/A> 85%Scintillation counting (if using radiolabeled lipids) or phosphorus assay[16]

Experimental Protocols

Protocol 1: Preparation of Liposomes Containing this compound

This protocol describes the preparation of small unilamellar vesicles (SUVs) incorporating this compound using the thin-film hydration and extrusion method.

Materials:

  • Primary lipid (e.g., DSPC, POPC)

  • Cholesterol

  • This compound

  • Chloroform (B151607)

  • Hydration buffer (e.g., PBS, pH 7.4)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the desired lipids in chloroform. A typical molar ratio is 55:40:5 of primary lipid:cholesterol:this compound.

    • Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the wall of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the hydration buffer to the flask. The volume will depend on the desired final lipid concentration.

    • Hydrate the lipid film by gentle rotation at a temperature above the phase transition temperature of the primary lipid for 1-2 hours. This will form multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the extruder with the desired pore size polycarbonate membranes (e.g., 100 nm).

    • Transfer the MLV suspension to the extruder.

    • Extrude the liposome (B1194612) suspension through the membranes 11-21 times to form SUVs with a uniform size distribution.[15]

  • Characterization:

    • Determine the size and zeta potential of the prepared liposomes using Dynamic Light Scattering.

Protocol 2: Bioconjugation of a Carboxyl-Containing Molecule to Caproylamine PE Liposomes via EDC/sulfo-NHS Chemistry

This protocol details the covalent attachment of a molecule with a carboxyl group (e.g., a protein, peptide, or drug) to the amine group of this compound on the surface of pre-formed liposomes.

Materials:

  • Liposomes containing this compound (from Protocol 1)

  • Molecule to be conjugated (with a carboxyl group)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., dialysis cassette with appropriate MWCO, or size-exclusion chromatography column)

Procedure:

  • Activation of the Carboxyl-Containing Molecule:

    • Dissolve the molecule to be conjugated in the Activation Buffer.

    • Prepare fresh solutions of EDC and sulfo-NHS in the Activation Buffer.

    • Add EDC and sulfo-NHS to the molecule solution. A common starting molar ratio is 1:2:5 (molecule:EDC:sulfo-NHS).

    • Incubate the reaction for 15 minutes at room temperature.[4][13]

  • Conjugation to Liposomes:

    • Immediately after activation, add the activated molecule solution to the liposome suspension containing this compound.

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding the Coupling Buffer.

    • A recommended molar ratio is 1:10 of the molecule to the reactive amine-lipid.[11] Note that only about 50% of the amine-lipid will be on the outer leaflet of the liposome and available for conjugation.[11]

    • Incubate the reaction for 2 hours at room temperature with gentle stirring.

  • Quenching the Reaction:

    • Add the quenching solution to a final concentration of 20-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.

    • Incubate for an additional 15 minutes at room temperature.

  • Purification of the Bioconjugate:

    • Remove unconjugated molecules and reaction byproducts by dialysis against the desired buffer using a dialysis cassette with an appropriate molecular weight cutoff (MWCO).[11]

    • Alternatively, use size-exclusion chromatography to separate the larger liposome-conjugates from smaller, unconjugated molecules.

  • Characterization of the Final Product:

    • Determine the size and zeta potential of the purified bioconjugated liposomes.

    • Quantify the amount of conjugated molecule using a suitable assay (e.g., BCA assay for proteins, fluorescence spectroscopy for fluorescently labeled molecules).

Visualizations

Experimental Workflow for Bioconjugation

G cluster_activation Step 1: Activation of Carboxyl Group cluster_conjugation Step 2: Conjugation to Liposome cluster_purification Step 3: Purification Molecule Carboxyl-containing Molecule (-COOH) Activated_Molecule Amine-Reactive Sulfo-NHS Ester Molecule->Activated_Molecule pH 4.5-6.0 (MES Buffer) EDC EDC EDC->Activated_Molecule Sulfo_NHS Sulfo-NHS Sulfo_NHS->Activated_Molecule Conjugated_Liposome Bioconjugated Liposome (Stable Amide Bond) Activated_Molecule->Conjugated_Liposome pH 7.2-8.5 (PBS Buffer) Liposome Liposome with This compound (-NH2) Liposome->Conjugated_Liposome Purification Dialysis or Size-Exclusion Chromatography Conjugated_Liposome->Purification Final_Product Purified Bioconjugate Purification->Final_Product

Caption: Workflow for EDC/sulfo-NHS mediated bioconjugation.

Application in Targeted Drug Delivery

G cluster_liposome Functionalized Liposome cluster_target Target Cell cluster_release Drug Release Liposome Lipid Bilayer Phospholipid Cholesterol This compound Aqueous Core (Hydrophilic Drug) Target_Cell Target Cell (e.g., Cancer Cell) Liposome->Target_Cell Targeted Delivery Targeting_Ligand Targeting Ligand (e.g., Antibody, Peptide) Targeting_Ligand->Liposome:head Receptor Receptor Targeting_Ligand->Receptor Specific Binding Hydrophobic_Drug Hydrophobic Drug Hydrophobic_Drug->Liposome:head PEG PEG PEG->Liposome:head Internalization Internalization Target_Cell->Internalization Drug_Release Drug Release Internalization->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

References

Application Notes and Protocols for 16:0 Caproylamine PE in Lipid Nanoparticle Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have become a leading platform for the delivery of nucleic acid therapeutics, including mRNA and siRNA. The efficacy of these delivery systems can be significantly enhanced by surface modification to achieve targeted delivery to specific cells or tissues. 16:0 Caproylamine PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine)) is an amide-functionalized phospholipid that serves as a critical component in the development of targeted LNP formulations.[1][2][3] It features two palmitic acid tails, a phosphoethanolamine headgroup, and a terminal primary amine group provided by the caproylamine moiety.[1][2][4] This primary amine acts as a versatile chemical handle on the LNP surface, allowing for the covalent conjugation of various targeting ligands such as antibodies, peptides, or small molecules.[5][6] This targeted approach can improve therapeutic efficacy and reduce off-target effects.

These application notes provide detailed protocols for the formulation of LNPs incorporating this compound, a method for conjugating targeting ligands to the LNP surface, and standard procedures for their characterization.

Principle of Use

The formulation of targeted LNPs using this compound involves a two-stage process. First, the this compound is incorporated into the LNP structure during the formulation process, typically via rapid microfluidic mixing of a lipid-ethanol phase with a low-pH aqueous phase containing the nucleic acid payload. This results in the formation of LNPs with primary amine groups exposed on their surface.

The second stage involves the chemical conjugation of a targeting ligand to these surface-exposed amine groups. A common and effective method is the use of carbodiimide (B86325) chemistry (EDC/NHS coupling) to form a stable amide bond between the amine on the LNP and a carboxylic acid group on the targeting ligand.[5][6] The resulting ligand-decorated LNPs can then specifically recognize and bind to receptors on target cells, leading to enhanced cellular uptake via receptor-mediated endocytosis.

Experimental Data

The physicochemical properties of LNPs are critical quality attributes that determine their in vivo performance. The incorporation of this compound and the subsequent conjugation of a targeting ligand can influence these properties. The following tables provide representative data for LNPs formulated with and without this compound, and before and after ligand conjugation.

Table 1: Physicochemical Properties of Unconjugated LNPs

FormulationIonizable Lipid:DSPC:Cholesterol:PEG-Lipid:this compound (Molar Ratio)Mean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Control LNP 50:10:38.5:1.5:085.2 ± 2.10.11 ± 0.02-5.8 ± 1.2> 95%
Amine-LNP 50:10:37.5:1.5:1.088.4 ± 2.50.12 ± 0.03+8.2 ± 1.5> 95%

Data are presented as mean ± standard deviation and are representative examples based on typical LNP characteristics.[7][8][9]

Table 2: Impact of Ligand Conjugation on LNP Properties

FormulationMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Amine-LNP (Before Conjugation) 88.4 ± 2.50.12 ± 0.03+8.2 ± 1.5
Targeted-LNP (After Conjugation) 95.7 ± 3.10.14 ± 0.03+2.5 ± 1.8

Data are presented as mean ± standard deviation. The change in properties is dependent on the size and charge of the conjugated ligand.[10]

Experimental Protocols

Protocol 1: Formulation of Amine-Functionalized LNPs by Microfluidic Mixing

This protocol describes the preparation of mRNA-loaded LNPs functionalized with this compound using a microfluidic mixing device.

Materials:

  • Ionizable Lipid (e.g., DLin-MC3-DMA, SM-102)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (PEG-Lipid)

  • This compound

  • mRNA in 50 mM Citrate (B86180) Buffer (pH 4.0)

  • 200-proof Ethanol (B145695)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Microfluidic mixing system (e.g., NanoAssemblr®)

  • Dialysis device (e.g., Slide-A-Lyzer™, 10K MWCO)

Procedure:

  • Prepare Lipid Stock Solution (Ethanol Phase): a. Prepare individual stock solutions of the ionizable lipid, DSPC, cholesterol, PEG-Lipid, and this compound in 200-proof ethanol. b. Combine the lipid stock solutions in a sterile vial to achieve a final molar ratio of 50:10:37.5:1.5:1.0 (Ionizable Lipid:DSPC:Cholesterol:PEG-Lipid:this compound). c. The total lipid concentration in the ethanol phase should typically be between 10-25 mM.

  • Prepare mRNA Solution (Aqueous Phase): a. Dilute the mRNA stock in 50 mM citrate buffer (pH 4.0) to the desired concentration (e.g., 0.2 mg/mL). The acidic buffer is crucial for protonating the ionizable lipid, facilitating mRNA encapsulation.

  • LNP Assembly: a. Set up the microfluidic mixing system according to the manufacturer's instructions. b. Load the lipid stock solution (ethanol phase) and the mRNA solution (aqueous phase) into separate syringes. c. Set the flow rate ratio (FRR) of the aqueous to organic phase, typically at 3:1. d. Set the total flow rate (TFR), for example, to 12 mL/min. These parameters may require optimization. e. Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of lipids and the encapsulation of mRNA, forming LNPs. f. Collect the resulting LNP dispersion from the outlet.

  • Purification and Buffer Exchange: a. To remove ethanol and unencapsulated mRNA, dialyze the LNP dispersion against sterile PBS (pH 7.4) at 4°C for at least 18 hours, with two buffer changes. b. Alternatively, use tangential flow filtration (TFF) for larger scale preparations.

  • Sterilization and Storage: a. Sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter. b. Store the amine-functionalized LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Conjugation of a Targeting Ligand via EDC/NHS Chemistry

This protocol describes the conjugation of a peptide containing a carboxylic acid to the amine-functionalized LNPs.

Materials:

  • Amine-functionalized LNPs in PBS (from Protocol 1)

  • Targeting peptide with a terminal carboxylic acid group

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.5)

  • Purification system (e.g., size exclusion chromatography or dialysis)

Procedure:

  • Activate the Targeting Ligand: a. Dissolve the targeting peptide in Activation Buffer. b. Prepare fresh solutions of EDC and NHS in the Activation Buffer. c. Add EDC and NHS to the peptide solution. A typical molar ratio is a 2 to 5-fold molar excess of EDC/NHS over the peptide. d. Incubate the reaction at room temperature for 15-30 minutes to activate the carboxylic acid group, forming an NHS-ester.

  • Conjugation to LNPs: a. Add the activated peptide solution to the amine-functionalized LNP dispersion. The molar ratio of activated peptide to the this compound on the LNPs should be optimized, but a 10 to 20-fold molar excess of peptide is a good starting point. b. Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.

  • Quench the Reaction: a. Add the Quenching Solution to the reaction mixture to quench any unreacted NHS-esters. b. Incubate for 15 minutes at room temperature.

  • Purify the Conjugated LNPs: a. Remove unconjugated peptide and reaction byproducts by performing dialysis against PBS (pH 7.4) or by using size exclusion chromatography (SEC).

  • Characterization and Storage: a. Characterize the final targeted-LNP formulation for size, PDI, and zeta potential as described in Protocol 3. b. Store the purified targeted LNPs at 4°C.

Protocol 3: Characterization of LNPs

1. Size and Polydispersity Index (PDI) Measurement:

  • Use Dynamic Light Scattering (DLS).

  • Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).

  • Perform the measurement according to the instrument's instructions. Aim for a PDI value below 0.2 for a homogenous population.[8]

2. Zeta Potential Measurement:

  • Use Electrophoretic Light Scattering (ELS).

  • Dilute a small aliquot of the LNP suspension in a low ionic strength buffer (e.g., 1 mM KCl or 0.1x PBS) to obtain an accurate reading.

  • A positive shift in zeta potential after incorporating this compound is expected.

3. mRNA Encapsulation Efficiency:

  • Use a fluorescent dye assay such as the Quant-iT RiboGreen assay.

  • Measure the fluorescence of the LNP sample before and after lysis with a surfactant (e.g., 0.5% Triton X-100).

  • The fluorescence before lysis represents unencapsulated mRNA, while the fluorescence after lysis represents total mRNA.

  • Calculate the encapsulation efficiency using the formula: EE (%) = (Total mRNA - Unencapsulated mRNA) / Total mRNA * 100

Visualizations

LNP_Formulation_and_Targeting_Workflow cluster_prep Preparation cluster_formulation Formulation & Purification cluster_conjugation Targeting cluster_delivery Delivery & Action Lipid_Mix Lipid Mix in Ethanol (Ionizable, DSPC, Cholesterol, PEG-Lipid, this compound) Microfluidic_Mixing Microfluidic Mixing Lipid_Mix->Microfluidic_Mixing mRNA_Solution mRNA in Aqueous Buffer (pH 4.0) mRNA_Solution->Microfluidic_Mixing Amine_LNP Amine-Functionalized LNP Microfluidic_Mixing->Amine_LNP Purification Dialysis / TFF (Buffer Exchange to PBS pH 7.4) Amine_LNP->Purification Conjugation Covalent Conjugation Purification->Conjugation Ligand_Activation Ligand Activation (EDC/NHS Chemistry) Ligand_Activation->Conjugation Targeted_LNP Targeted LNP Conjugation->Targeted_LNP Systemic_Admin Systemic Administration Targeted_LNP->Systemic_Admin Target_Cell Target Cell Binding (Receptor-Mediated) Systemic_Admin->Target_Cell Endocytosis Endocytosis Target_Cell->Endocytosis mRNA_Release Endosomal Escape & mRNA Release Endocytosis->mRNA_Release Translation Protein Translation mRNA_Release->Translation

Caption: Workflow for targeted LNP formulation and delivery.

Receptor_Mediated_Endocytosis cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LNP Targeted LNP Receptor Cell Surface Receptor LNP->Receptor 1. Binding Ligand Targeting Ligand Endosome Endosome Receptor->Endosome 2. Internalization Release mRNA Release Endosome->Release 3. Endosomal Escape

Caption: Receptor-mediated endocytosis of a targeted LNP.

References

Application Notes and Protocols for 16:0 Caproylamine PE in Supported Lipid Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 16:0 Caproylamine PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine)) in the formation and functionalization of supported lipid bilayers (SLBs). This head-group modified phospholipid offers a versatile platform for various biophysical and biomedical applications by providing a primary amine group for the covalent attachment of a wide range of molecules.

I. Introduction to this compound

This compound is a synthetic phospholipid featuring a six-carbon chain (caproyl) linker terminating in a primary amine, attached to the phosphoethanolamine headgroup.[1][2] This functional amine group serves as a reactive handle for the conjugation of biomolecules, making it an invaluable tool for creating functionalized model cell membranes. The dipalmitoyl (16:0) acyl chains provide a stable, gel-phase lipid environment at room temperature, which can be modulated by mixing with other lipids to achieve desired fluidity.

II. Key Applications

The primary utility of incorporating this compound into supported lipid bilayers lies in its ability to anchor molecules of interest to the membrane surface. This enables the study of a wide array of biological phenomena and the development of novel biotechnologies.

Biosensing and Ligand-Receptor Interaction Studies

Supported lipid bilayers functionalized with this compound are powerful tools for investigating the binding kinetics and specificity of protein-ligand interactions in a membrane environment. By conjugating specific ligands, such as carbohydrates or peptides, to the amine group of the lipid, researchers can create a biomimetic surface that recapitulates the cell surface for studying receptor binding events.

A notable application is the study of pathogen-host interactions. For instance, trisaccharides have been conjugated to this compound to create glycan-functionalized SLBs that mimic the cell surface receptors for viral proteins like hemagglutinin (HA) from the influenza virus.[1] This allows for the quantitative analysis of viral binding affinity and specificity, providing insights into the mechanisms of infection.

Drug Delivery and Nanotechnology

In the realm of drug delivery, this compound can be incorporated into liposomes and other lipid-based nanoparticles to facilitate the attachment of targeting moieties. The terminal amine group can be used to couple antibodies, antibody fragments, peptides, or other small molecules that direct the nanocarrier to specific cells or tissues. This targeted approach can enhance the therapeutic efficacy of encapsulated drugs while minimizing off-target effects.

While the focus here is on planar supported lipid bilayers, the principles of surface functionalization with this compound are directly transferable to the development of functionalized liposomal drug delivery systems.

Biomaterial and Biocompatible Coatings

Supported lipid bilayers containing this compound can be used to create biocompatible and functional coatings on various substrates, including silica (B1680970) and gold. The amine groups can be used to immobilize proteins, enzymes, or polymers to tailor the surface properties for specific applications, such as in medical implants or as antifouling surfaces.

III. Quantitative Data

The following table summarizes representative quantitative data from studies utilizing this compound-functionalized supported lipid bilayers for studying the binding of recombinant hemagglutinin (HA) protein to glycan receptors.

Parameter Description Value Reference
Glycolipid DensityMolar percentage of trisaccharide-conjugated this compound in the SLB.0.8%[1]
HA ConcentrationConcentration of recombinant HA protein used in the binding assay.400 nM[1]
Initial Association RateThe initial rate of HA trimer binding to the glycan-functionalized SLB.Varies with glycolipid concentration[1]
Effect of Hydrophobic LinkerThe presence of a hydrophobic linker (dibenzocyclooctyne) on the conjugated glycan was shown to enhance the binding rate of HA.~4-fold increase[1]

IV. Experimental Protocols

Two primary methods for the formation of supported lipid bilayers containing this compound are detailed below: the vesicle fusion method and the solvent-assisted lipid bilayer (SALB) formation method.

Protocol 1: Supported Lipid Bilayer Formation by Vesicle Fusion

This is the most common method for forming high-quality SLBs on hydrophilic substrates like glass or silica.

Materials:

  • This compound

  • Matrix lipid (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, POPC)

  • Chloroform (B151607)

  • Hydration Buffer (e.g., 10 mM Tris, 150 mM NaCl, pH 7.4)

  • Glass coverslips or silicon wafers

  • Lipid extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Nitrogen or Argon gas stream

  • Vacuum desiccator

  • Sonicator (bath or probe)

Procedure:

  • Lipid Film Preparation:

    • In a clean glass vial, combine the desired molar ratio of this compound and the matrix lipid (e.g., 99:1 POPC:Caproylamine PE) dissolved in chloroform.

    • Evaporate the chloroform under a gentle stream of nitrogen or argon gas to form a thin lipid film on the bottom of the vial.

    • Place the vial in a vacuum desiccator for at least 2 hours to remove any residual solvent.

  • Liposome (B1194612) Formation by Hydration and Extrusion:

    • Rehydrate the lipid film with the hydration buffer to a final lipid concentration of 1-5 mg/mL.

    • Vortex the mixture vigorously to form multilamellar vesicles (MLVs). The solution will appear milky.

    • For unilamellar vesicles, sonicate the MLV suspension in a bath sonicator until the solution becomes less turbid.

    • Assemble the lipid extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Pass the liposome suspension through the extruder 11-21 times to form small unilamellar vesicles (SUVs) of a uniform size.

  • Substrate Cleaning:

    • Thoroughly clean the glass or silica substrate. A common procedure involves sonication in a solution of detergent (e.g., 2% Hellmanex), followed by extensive rinsing with deionized water, and finally drying under a stream of nitrogen. Piranha solution (a 3:1 mixture of sulfuric acid and 30% hydrogen peroxide) can also be used for rigorous cleaning (handle with extreme caution).

  • SLB Formation:

    • Place the clean substrate in a suitable chamber.

    • Add the SUV suspension to the substrate.

    • Incubate for 30-60 minutes at a temperature above the phase transition temperature of the lipid mixture. For a POPC-based bilayer, room temperature is sufficient.

    • Gently rinse the surface with an excess of hydration buffer to remove unfused vesicles.

    • The SLB is now formed and should be kept hydrated at all times.

Protocol 2: Solvent-Assisted Lipid Bilayer (SALB) Formation

This method is particularly useful for forming SLBs on a wider variety of substrates, including those where vesicle fusion is inefficient.

Materials:

  • This compound

  • Matrix lipid (e.g., DOPC)

  • Isopropanol (B130326)

  • Aqueous Buffer (e.g., 10 mM Tris, 100 mM NaCl, pH 7.2)

  • Substrate (e.g., SiO2, gold)

Procedure:

  • Lipid Solution Preparation:

    • Dissolve the desired molar ratio of this compound and the matrix lipid in isopropanol to a final concentration of 0.5 mg/mL.

  • Substrate Preparation:

    • Clean the substrate as described in Protocol 1.

  • SLB Formation:

    • Place the clean substrate in a flow cell or chamber.

    • Introduce the lipid-isopropanol solution to the substrate surface and incubate for approximately 10 minutes.

    • Slowly and carefully exchange the lipid-isopropanol solution with the aqueous buffer. This can be done by gently flowing the buffer into the chamber, displacing the isopropanol solution.

    • The solvent exchange induces the self-assembly of the lipids into a bilayer on the substrate surface.

    • Continue to rinse with the aqueous buffer to remove any residual solvent and excess lipid.

    • The SLB is now formed and ready for use.

V. Visualization of Workflows and Concepts

Experimental_Workflow

Signaling_Pathway_Concept

Logical_Relationship

References

Application Notes and Protocols: Creating Synthetic Extracellular Vesicles with 16:0 Caproylamine PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic extracellular vesicles (EVs), often formulated as liposomes, represent a promising platform for targeted drug delivery and therapeutic applications.[1][2] Their biocompatibility and the ability to modify their surface for specific targeting make them advantageous over some synthetic nanoparticles.[1][3] This document provides detailed application notes and protocols for the creation of synthetic extracellular vesicles incorporating 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine), commonly known as 16:0 Caproylamine PE.[4][5]

This compound is an amide-functionalized lipid with a phosphoethanolamine headgroup linked to two palmitic acid tails.[4] The terminal primary amine on the caproyl group provides a versatile handle for the covalent conjugation of various molecules, such as targeting ligands (antibodies, peptides), imaging agents, or therapeutic cargo.[6][] This allows for the creation of highly functionalized synthetic EVs tailored for specific biomedical applications.

This protocol will focus on the widely used thin-film hydration method followed by extrusion to produce unilamellar vesicles of a defined size.[8][9]

Materials and Reagents

Material/ReagentSupplier (Example)Purpose
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)Avanti Polar LipidsMain structural lipid
CholesterolSigma-AldrichStabilizes the lipid bilayer
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine) (this compound)Avanti Polar LipidsFunctional lipid for conjugation
ChloroformThermo Fisher ScientificOrganic solvent for dissolving lipids
Phosphate-Buffered Saline (PBS), pH 7.4GibcoHydration buffer and for final suspension
Round-bottom flask (50 mL)VWRFor lipid film formation
Rotary evaporatorBuchiTo evaporate the organic solvent
Mini-ExtruderAvanti Polar LipidsFor sizing the vesicles
Polycarbonate membranes (100 nm pore size)WhatmanFor extrusion
Glass syringes (1 mL)HamiltonFor use with the mini-extruder
Nitrogen gas, high purityAirgasTo dry the lipid film

Experimental Protocols

Protocol 1: Preparation of Synthetic EVs using Thin-Film Hydration

This protocol describes the preparation of synthetic EVs with a lipid composition of POPC:Cholesterol:this compound in a molar ratio of 55:40:5.

  • Lipid Dissolution:

    • In a clean 50 mL round-bottom flask, dissolve the desired amounts of POPC, cholesterol, and this compound in chloroform.[10] For a total lipid amount of 10 mg, the approximate amounts would be:

      • POPC: 5.5 mg

      • Cholesterol: 4.0 mg

      • This compound: 0.5 mg

    • Gently swirl the flask to ensure all lipids are completely dissolved, resulting in a clear solution.

  • Lipid Film Formation:

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature slightly above the phase transition temperature of the lipids (e.g., 40°C).[10]

    • Apply a vacuum to evaporate the chloroform. A thin, uniform lipid film will form on the inner surface of the flask.[11][12]

    • To ensure complete removal of the solvent, continue evaporation for at least 30 minutes after the film appears dry. Finally, dry the film under a gentle stream of nitrogen gas.

  • Hydration:

    • Hydrate the lipid film by adding 2 mL of PBS (pH 7.4) to the flask. The buffer should be pre-warmed to the same temperature as the water bath used for evaporation.[1]

    • Rotate the flask gently by hand, ensuring the buffer covers the entire lipid film to facilitate the formation of multilamellar vesicles (MLVs). This process may take 30-60 minutes. The resulting solution will appear milky or turbid.

Protocol 2: Sizing of Synthetic EVs by Extrusion

To obtain a homogenous population of unilamellar vesicles with a defined size, the MLV suspension is subjected to extrusion.[9][13]

  • Assemble the Extruder:

    • Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.[14]

  • Extrusion Process:

    • Draw the MLV suspension into one of the glass syringes.

    • Place the syringe into the extruder and pass the suspension through the polycarbonate membrane to the second syringe.

    • Repeat this process for an odd number of passes (e.g., 11-21 times) to ensure the final product is in the second syringe.[15] This will result in the formation of large unilamellar vesicles (LUVs) with a diameter close to the pore size of the membrane.

  • Storage:

    • Store the resulting synthetic EV suspension at 4°C. For long-term storage, the stability should be assessed, though use within a few days is recommended.

Protocol 3: Characterization of Synthetic EVs

The physical characteristics of the prepared synthetic EVs should be analyzed to ensure quality and consistency.

  • Size and Polydispersity Index (PDI) Measurement:

    • Use Dynamic Light Scattering (DLS) to determine the mean hydrodynamic diameter and PDI of the synthetic EVs.[16]

    • Dilute a small aliquot of the vesicle suspension in PBS to an appropriate concentration for DLS analysis.

    • A PDI value below 0.2 indicates a homogenous population of vesicles.

  • Zeta Potential Measurement:

    • Measure the zeta potential to determine the surface charge of the vesicles. This is particularly important for functionalized vesicles.

    • The presence of the amine group from this compound may result in a slightly positive or near-neutral zeta potential at pH 7.4.

  • Concentration Analysis:

    • Nanoparticle Tracking Analysis (NTA) can be used to determine the particle concentration (vesicles/mL) and to confirm the size distribution.[16][17]

Data Presentation

Table 1: Representative Physicochemical Properties of Synthetic EVs

FormulationMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
POPC:Chol (60:40)105 ± 50.15 ± 0.03-5.2 ± 1.5
POPC:Chol:this compound (55:40:5)110 ± 60.17 ± 0.04+3.8 ± 2.1

Note: The data presented in this table are representative examples and actual results may vary depending on the specific experimental conditions.

Visualization of Workflows and Concepts

G cluster_prep Protocol 1: Synthetic EV Preparation cluster_sizing Protocol 2: Sizing cluster_char Protocol 3: Characterization lipids POPC, Cholesterol, This compound chloroform Dissolve in Chloroform lipids->chloroform film Form Thin Lipid Film (Rotary Evaporation) chloroform->film hydration Hydrate with PBS (Formation of MLVs) film->hydration extrusion Extrusion through 100 nm membrane hydration->extrusion suvs Homogeneous LUVs (Synthetic EVs) extrusion->suvs dls DLS (Size, PDI) suvs->dls zeta Zeta Potential suvs->zeta nta NTA (Concentration) suvs->nta

Caption: Workflow for the creation and characterization of synthetic EVs.

G Conceptual Diagram of Surface Functionalization cluster_vesicle Synthetic EV Surface cluster_conjugation Conjugation lipid_head POPC Headgroup chol Cholesterol cap_pe This compound amine_group Primary Amine (-NH2) linker Linker Chemistry (e.g., NHS ester) amine_group->linker ligand Targeting Ligand (Antibody, Peptide) linker->ligand

Caption: Functionalization of synthetic EVs via this compound.

Application Notes

  • Lipid Selection: The choice of lipids is critical and will influence the physical properties of the synthetic EVs, such as membrane fluidity and charge. The ratio of lipids can be varied to optimize for specific applications.

  • Functionalization: The primary amine of this compound can be conjugated to a variety of molecules. For example, N-Hydroxysuccinimide (NHS) esters can be used to link carboxyl-containing molecules to the amine group, forming a stable amide bond.[6] This allows for the attachment of targeting moieties for specific cell or tissue delivery.[]

  • Drug Loading: Hydrophilic drugs can be encapsulated in the aqueous core of the synthetic EVs by dissolving them in the hydration buffer.[12] Lipophilic drugs can be incorporated into the lipid bilayer by co-dissolving them with the lipids in the organic solvent.[18]

  • Scalability: The thin-film hydration method is scalable, but for larger volumes, alternative methods like microfluidics may offer better control over vesicle size and distribution.

  • Sterility: For in vivo applications, all procedures should be performed under sterile conditions, and sterile, endotoxin-free reagents should be used.[12]

By following these protocols and considering the application notes, researchers can successfully produce and characterize functionalized synthetic extracellular vesicles using this compound for a wide range of applications in drug delivery and biomedical research.

References

Application Notes and Protocols: The Use of 16:0 Caproylamine PE in Nanodisc Assembly

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the incorporation and utilization of the amine-functionalized phospholipid, 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(caproylamine) (16:0 Caproylamine PE), in the assembly of membrane scaffold protein (MSP) nanodiscs. The presence of a primary amine on the headgroup of this lipid offers a versatile chemical handle for a variety of bioconjugation and immobilization strategies, making it a valuable tool for studying membrane proteins and their interactions.

Introduction to this compound in Nanodiscs

Nanodiscs provide a native-like lipid bilayer environment for membrane proteins, rendering them soluble and stable for biochemical and biophysical studies. The incorporation of functionalized lipids, such as this compound, extends the utility of nanodiscs by enabling their covalent modification. The primary amine of the caproylamine linker can be targeted by amine-reactive crosslinkers, such as N-hydroxysuccinimide (NHS) esters, to attach a wide range of molecules including fluorescent dyes, affinity tags, or other proteins. This allows for the site-specific labeling and immobilization of nanodiscs for various downstream applications.

Key Applications

  • Fluorescent Labeling: Covalent attachment of fluorescent dyes for biophysical studies such as Förster Resonance Energy Transfer (FRET) to investigate protein-protein or protein-lipid interactions.

  • Protein Conjugation: Coupling of enzymes, antibodies, or other binding partners to the nanodisc surface to study complex biological signaling pathways.

  • Surface Immobilization: Anchoring nanodiscs to sensor surfaces for interaction analysis using techniques like Surface Plasmon Resonance (SPR) or to microplates for high-throughput screening assays.

  • Drug Delivery: Functionalization of nanodiscs with targeting ligands for the development of novel drug delivery systems.

Experimental Protocols

Protocol 1: Assembly of Nanodiscs Containing this compound

This protocol describes the self-assembly of nanodiscs incorporating a mixture of a primary phospholipid (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, POPC) and this compound with a membrane scaffold protein (e.g., MSP1D1).

Materials:

  • POPC (or other primary phospholipid)

  • This compound

  • Membrane Scaffold Protein (MSP1D1)

  • Sodium Cholate (B1235396)

  • Bio-Beads SM-2

  • Assembly Buffer: 20 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.5 mM EDTA

  • Chloroform

Procedure:

  • Lipid Film Preparation:

    • In a glass vial, combine the desired amounts of POPC and this compound dissolved in chloroform. A common starting point is a 9:1 molar ratio of POPC to this compound.

    • Dry the lipid mixture to a thin film under a gentle stream of nitrogen gas.

    • Remove residual solvent by placing the vial under vacuum for at least 2 hours.

  • Lipid Solubilization:

    • Resuspend the dried lipid film in Assembly Buffer containing sodium cholate to a final lipid concentration of 50 mM. The molar ratio of cholate to total lipid should be 2:1.[1]

    • Vortex and sonicate the mixture in a water bath until the solution is clear.[2]

  • Nanodisc Assembly Mixture:

    • In a separate tube, combine the solubilized lipid mixture, MSP1D1, and additional Assembly Buffer. The optimal molar ratio of total lipid to MSP1D1 is crucial and should be empirically determined.[1][2] Refer to Table 1 for suggested starting ratios.

    • If incorporating a membrane protein, it should be added at this stage.

  • Detergent Removal and Self-Assembly:

    • Initiate nanodisc self-assembly by removing the cholate. Add prepared Bio-Beads SM-2 at a ratio of 0.8 g of beads per 1 mL of assembly mixture.[2]

    • Incubate the mixture on a rotator at 4°C for 4 hours.[2]

  • Purification:

    • Separate the assembled nanodiscs from the Bio-Beads by carefully pipetting off the supernatant.

    • Purify the nanodiscs from unincorporated lipids and MSP using size exclusion chromatography (SEC) on a column such as a Superdex 200.[1][3] The elution profile should show a monodisperse peak corresponding to the assembled nanodiscs.[3]

Quantitative Data Summary: Lipid to MSP Ratios

The optimal molar ratio of lipids to MSP is critical for the formation of homogeneous nanodiscs and needs to be optimized for each lipid composition and MSP variant.[1][2]

MSP VariantPrimary LipidThis compound (mol%)Suggested Total Lipid:MSP Molar Ratio (Starting Point)
MSP1D1POPC10%60:1 to 70:1
MSP1D1DMPC10%75:1 to 85:1
MSP1E3D1POPC10%120:1 to 140:1
MSP1E3D1DMPC10%140:1 to 160:1

Table 1: Suggested starting molar ratios for nanodisc assembly with a mixed lipid composition. These ratios are based on commonly used ratios for single lipid systems and should be optimized empirically.[1][2]

Protocol 2: Covalent Conjugation to Amine-Functionalized Nanodiscs using NHS Esters

This protocol details the reaction of an N-hydroxysuccinimide (NHS) ester-activated molecule (e.g., a fluorescent dye or biotin) with the primary amine groups on the surface of the assembled nanodiscs.

Materials:

  • Purified nanodiscs containing this compound

  • NHS ester-activated molecule of interest

  • Amine-free buffer: e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO or DMF

  • Size exclusion chromatography column or dialysis cassette for purification

Procedure:

  • Buffer Exchange:

    • Exchange the purified nanodiscs into the amine-free reaction buffer using a desalting column or dialysis to remove any Tris or other amine-containing components from the storage buffer.

  • NHS Ester Solution Preparation:

    • Immediately before use, dissolve the NHS ester-activated molecule in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.[4]

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved NHS ester to the nanodisc solution.[4] The final concentration of DMSO or DMF should not exceed 10% of the total reaction volume.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[5]

  • Quenching the Reaction:

    • Stop the reaction by adding the quenching buffer to a final concentration of 50 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of Conjugated Nanodiscs:

    • Remove the excess, unreacted label and byproducts by size exclusion chromatography or extensive dialysis against the desired storage buffer.

Quantitative Data Summary: NHS Ester Reaction Parameters

ParameterRecommended RangeNotes
pH7.2 - 8.5Higher pH increases the rate of NHS ester hydrolysis.[6]
Molar Excess of NHS Ester10 - 50 foldThe optimal ratio depends on the desired degree of labeling and should be determined empirically.
Reaction Time1 - 4 hours at RT, or overnight at 4°CLonger incubation times may be required for less reactive amines.[6]
Quenching AgentTris or GlycineEffectively stops the reaction by consuming unreacted NHS esters.

Table 2: Key parameters for the successful conjugation of NHS esters to amine-functionalized nanodiscs.[6]

Protocol 3: Immobilization of Amine-Functionalized Nanodiscs on an Amine-Reactive Surface

This protocol describes the covalent immobilization of nanodiscs containing this compound onto a surface pre-activated with NHS esters, a common procedure for SPR biosensors.

Materials:

  • Purified nanodiscs containing this compound

  • NHS ester-activated sensor chip or surface

  • Amine-free coupling buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Deactivation solution (e.g., 1 M ethanolamine-HCl, pH 8.5)

  • SPR instrument or other surface-based analysis platform

Procedure:

  • Surface Activation:

    • Activate the carboxyl groups on the sensor surface using a fresh mixture of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) according to the instrument manufacturer's instructions.

  • Nanodisc Immobilization:

    • Inject the amine-functionalized nanodiscs diluted in the amine-free coupling buffer over the activated surface. The low pH of the coupling buffer helps to pre-concentrate the nanodiscs on the negatively charged surface.

    • The primary amines on the nanodiscs will react with the NHS esters on the surface, forming stable amide bonds.

  • Deactivation:

    • Inject the deactivation solution to quench any unreacted NHS esters on the surface and remove non-covalently bound nanodiscs.

  • Analysis:

    • The immobilized nanodiscs are now ready for interaction analysis.

Visualizations

Nanodisc_Assembly_Workflow cluster_prep Preparation cluster_assembly Assembly cluster_purification Purification Lipid Film Lipid Film Solubilized Lipids Solubilized Lipids Lipid Film->Solubilized Lipids + Cholate Assembly Mixture Assembly Mixture Solubilized Lipids->Assembly Mixture MSP Solution MSP Solution MSP Solution->Assembly Mixture Detergent Removal Detergent Removal Assembly Mixture->Detergent Removal + Bio-Beads Assembled Nanodiscs Assembled Nanodiscs Detergent Removal->Assembled Nanodiscs SEC Size Exclusion Chromatography Assembled Nanodiscs->SEC Purified Nanodiscs Purified Nanodiscs SEC->Purified Nanodiscs

Caption: Workflow for the assembly of nanodiscs containing this compound.

Protein_Conjugation_Workflow Amine_Nanodiscs Amine-Functionalized Nanodiscs Conjugation Conjugation Reaction (pH 7.2-8.5) Amine_Nanodiscs->Conjugation NHS_Molecule NHS-Ester Activated Molecule NHS_Molecule->Conjugation Purification Purification (SEC or Dialysis) Conjugation->Purification Conjugated_Nanodiscs Conjugated Nanodiscs Purification->Conjugated_Nanodiscs

Caption: Experimental workflow for conjugating molecules to amine-functionalized nanodiscs.

Surface_Immobilization_Workflow Surface Sensor Surface (Carboxyl Groups) Activation Activation (EDC/NHS) Surface->Activation Immobilization Immobilization Activation->Immobilization Deactivation Deactivation (Ethanolamine) Immobilization->Deactivation Amine_Nanodiscs Amine-Functionalized Nanodiscs Amine_Nanodiscs->Immobilization Immobilized_Surface Immobilized Nanodiscs Deactivation->Immobilized_Surface

Caption: Workflow for the immobilization of amine-functionalized nanodiscs on a surface.

Signaling_Pathway_Concept cluster_nanodisc Functionalized Nanodisc Membrane_Protein Membrane Protein (e.g., Receptor) Conjugated_Protein Conjugated Protein (e.g., Enzyme) Membrane_Protein->Conjugated_Protein activates Product Product Conjugated_Protein->Product Nanodisc Nanodisc with This compound Ligand Ligand Ligand->Membrane_Protein binds Substrate Substrate Substrate->Conjugated_Protein converted by

Caption: Conceptual signaling pathway studied using a functionalized nanodisc.

References

Application Notes and Protocols for Biomolecule Conjugation to Amine-Functionalized Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for various techniques to conjugate biomolecules to amine-functionalized lipids. These methods are essential for developing targeted drug delivery systems, diagnostic reagents, and tools for fundamental biological research.

Introduction

Amine-functionalized lipids are versatile components in lipid-based nanoparticles, such as liposomes, providing a reactive handle for the covalent attachment of a wide range of biomolecules. The primary amine group (-NH2) on the lipid headgroup is a nucleophile that can readily react with various electrophilic functional groups. This allows for the stable conjugation of proteins, peptides, antibodies, and nucleic acids to the surface of lipid assemblies. The choice of conjugation chemistry is critical and depends on the nature of the biomolecule, the desired stability of the linkage, and the overall experimental conditions.

This document outlines three commonly employed and effective strategies for conjugating biomolecules to amine-functionalized lipids:

  • N-Hydroxysuccinimide (NHS) Ester Chemistry: A widely used method for targeting primary amines on biomolecules to form stable amide bonds.

  • Carbodiimide (EDC/NHS) Chemistry: A versatile approach for coupling carboxyl groups on biomolecules to amine-functionalized lipids.

  • Maleimide-Thiol Chemistry: A highly specific reaction for conjugating thiol-containing biomolecules to maleimide-functionalized lipids, which can be prepared from amine-functionalized lipids.

Each section provides a detailed experimental protocol, a summary of quantitative data in a tabular format for easy comparison, and a visual representation of the workflow or reaction pathway using Graphviz.

N-Hydroxysuccinimide (NHS) Ester Chemistry

NHS esters are one of the most common amine-reactive chemical groups used for bioconjugation.[1][2] They react with primary amines at physiological to slightly alkaline pH (7.2-9) to form stable and irreversible amide bonds.[2][3] The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the NHS ester, leading to the release of N-hydroxysuccinimide.[4]

Applications: Covalent attachment of proteins, peptides, and other amine-containing molecules to the surface of liposomes or other lipid-based nanoparticles.

Quantitative Data Summary
ParameterValueReference
Reaction pH 7.2 - 8.5[3][5]
Reaction Time 0.5 - 4 hours[3]
Reaction Temperature Room Temperature or 4°C[3]
NHS Ester Half-life at pH 7.0, 0°C 4 - 5 hours[3]
NHS Ester Half-life at pH 8.6, 4°C 10 minutes[3]
Typical Molar Ratio (Dye:Protein) 15:1 (optimization recommended)
Experimental Protocol

Materials:

  • Amine-functionalized lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N- (7-nitro-2-1,3-benzoxadiazol-4-yl))

  • Biomolecule with primary amine groups (e.g., protein, peptide)

  • NHS ester-functionalized crosslinker or biomolecule

  • Reaction Buffer: Phosphate buffer (50 mM), HEPES buffer, or Borate buffer (pH 7.2-8.5). Avoid buffers with primary amines like Tris.[3]

  • Quenching Buffer: Tris-HCl or Glycine (50-100 mM final concentration, pH 7.4)

  • Anhydrous DMSO or DMF for dissolving the NHS ester[6]

  • Purification column (e.g., size-exclusion chromatography)[7]

Procedure:

  • Preparation of Amine-Functionalized Liposomes: Prepare liposomes incorporating the amine-functionalized lipid using standard methods such as thin-film hydration followed by extrusion.

  • Dissolution of NHS Ester: Dissolve the NHS ester-functionalized molecule in a small amount of anhydrous DMSO or DMF before adding it to the aqueous reaction mixture.[6]

  • Conjugation Reaction:

    • Add the dissolved NHS ester to the solution of amine-functionalized liposomes in the reaction buffer.

    • The optimal molar ratio of NHS ester to amine-functionalized lipid should be determined empirically, but a starting point of a 10- to 50-fold molar excess of the NHS ester can be used.

    • Incubate the reaction mixture for 0.5 to 4 hours at room temperature or 4°C with gentle stirring.[3]

  • Quenching the Reaction (Optional): To stop the reaction, add the quenching buffer and incubate for 10-15 minutes at room temperature. This will react with any excess NHS ester.

  • Purification: Remove unconjugated biomolecules and byproducts using size-exclusion chromatography or dialysis.[7][8]

Visualization

NHS_Ester_Conjugation cluster_workflow NHS Ester Conjugation Workflow prep_liposomes Prepare Amine- Functionalized Liposomes conjugation Incubate Liposomes and NHS Ester (pH 7.2-8.5) prep_liposomes->conjugation Add to Reaction Buffer dissolve_nhs Dissolve NHS Ester in DMSO/DMF dissolve_nhs->conjugation Add to Reaction quench Quench Reaction (Optional) conjugation->quench purify Purify Conjugate (SEC/Dialysis) quench->purify EDC_NHS_Pathway cluster_pathway EDC/NHS Conjugation Pathway biomolecule_cooh Biomolecule-COOH o_acylisourea O-acylisourea Intermediate biomolecule_cooh->o_acylisourea + edc EDC edc->o_acylisourea nhs_ester NHS Ester Intermediate o_acylisourea->nhs_ester + nhs NHS/Sulfo-NHS nhs->nhs_ester amide_bond Stable Amide Bond nhs_ester->amide_bond + amine_lipid Amine-Lipid amine_lipid->amide_bond Maleimide_Thiol_Workflow cluster_step1 Step 1: Maleimide Functionalization cluster_step2 Step 2: Thiol Conjugation amine_liposomes Amine-Functionalized Liposomes crosslinker Add Heterobifunctional Crosslinker (e.g., SMCC) amine_liposomes->crosslinker purify1 Purify Maleimide- Functionalized Liposomes crosslinker->purify1 conjugate Incubate with Maleimide- Functionalized Liposomes purify1->conjugate Add to Reaction thiol_biomolecule Thiol-Containing Biomolecule thiol_biomolecule->conjugate quench Quench Unreacted Maleimides conjugate->quench purify2 Purify Final Conjugate quench->purify2

References

Application Notes and Protocols: Incorporating 16:0 Caproylamine PE into Model Membranes for Protein Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Model membranes are indispensable tools in the study of membrane proteins, providing a controlled environment to investigate protein structure, function, and interactions with the lipid bilayer. The incorporation of functionalized lipids, such as 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine) (16:0 Caproylamine PE), offers a versatile platform for a variety of biophysical and biochemical applications. The primary amine group on the caproyl spacer of this compound serves as a reactive handle for the covalent attachment of molecules like fluorescent dyes, affinity tags, or for immobilization to surfaces, without compromising the integrity of the lipid bilayer.[1][2]

This document provides detailed protocols for the incorporation of this compound into two commonly used model membrane systems: liposomes and nanodiscs. Additionally, it outlines methods for the reconstitution of membrane proteins into these functionalized membranes and presents key quantitative data and characterization techniques.

Key Properties of this compound

This compound is a modified phospholipid featuring two palmitic acid tails, a phosphoethanolamine headgroup, and a caproylamine functional group.[3][4] This amine-functionalized lipid is instrumental in research for its ability to introduce unique functionalities to model membranes.[4] Its primary amine allows for the covalent linkage of various molecules, making it a valuable tool for protein immobilization and interaction studies.[2]

Experimental Protocols

Protocol 1: Preparation of Liposomes Containing this compound via Thin-Film Hydration

The thin-film hydration method is a robust and widely used technique for the preparation of liposomes.[2][5][6] This method involves the formation of a thin lipid film from a solution of lipids in an organic solvent, followed by hydration with an aqueous buffer to form multilamellar vesicles (MLVs).[7][8] Subsequent extrusion can be performed to obtain unilamellar vesicles of a defined size.[6]

Materials:

  • This compound

  • Matrix lipid(s) (e.g., POPC, DPPC, Cholesterol)

  • Organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture)[2]

  • Hydration buffer (e.g., PBS, Tris-HCl, HEPES)

  • Rotary evaporator

  • Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the desired lipids, including this compound, in the organic solvent.[2] The molar ratio of this compound can be varied depending on the application, typically ranging from 1-10 mol%.

    • Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.[2][7]

    • To ensure complete removal of the solvent, the film can be further dried under a stream of nitrogen and then placed under high vacuum for at least 2 hours.[8]

  • Hydration:

    • Add the aqueous hydration buffer to the flask containing the dried lipid film.[5] The volume of the buffer will determine the final lipid concentration. For lipids with a high transition temperature, the buffer should be pre-heated to above the lipid's phase transition temperature (Tc).[5]

    • Agitate the flask to hydrate (B1144303) the lipid film, leading to the formation of multilamellar vesicles (MLVs).[2] This can be done by gentle swirling or vortexing.

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles with a uniform size distribution, subject the MLV suspension to extrusion.[6]

    • Load the MLV suspension into the extruder.

    • Pass the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) multiple times (typically 11-21 passes). This process should be carried out at a temperature above the Tc of the lipid mixture.

  • Characterization:

    • The size distribution and lamellarity of the resulting liposomes can be characterized using techniques such as Dynamic Light Scattering (DLS) and Cryo-Electron Microscopy (Cryo-EM).[9][10]

    • The incorporation of this compound can be confirmed by methods appropriate for the conjugated molecule (e.g., fluorescence spectroscopy if a fluorescent dye is attached).

Protocol 2: Assembly of Nanodiscs Containing this compound

Nanodiscs are soluble, monodisperse, and detergent-free model membranes composed of a lipid bilayer encircled by two copies of a membrane scaffold protein (MSP).[11] They provide a native-like environment for studying membrane proteins.[11]

Materials:

  • This compound

  • Matrix lipid(s) (e.g., DMPC, POPC)[11]

  • Membrane Scaffold Protein (MSP), e.g., MSP1D1

  • Detergent (e.g., sodium cholate)[12]

  • Assembly buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, 0.5 mM EDTA, pH 7.4)

  • Detergent removal system (e.g., Bio-Beads™ SM-2)[13]

Procedure:

  • Lipid Preparation:

    • Prepare a lipid mixture including this compound in chloroform.

    • Evaporate the solvent to form a thin film and dry under vacuum.

    • Resuspend the lipid film in assembly buffer containing sodium cholate (B1235396) to a final lipid concentration of approximately 50 mM and a cholate-to-lipid molar ratio of 2:1.[12][13] Sonicate until the solution is clear.[13]

  • Assembly Reaction:

    • In a microcentrifuge tube, combine the solubilized lipids, MSP, and the membrane protein of interest (if applicable) at a specific molar ratio. The optimal lipid-to-MSP ratio depends on the MSP variant and the lipid composition and should be determined empirically.[12] For MSP1D1 and DMPC, a common starting ratio is 80:1 (lipid:MSP).[14]

    • Incubate the mixture at a temperature near the phase transition temperature of the lipids for 1 hour with gentle agitation.[12]

  • Detergent Removal and Nanodisc Formation:

    • Add detergent-adsorbing beads (e.g., Bio-Beads™) to the assembly mixture to initiate nanodisc formation by removing the cholate.[13]

    • Incubate for a specified time (e.g., 4 hours at room temperature) with gentle rocking.[12]

  • Purification and Characterization:

    • Remove the beads by filtration or centrifugation.[12]

    • Purify the assembled nanodiscs from empty nanodiscs, lipid-protein aggregates, and free MSP using size exclusion chromatography (SEC).[14]

    • Characterize the purified nanodiscs for size, homogeneity, and protein incorporation using SDS-PAGE, DLS, and negative-stain electron microscopy.[12]

Data Presentation

The following tables summarize typical experimental parameters for the incorporation of functionalized lipids into model membranes.

Table 1: Typical Lipid Compositions for Functionalized Liposomes

Matrix Lipid(s) This compound (mol%) Cholesterol (mol%) Application
POPC1 - 50 - 30Protein immobilization, Biosensor development
DPPC5 - 1030 - 50Drug delivery studies, Raft mimetics
E. coli Total Extract2 - 80Studies with bacterial membrane proteins

Table 2: Key Parameters for Nanodisc Assembly with Functionalized Lipids

MSP Variant Matrix Lipid Lipid:MSP Molar Ratio Incubation Temperature
MSP1D1DMPC80:1Room Temperature
MSP1D1ΔH5POPC65:14°C
MSP1E3D1DPPC130:137°C

Mandatory Visualizations

Experimental_Workflow_Liposomes cluster_0 Lipid Film Formation cluster_1 Hydration & Sizing cluster_2 Characterization & Application dissolve Dissolve Lipids (incl. This compound) in Organic Solvent evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry Dry Film under Vacuum evaporate->dry hydrate Hydrate Film with Aqueous Buffer dry->hydrate Add Buffer extrude Extrude through Polycarbonate Membrane hydrate->extrude characterize Characterize Liposomes (DLS, Cryo-EM) extrude->characterize Functionalized Liposomes reconstitute Reconstitute Membrane Protein characterize->reconstitute study Protein Studies reconstitute->study

Signaling_Pathway_Protein_Immobilization cluster_membrane Model Membrane cluster_protein Protein Interaction membrane Lipid Bilayer with This compound crosslinker Bifunctional Crosslinker (e.g., NHS-ester) membrane->crosslinker Amine-reactive coupling protein Target Protein crosslinker->protein Covalent linkage immobilized_protein Immobilized Protein for Interaction Studies

Application Example: Protein Immobilization for Surface-Based Assays

A key application of incorporating this compound into model membranes is the immobilization of proteins onto surfaces for techniques such as Surface Plasmon Resonance (SPR) or Quartz Crystal Microbalance with Dissipation (QCM-D).[2] Supported lipid bilayers (SLBs) can be formed on sensor surfaces, and the primary amine groups of the incorporated this compound can be used to covalently attach proteins via amine-reactive crosslinkers (e.g., NHS-esters).[2] This oriented immobilization allows for the study of protein-ligand interactions in a membrane environment.

Conclusion

The incorporation of this compound into model membranes provides a powerful and versatile tool for researchers in various fields. The protocols outlined in this document offer a starting point for the preparation of functionalized liposomes and nanodiscs. The ability to covalently modify the membrane surface opens up a wide range of experimental possibilities, from fundamental studies of protein-lipid interactions to the development of novel drug delivery systems and biosensors. While quantitative data on the specific effects of this compound on membrane properties is an area for further investigation, the general principles of incorporating functionalized lipids suggest a minimal perturbation to the overall bilayer structure at low molar ratios, thus preserving a near-native environment for reconstituted proteins.

References

Troubleshooting & Optimization

Technical Support Center: Amine-Reactive Lipid Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for amine-reactive lipid conjugation. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Troubleshooting Guides

Problem: Low or No Conjugation Yield

Q1: I am observing a very low yield of my desired lipid conjugate. What are the potential causes and how can I improve it?

A1: Low conjugation yield is a frequent issue in amine-reactive lipid chemistry, often stemming from several factors related to reaction conditions and reagent stability. Here’s a systematic guide to troubleshooting this problem.

Potential Causes and Solutions:

  • Suboptimal pH: The reaction between an N-hydroxysuccinimide (NHS) ester and a primary amine is highly pH-dependent. The primary amine needs to be in its deprotonated, nucleophilic state for the reaction to proceed efficiently.[1][2][3]

    • Solution: Ensure the reaction buffer pH is within the optimal range of 8.3-8.5.[2][3][4] At this pH, the amine is sufficiently deprotonated to be reactive, while minimizing the hydrolysis of the NHS ester.[1] Using buffers like 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer is recommended.[2][4]

  • NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, where they react with water and become non-reactive towards amines. This competing reaction is more pronounced at higher pH values.[1][5]

    • Solution: Always prepare the NHS ester solution immediately before use.[6] If the NHS ester is not readily soluble in your aqueous buffer, dissolve it first in a small amount of anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) and then add it to the reaction mixture.[2][3] Be aware that the half-life of NHS esters decreases significantly as the pH increases.

  • Incorrect Stoichiometry: The molar ratio of the amine-reactive lipid to your molecule of interest is crucial for efficient conjugation.

    • Solution: A common starting point is to use a 5- to 20-fold molar excess of the NHS ester over the amine-containing molecule.[1] However, the optimal ratio can vary depending on the specific reactants and may require empirical optimization. For some applications, a 10-20 fold molar excess of a maleimide-dye is common for small molecules, while for larger molecules or nanoparticles, steric hindrance might necessitate further optimization.[7]

  • Presence of Competing Nucleophiles: Buffers containing primary amines, such as Tris or glycine (B1666218), will compete with your target molecule for reaction with the NHS ester, thereby reducing the conjugation yield.[5][6]

    • Solution: Use amine-free buffers like phosphate-buffered saline (PBS), borate, or carbonate buffers.[5][6] If your protein or molecule is in a Tris-based buffer, it should be dialyzed against an appropriate amine-free buffer before starting the conjugation.[8]

  • Poor Solubility of Reactants: If either the amine-reactive lipid or the molecule to be conjugated has poor solubility in the reaction buffer, it can lead to a low reaction rate and yield.

    • Solution: As mentioned, using a small amount of a compatible organic solvent like DMSO or DMF can help solubilize the NHS ester.[2][5] For lipids, ensuring they are in a form that is accessible for reaction (e.g., in micelles or liposomes) is important.

Problem: Side Reactions and Product Impurity

Q2: My final product shows multiple peaks on analysis, suggesting the presence of impurities or side products. What could be the cause?

A2: The presence of multiple species in your final product can be due to side reactions, incomplete reaction, or degradation of the reactants or product.

Potential Causes and Solutions:

  • Hydrolysis of the NHS Ester: The primary side reaction is the hydrolysis of the NHS ester, leading to the unreacted carboxylic acid form of the lipid.[1][5]

    • Solution: Minimize the reaction time and maintain the optimal pH. Work quickly once the NHS ester is dissolved in an aqueous buffer. Analyzing the reaction mixture at different time points can help determine the optimal reaction duration.

  • Multiple Conjugation Sites: If your target molecule has multiple primary amines (e.g., proteins with several lysine (B10760008) residues), you may get a heterogeneous mixture of products with varying degrees of labeling.

    • Solution: To control the degree of labeling, you can adjust the molar ratio of the NHS ester to the target molecule. Lowering the molar excess of the NHS ester will favor mono-conjugation. For precise control, site-specific conjugation methods may be necessary if your molecule allows for it.

  • Degradation of the Lipid or Target Molecule: The reaction conditions (pH, temperature, solvent) might be harsh for your lipid or target molecule, causing them to degrade. For instance, phospholipids (B1166683) can undergo ester hydrolysis under acidic or basic conditions.[9]

    • Solution: Ensure the reaction conditions are compatible with the stability of all your reactants. Characterize the stability of your starting materials under the planned reaction conditions beforehand.

Frequently Asked Questions (FAQs)

Q3: What is the optimal pH for amine-reactive lipid conjugation using NHS esters?

A3: The optimal pH for the reaction between an NHS ester and a primary amine is typically between 8.3 and 8.5.[2][3][4] This pH range offers a good compromise between ensuring the primary amine is deprotonated and reactive, and minimizing the rate of hydrolysis of the NHS ester.[1]

Q4: Which buffers should I use for the conjugation reaction?

A4: It is crucial to use buffers that do not contain primary amines.[5][6] Recommended buffers include 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer at pH 8.3-8.5.[2][4] Borate buffers are also a suitable option.[5] Avoid buffers like Tris and glycine as they will compete in the reaction.[5]

Q5: How should I prepare and handle my amine-reactive lipid (e.g., DSPE-PEG-NHS)?

A5: Amine-reactive lipids with NHS esters are sensitive to moisture and should be stored at -20°C with a desiccant.[6] Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[6] The NHS ester should be dissolved immediately before use, as it readily hydrolyzes in aqueous solutions.[6] Stock solutions in anhydrous DMSO or DMF can be stored for a short period at -20°C.[3]

Q6: How can I purify my lipid conjugate after the reaction?

A6: The choice of purification method depends on the properties of your conjugate and the unreacted starting materials. Common methods include:

  • Dialysis: Effective for removing small molecules like unreacted NHS esters and byproducts from larger liposomal conjugates.[10]

  • Size Exclusion Chromatography (SEC) / Gel Filtration: Separates molecules based on size and is useful for purifying larger conjugates from smaller unreacted molecules.[2][4]

  • Column Chromatography: Techniques like silica (B1680970) gel chromatography can be used to purify lipid conjugates, especially for smaller constructs.[11]

  • Tangential Flow Filtration (TFF): A scalable method for purifying and concentrating lipid nanoparticle formulations.[12]

Q7: How can I characterize my final lipid conjugate?

A7: A combination of analytical techniques is often necessary to confirm successful conjugation and assess the purity of your product. These can include:

  • Thin-Layer Chromatography (TLC): A quick method to check for the presence of the product and unreacted starting materials.[11]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can confirm the molecular weight of the conjugate.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the conjugate.

  • High-Performance Liquid Chromatography (HPLC): Can be used for both purification and analysis of the product's purity.[9]

Data Presentation

Table 1: Influence of pH on the Half-life of NHS Esters

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
8.04~1 hour
8.6410 minutes
9.04< 10 minutes

Data compiled from various sources to illustrate the trend.[5]

Table 2: Recommended Molar Excess of NHS Ester for Different Applications

ApplicationTarget MoleculeRecommended Molar Excess of NHS EsterReference
General Protein LabelingProtein5- to 20-fold[1]
Labeling of Small PeptidesSmall Peptide2:1 (Maleimide to Thiol)[7]
Labeling of NanobodiesNanobody5:1 (Maleimide to Thiol)[7]
Antibody Labeling with PEG NHS EsterAntibody (IgG)20-fold[6]
Oligonucleotide LabelingAmino-modified Oligo10-fold[13]

Note: These are starting recommendations and may require optimization.

Experimental Protocols

Protocol 1: General Procedure for Conjugating a Molecule to an Amine-Reactive Lipid

Materials:

  • Amine-reactive lipid (e.g., DSPE-PEG-NHS)

  • Amine-containing molecule of interest

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification equipment (e.g., dialysis membrane, SEC column)

Procedure:

  • Prepare the Amine-Containing Molecule: Dissolve your molecule in the Reaction Buffer at a desired concentration (e.g., 1-10 mg/mL).[1] If necessary, perform a buffer exchange to remove any amine-containing buffers.

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the amine-reactive lipid in a small volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).[8]

  • Calculate Reactant Amounts: Determine the required amount of the NHS ester solution to achieve the desired molar excess (e.g., 10- to 20-fold) over your amine-containing molecule.[1][6]

  • Perform the Conjugation: Add the calculated volume of the NHS ester solution to the solution of your amine-containing molecule while gently stirring or vortexing.[4] Ensure the final concentration of the organic solvent is low (typically <10%) to avoid denaturation of proteins.

  • Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.[2][4] The optimal time may need to be determined experimentally.

  • Quench the Reaction (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature. This will react with any remaining NHS esters.

  • Purification: Purify the conjugate from unreacted starting materials and byproducts using an appropriate method such as dialysis, size exclusion chromatography, or column chromatography.[2][4][10]

  • Characterization: Analyze the purified conjugate to confirm successful conjugation and assess purity using techniques like HPLC, mass spectrometry, or TLC.[9][11]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing prep_amine Prepare Amine-Molecule in Reaction Buffer (pH 8.3-8.5) mix Mix Reactants (Molar Excess of NHS-Lipid) prep_amine->mix prep_nhs Dissolve NHS-Lipid in DMSO/DMF (Freshly Prepared) prep_nhs->mix incubate Incubate (1-4h at RT or O/N at 4°C) mix->incubate quench Quench Reaction (e.g., Tris or Glycine) incubate->quench purify Purify Conjugate (Dialysis, SEC, etc.) quench->purify characterize Characterize Product (HPLC, MS, etc.) purify->characterize

Caption: Experimental workflow for amine-reactive lipid conjugation.

troubleshooting_yield start Low Conjugation Yield ph_check Is the reaction pH between 8.3 and 8.5? start->ph_check buffer_check Are you using an amine-free buffer? ph_check->buffer_check Yes adjust_ph Adjust pH to 8.3-8.5 ph_check->adjust_ph No nhs_check Was the NHS-ester solution prepared fresh? buffer_check->nhs_check Yes change_buffer Use a non-amine buffer (e.g., PBS, Borate) buffer_check->change_buffer No ratio_check Is the molar ratio of NHS-ester sufficient? nhs_check->ratio_check Yes fresh_nhs Prepare fresh NHS-ester solution before use nhs_check->fresh_nhs No increase_ratio Increase molar excess of NHS-ester ratio_check->increase_ratio No success Yield Improved ratio_check->success Yes adjust_ph->ph_check change_buffer->buffer_check fresh_nhs->nhs_check increase_ratio->ratio_check

Caption: Troubleshooting decision tree for low conjugation yield.

competing_reactions nhs_lipid Amine-Reactive Lipid (R-NHS) amine {Primary Amine (R'-NH2)} nhs_lipid->amine Aminolysis (Desired Reaction) water {Water (H2O)} nhs_lipid->water Hydrolysis (Side Reaction) conjugate Stable Amide Bond (Lipid-NH-R') hydrolyzed Inactive Carboxylic Acid (Lipid-COOH)

Caption: Competing reactions in NHS-ester chemistry.

References

solubility issues of 16:0 Caproylamine PE in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 16:0 Caproylamine PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine)).

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a functionalized phospholipid. Its full chemical name is 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine)[1]. It consists of a phosphatidylethanolamine (B1630911) (PE) headgroup, two palmitic acid (16:0) tails, and a caproylamine (hexanoylamine) moiety attached to the headgroup. This modification provides a primary amine functional group, which can be used for conjugation to other molecules.

Q2: What are the common applications of this compound?

A2: this compound is frequently used as a lipid anchor in the construction of liposomes, micelles, and supported lipid bilayers[2]. Its primary amine allows for the covalent attachment of various molecules such as peptides, antibodies, targeting ligands, or fluorescent probes. These functionalized lipid structures are utilized in drug delivery systems, diagnostic assays, and studies of membrane-associated biological processes[].

Q3: In which organic solvents is this compound generally soluble?

Q4: What is the recommended storage condition for this compound?

A4: It is recommended to store this compound as a powder or in an organic solvent at -20°C. If stored in an organic solvent, it should be in a tightly sealed glass container, and the headspace can be flushed with an inert gas like argon or nitrogen to prevent oxidation.

Solubility Data of Similar Functionalized Phospholipids

The following table summarizes the solubility of structurally related functionalized phosphatidylethanolamine lipids, which can serve as a guide for selecting an appropriate solvent for this compound.

Lipid DerivativeSolvent SystemReported Solubility
18:1 MPB PEEthanol, DMSO, Chloroform (B151607):Methanol (B129727):Water (65:25:4)5 mg/mL[4]
16:0 PE MCCEthanol1 mg/mL[6]
DMSO0.5 mg/mL[6]
Chloroform:Methanol:Water (65:25:4)5 mg/mL[6]
1,2-Dipalmitoyl-sn-glycero-3-PE (DPPE)Chloroform3 mg/mL
DPPE-PEG-AmineDMSO, Chloroform, DMF, DichloromethaneSoluble[5]

Troubleshooting Guide

Issue 1: this compound powder is difficult to dissolve.

  • Possible Cause: The chosen solvent may not be optimal, or the lipid has aggregated.

  • Troubleshooting Steps:

    • Try a solvent mixture: For lipids that are difficult to dissolve in pure chloroform, adding a small percentage of methanol (e.g., 2-10%) can significantly improve solubility[7]. A common and effective mixture is chloroform:methanol (9:1 or 2:1 v/v).

    • Gentle warming: Warm the solution in a water bath to a temperature below the boiling point of the solvent (e.g., 30-40°C for chloroform/methanol mixtures). Caution: Do not use an open flame.

    • Sonication: Use a bath sonicator to break up any aggregates. Sonicate in short bursts to avoid overheating the sample.

    • Vortexing: Vigorous vortexing can also aid in dissolution.

Issue 2: The dissolved lipid solution appears cloudy or contains precipitates.

  • Possible Cause: The lipid has not fully dissolved or has precipitated out of solution upon standing. This can be common when diluting a stock solution with an aqueous buffer.

  • Troubleshooting Steps:

    • Re-dissolve: Warm and sonicate the solution as described above to see if the precipitate redissolves.

    • Solvent Polarity: If the lipid was dissolved in a less polar solvent and then mixed with a more polar one, it may precipitate. Consider using a solvent system that is more compatible with the subsequent application.

    • Formation of Micelles/Liposomes: In aqueous environments, amphiphilic lipids like this compound will self-assemble. If a true solution is required, maintain a sufficiently high concentration of the organic solvent.

Issue 3: Inconsistent results in conjugation reactions.

  • Possible Cause: Incomplete dissolution of this compound can lead to an inaccurate concentration in solution, affecting the stoichiometry of the reaction.

  • Troubleshooting Steps:

    • Ensure complete dissolution: Before adding the lipid to your reaction mixture, visually inspect the solution to ensure it is clear and free of any particulate matter.

    • Freshly prepare solutions: It is best to prepare solutions of this compound immediately before use, as some lipids can degrade or aggregate upon storage in solution.

    • Quantify lipid concentration: If precise stoichiometry is critical, consider quantifying the phospholipid concentration after dissolution using a phosphate (B84403) assay.

Experimental Protocols

Protocol 1: General Procedure for Solubilizing this compound

  • Weighing: Carefully weigh the desired amount of this compound powder in a glass vial.

  • Solvent Addition: Add the chosen organic solvent or solvent mixture (e.g., chloroform:methanol 9:1 v/v) to achieve the desired concentration. A common starting concentration for stock solutions is 1-10 mg/mL[8].

  • Dissolution:

    • Vortex the mixture vigorously for 1-2 minutes.

    • If the lipid is not fully dissolved, place the vial in a bath sonicator and sonicate for 5-10 minutes.

    • If necessary, gently warm the vial in a water bath (30-40°C) while intermittently vortexing until the solution is clear.

  • Storage: Store the resulting solution at -20°C under an inert atmosphere (e.g., argon or nitrogen).

Protocol 2: Preparation of Functionalized Liposomes

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve this compound and other lipid components (e.g., structural and helper lipids) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture).

    • Remove the solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer of choice by vortexing. This will result in the formation of multilamellar vesicles (MLVs).

  • Vesicle Sizing:

    • To obtain unilamellar vesicles of a defined size, the MLV suspension can be subjected to extrusion through polycarbonate membranes of a specific pore size or sonication.

Visualizations

experimental_workflow cluster_dissolution Step 1: Solubilization cluster_application Step 2: Application weigh Weigh this compound add_solvent Add Organic Solvent (e.g., Chloroform:Methanol) weigh->add_solvent dissolve Vortex / Sonicate / Gentle Warming add_solvent->dissolve conjugation Conjugation to Biomolecule dissolve->conjugation Clear Lipid Solution liposome (B1194612) Incorporate into Liposomes dissolve->liposome Clear Lipid Solution

Caption: A general experimental workflow for the solubilization and subsequent use of this compound.

troubleshooting_logic cluster_solutions Troubleshooting Steps start Starting Material: This compound Powder dissolve_issue Issue: Fails to Dissolve or Solution is Cloudy start->dissolve_issue solvent_mix Try Chloroform:Methanol Mixture dissolve_issue->solvent_mix warming Gentle Warming (30-40°C) solvent_mix->warming sonication Bath Sonication warming->sonication success Result: Clear Solution sonication->success

Caption: A troubleshooting flowchart for addressing solubility issues with this compound.

signaling_application cluster_membrane Cell Membrane lipid_bilayer Lipid Bilayer receptor Membrane Receptor functionalized_liposome Functionalized Liposome This compound Targeting Ligand functionalized_liposome:tail->receptor Binding signaling Intracellular Signaling Cascade receptor->signaling Activation

Caption: Diagram illustrating the use of this compound in a targeted liposome to initiate a signaling pathway.

References

Technical Support Center: Troubleshooting Lipid Film Hydration with Modified Lipids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for lipid film hydration, with a special focus on challenges encountered when working with modified lipids.

FAQs - Common Questions about Lipid Film Hydration with Modified Lipids

Q1: Why is my lipid film with modified lipids not hydrating properly?

A1: Modified lipids can alter the packing properties and hydrophilicity of the lipid film. Large head groups on lipids, such as those with polymers (e.g., PEG) or bulky fluorescent dyes, can create steric hindrance, preventing water from effectively penetrating the lipid layers.[1][2] Additionally, some modifications may have lower solubility in the aqueous hydration buffer, leading to incomplete hydration.[3] Ensure the hydration temperature is above the phase transition temperature (Tc) of all lipid components and allow for adequate hydration time with gentle agitation.[4][5]

Q2: Can the type of modification on my lipid affect the final size of my liposomes?

A2: Yes, the nature of the lipid modification can influence liposome (B1194612) size. For instance, incorporating PEGylated lipids can lead to the formation of smaller unilamellar vesicles due to the steric hindrance of the PEG chains, which can influence the curvature of the lipid bilayer.[2] Conversely, some bulky modifications might lead to larger, more irregular structures if not properly hydrated and processed.

Q3: My liposomes with modified lipids are aggregating. What can I do?

A3: Aggregation is a common issue and can be caused by several factors. Insufficient surface charge can lead to a lack of electrostatic repulsion between vesicles.[4] Consider incorporating a small percentage of a charged lipid (e.g., PG, PS for negative charge; DOTAP for positive charge) into your formulation. For PEGylated liposomes, ensure the PEG density is sufficient to provide a steric barrier against aggregation.[4] Also, be mindful of the ionic strength of your hydration buffer, as high salt concentrations can shield surface charges and promote aggregation.[4]

Q4: How can I ensure my modified lipid is incorporated into the liposome and is functional?

A4: The successful incorporation and functionality of a modified lipid can be confirmed through various analytical techniques. For fluorescently-labeled lipids, fluorescence spectroscopy can be used.[1] For biotinylated lipids, a binding assay with avidin (B1170675) or streptavidin can confirm the accessibility of the biotin (B1667282) moiety.[6][7] For lipids modified for click chemistry, performing the click reaction with a fluorescently-labeled counterpart can verify its reactivity.[8][9]

Troubleshooting Guide

Issue 1: The lipid film is difficult to hydrate (B1144303) or does not hydrate completely.
  • Possible Cause 1: Incomplete removal of organic solvent.

    • Solution: Ensure the lipid film is thoroughly dried under high vacuum for an extended period (e.g., overnight) to remove all residual organic solvent.[4][10] Residual solvent can interfere with the self-assembly of lipids into bilayers.

  • Possible Cause 2: Hydration temperature is too low.

    • Solution: The hydration temperature must be above the phase transition temperature (Tc) of all lipids in the mixture, including the modified lipid.[4] This ensures the lipids are in a fluid state and can properly rearrange into bilayers.

  • Possible Cause 3: Steric hindrance from bulky modified lipids.

    • Solution: Increase the hydration time and use gentle agitation (e.g., swirling or a low-speed vortex) to facilitate the penetration of the aqueous buffer into the lipid film.[10] For particularly difficult-to-hydrate films, consider adding a small percentage of a more hydrophilic lipid to the formulation.

  • Possible Cause 4: Poor quality of the lipid film.

    • Solution: Aim for a thin, uniform lipid film. A thick or patchy film will be more difficult to hydrate.[10] This can be achieved by slow and controlled evaporation of the organic solvent using a rotary evaporator.

Issue 2: The resulting liposome solution has a high polydispersity index (PDI).
  • Possible Cause 1: Incomplete hydration.

    • Solution: As with difficult hydration, ensure complete solvent removal and hydration above the Tc of all lipids. Incomplete hydration can result in a heterogeneous mixture of lipid aggregates and vesicles.

  • Possible Cause 2: Lack of post-hydration processing.

    • Solution: The initial product of thin-film hydration is typically multilamellar vesicles (MLVs) which are large and polydisperse.[11] To obtain a more uniform size distribution, post-hydration processing steps such as sonication or extrusion are necessary.[12]

  • Possible Cause 3: Inappropriate lipid composition.

    • Solution: The ratio of lipids can affect the stability and uniformity of the resulting vesicles. For example, the inclusion of cholesterol can modulate membrane fluidity and lead to more stable and uniform liposomes.[12] Experiment with different molar ratios of your lipid components.

Issue 3: Liposomes aggregate after hydration.
  • Possible Cause 1: Insufficient electrostatic repulsion.

    • Solution: Incorporate 5-10 mol% of a charged lipid into your formulation to increase the zeta potential of the liposomes and prevent aggregation through electrostatic repulsion.[4]

  • Possible Cause 2: Insufficient steric stabilization.

    • Solution: For formulations with PEGylated lipids, ensure the concentration of the PEG-lipid is adequate to form a dense "brush" on the liposome surface, which provides a physical barrier to aggregation.[4]

  • Possible Cause 3: High ionic strength of the hydration buffer.

    • Solution: High salt concentrations can screen the surface charge of the liposomes, reducing electrostatic repulsion.[4] If possible, use a buffer with a lower ionic strength.

Issue 4: Low encapsulation efficiency of hydrophilic compounds.
  • Possible Cause 1: Passive encapsulation method.

    • Solution: Thin-film hydration is a passive loading method, and encapsulation efficiency for hydrophilic molecules can be low. To improve this, consider using active loading techniques, such as creating a pH or ion gradient across the liposome membrane.

  • Possible Cause 2: Liposome size and lamellarity.

    • Solution: Smaller, unilamellar vesicles (SUVs) have a smaller entrapped aqueous volume compared to larger, multilamellar vesicles (MLVs). If high encapsulation is the primary goal, using MLVs or large unilamellar vesicles (LUVs) might be preferable. The choice of post-hydration processing (sonication vs. extrusion) will influence the final vesicle characteristics.[12]

Issue 5: Modified lipid appears to have degraded or lost functionality.
  • Possible Cause 1: Harsh processing conditions.

    • Solution: Some modified lipids, particularly those with fluorescent dyes or certain chemical linkages, can be sensitive to high temperatures or prolonged sonication. Minimize exposure to harsh conditions. For temperature-sensitive lipids, choose a hydration temperature that is just above the Tc. For sonication, use a probe sonicator in short bursts on ice to prevent overheating.

  • Possible Cause 2: Oxidative damage.

    • Solution: Unsaturated lipids are prone to oxidation. Prepare liposomes in an inert atmosphere (e.g., under nitrogen or argon) and use deoxygenated buffers to minimize oxidation.[11]

  • Possible Cause 3: Incompatibility with other lipid components.

    • Solution: While less common, some lipid modifications may have chemical incompatibilities with other lipids in the formulation. Review the chemical properties of all components to ensure they are compatible.

Experimental Protocols

Protocol 1: Standard Thin-Film Hydration Protocol for Liposome Formation
  • Lipid Dissolution: Dissolve the desired lipids, including the modified lipid, in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.[11]

  • Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the Tc of the highest-melting-point lipid to evaporate the solvent. Continue evaporation under reduced pressure until a thin, uniform lipid film is formed on the inner surface of the flask.[5]

  • Solvent Removal: Dry the lipid film under high vacuum for at least 2 hours (preferably overnight) to remove any residual organic solvent.[4][10]

  • Hydration: Add the aqueous hydration buffer (pre-heated to above the Tc of the lipids) to the flask.[5] The volume of the buffer will determine the final lipid concentration.

  • Vesicle Formation: Gently agitate the flask by hand or on a low-speed vortex mixer until the lipid film is fully dispersed in the buffer, forming a milky suspension of multilamellar vesicles (MLVs).[10]

Protocol 2: Post-Hydration Sonication for Size Reduction
  • Preparation: Place the MLV suspension in a glass vial and immerse it in an ice bath to dissipate heat generated during sonication.

  • Sonication: Use a probe sonicator to sonicate the suspension in short bursts (e.g., 30 seconds on, 30 seconds off) to prevent overheating and lipid degradation.

  • Monitoring: Monitor the clarity of the solution. The suspension will become clearer as the large MLVs are converted into smaller unilamellar vesicles (SUVs).

  • Analysis: After sonication, analyze the particle size and PDI using Dynamic Light Scattering (DLS).

Protocol 3: Post-Hydration Extrusion for Size Homogenization
  • Preparation: Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). Equilibrate the extruder to a temperature above the Tc of the lipids.

  • Extrusion: Load the MLV suspension into one of the extruder's syringes. Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 11 or 21 times).[4]

  • Analysis: After extrusion, the resulting liposome suspension should consist of large unilamellar vesicles (LUVs) with a narrow size distribution. Analyze the particle size and PDI using DLS.

Quantitative Data Summary

Table 1: Influence of Modified Lipids on Hydration Parameters

Modified Lipid TypePotential Impact on HydrationRecommended Action
PEGylated Lipids Can hinder water penetration due to the bulky PEG chains.[2]Increase hydration time and use gentle agitation. Ensure hydration temperature is above the Tc of both the PEG-lipid and other lipids.
Fluorescently-Labeled Lipids Bulky fluorophores can disrupt lipid packing and affect hydration. Some dyes are hydrophilic and can alter film properties.[1]Optimize the molar percentage of the labeled lipid. Monitor for potential quenching effects at higher concentrations.
Charged Lipids Highly charged lipids can form viscous gels upon hydration with low ionic strength solutions.Hydrate with a buffer of appropriate ionic strength to prevent gel formation.
Biotinylated Lipids The biotin group is relatively small and generally does not significantly hinder hydration.[13]Standard hydration protocols are usually sufficient. Steric hindrance can be an issue if combined with bulky groups like PEG.[6]
Polymer-Conjugated Lipids Large polymer chains can significantly impede hydration and alter the physical properties of the film.[3]Use vigorous but controlled agitation. Consider co-dissolving the lipid-polymer conjugate with a more standard lipid to improve film formation.
Click-Chemistry Lipids The reactive groups (e.g., azide, alkyne) are small and typically do not interfere with hydration.[8][9]Standard hydration protocols are generally effective. Be aware that Cu(I)-catalyzed click reactions may be limited to saturated lipids.[14]

Table 2: Troubleshooting Summary and Recommendations

IssueKey Parameter to CheckRecommended Solution
Incomplete Hydration Residual Solvent, Hydration TemperatureDry film under high vacuum overnight. Hydrate above the Tc of all lipids.[4]
High PDI Post-Hydration ProcessingPerform sonication for SUVs or extrusion for LUVs to achieve a uniform size distribution.[12]
Aggregation Surface Charge, Ionic StrengthIncorporate a charged lipid (5-10 mol%).[4] Use a buffer with lower ionic strength.
Low Encapsulation Loading MethodFor hydrophilic drugs, consider active loading methods post-hydration.
Degradation Temperature, Oxygen ExposureUse the lowest effective hydration temperature. Work under an inert atmosphere.[11]

Visual Guides

Diagram 1: Experimental Workflow for Lipid Film Hydration

G cluster_prep Preparation cluster_hydration Hydration cluster_processing Post-Processing cluster_analysis Analysis dissolve 1. Dissolve Lipids in Organic Solvent evaporate 2. Form Thin Film (Rotary Evaporator) dissolve->evaporate dry 3. Dry Film (High Vacuum) evaporate->dry hydrate 4. Hydrate Film with Aqueous Buffer (> Tc) dry->hydrate agitate 5. Agitate to Form Multilamellar Vesicles (MLVs) hydrate->agitate process 6. Size Reduction (Optional) agitate->process sonication Sonication (SUVs) process->sonication for SUVs extrusion Extrusion (LUVs) process->extrusion for LUVs analyze 7. Characterization sonication->analyze extrusion->analyze dls Size & PDI (DLS) analyze->dls zeta Zeta Potential analyze->zeta ee Encapsulation Efficiency analyze->ee

Caption: Experimental workflow for liposome preparation via thin-film hydration.

Diagram 2: Troubleshooting Decision Tree for Lipid Film Hydration

G start Start: Liposome Preparation Issue q_hydrate Is the lipid film hydrating completely? start->q_hydrate s_hydrate Check for residual solvent. Increase hydration time/temp (>Tc). Ensure thin, uniform film. q_hydrate->s_hydrate No q_pdi Is the PDI high (> 0.2)? q_hydrate->q_pdi Yes s_hydrate->q_hydrate s_pdi Perform post-hydration size reduction: - Sonication for SUVs - Extrusion for LUVs q_pdi->s_pdi Yes q_agg Are the liposomes aggregating? q_pdi->q_agg No s_pdi->q_agg s_agg Incorporate charged lipids (5-10 mol%). Reduce buffer ionic strength. Ensure adequate PEGylation. q_agg->s_agg Yes end Proceed with Experiment q_agg->end No s_agg->end

Caption: Troubleshooting decision tree for common lipid film hydration issues.

References

Technical Support Center: Assessing the Purity of 16:0 Caproylamine PE Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity of 16:0 Caproylamine PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-hexanoylamine) conjugates. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

A1: this compound is a functionalized lipid where a caproyl (hexanoyl) group is attached to the head group of a phosphatidylethanolamine (B1630911) (PE) lipid with two palmitic acid (16:0) tails.[1][2][3] This modification provides a primary amine functional group, making it a valuable tool for conjugating various molecules like proteins, peptides, or drugs to lipid bilayers and liposomes for applications in drug delivery and in vivo targeting.[2][4][5] Purity is critical as impurities can interfere with conjugation reactions, alter the physicochemical properties of lipid assemblies, and potentially lead to inaccurate experimental results or adverse effects in therapeutic applications.

Q2: What is the expected purity of commercially available this compound?

A2: Commercially available this compound is typically supplied at a high purity, often greater than 99%.[1] However, it is crucial to verify the purity upon receipt and after storage, as lipids can degrade over time.

Q3: What are the common impurities found in this compound conjugates?

A3: Common impurities can include:

  • Unreacted starting materials: Residual 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE) or caproic acid.

  • Side products from synthesis: Di-acylated or other modified PE species.

  • Degradation products: Lysolipids (where one fatty acid chain has been cleaved), oxidized lipids, or hydrolysis of the caproyl amide bond.

  • Solvent residues: Residual solvents from the purification process.

Q4: Which analytical techniques are most suitable for assessing the purity of this compound conjugates?

A4: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment. The most common and effective methods are:

  • High-Performance Liquid Chromatography (HPLC): Particularly reversed-phase HPLC, is excellent for separating the conjugate from non-lipid and some lipidic impurities.[6][7] Normal-phase HPLC can be used for class separations of phospholipids.[8][9][10]

  • Mass Spectrometry (MS): Provides accurate mass determination, confirming the identity of the conjugate and helping to identify impurities based on their mass-to-charge ratio.[11][12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR provide detailed structural information and can be used for both qualitative and quantitative analysis of the conjugate and any impurities present.[14][15][16][17]

Troubleshooting Guide

High-Performance Liquid Chromatography (HPLC) Analysis

Q5: I see multiple peaks in my HPLC chromatogram. Does this mean my sample is impure?

A5: Not necessarily, but it requires further investigation. Here's how to troubleshoot:

  • Check your method: Ensure your HPLC method (column, mobile phase, gradient) is optimized for lipid analysis. Lipids can be challenging to separate, and improper conditions can lead to peak splitting or broadening.[6][7]

  • Consider aggregation: Phospholipids can form aggregates. Try dissolving your sample in a different solvent or at a different concentration.

  • Investigate the peaks: If the additional peaks are well-resolved, they likely represent impurities. These could be unreacted starting materials, degradation products like lysophospholipids, or oxidized species.

  • Use a different detector: If you are using a UV detector, be aware that many lipids lack a strong chromophore.[6][9] An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is often more suitable for lipid analysis as they are mass-based detectors.[8][9]

  • Couple with Mass Spectrometry: The most definitive way to identify the components of each peak is to use an HPLC system coupled to a mass spectrometer (LC-MS).[18]

Mass Spectrometry (MS) Analysis

Q6: My mass spectrum shows unexpected masses in addition to the expected mass of my this compound conjugate. What could they be?

A6: Unexpected masses in your spectrum are strong indicators of impurities. Here's a systematic approach to identify them:

  • Calculate potential impurity masses: Create a table of expected masses for common impurities (see Table 1 below).

  • Look for adducts: The conjugate and impurities can form adducts with ions from the mobile phase (e.g., Na⁺, K⁺, NH₄⁺). Account for these when analyzing your spectrum.[19]

  • Check for fragmentation: Depending on the ionization method used, some in-source fragmentation of the parent molecule might occur.

  • Consider isotopic distribution: Verify that the isotopic pattern of your main peak matches the theoretical distribution for the elemental composition of this compound.

Potential Impurity Molecular Formula Expected Monoisotopic Mass (Da) Notes
This compound C₄₃H₈₅N₂O₉P804.599Expected Product
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE)C₃₇H₇₄NO₈P691.509Unreacted starting material
Lysophosphatidylethanolamine (16:0)C₂₁H₄₄NO₇P453.285Degradation product
Caproic AcidC₆H₁₂O₂116.084Unreacted starting material

Table 1: Expected masses of this compound and common impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Q7: My ¹H NMR spectrum looks very complex. How can I use it to assess the purity of my this compound conjugate?

A7: While the ¹H NMR spectrum of a lipid can be complex due to overlapping signals, certain regions are diagnostic for purity assessment.[14][15]

  • Focus on unique signals: Identify signals that are unique to the caproyl group and the PE headgroup. The integration of these signals relative to the signals from the palmitoyl (B13399708) chains can give a quantitative measure of purity.

  • Look for impurity signals: Compare your spectrum to reference spectra of potential impurities like free caproic acid or DPPE.

  • Utilize other nuclei:

    • ³¹P NMR: This is a very powerful technique for analyzing phospholipids.[14][20] A pure sample of this compound should show a single sharp peak. The presence of other phosphorus-containing impurities, such as lysophospholipids or other phospholipid species, will result in additional peaks.

    • ¹³C NMR: Can provide detailed structural information and help identify minor components, although it is less sensitive than ¹H NMR.[15]

Experimental Protocols

Protocol 1: Purity Assessment by Reversed-Phase HPLC-ELSD
  • Sample Preparation: Dissolve the this compound conjugate in a suitable organic solvent (e.g., chloroform/methanol mixture) to a final concentration of 1 mg/mL.

  • HPLC System:

    • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: Water/Methanol (5:95 v/v) with 0.1% formic acid.

    • Mobile Phase B: Isopropanol/Methanol (90:10 v/v) with 0.1% formic acid.

    • Gradient: Start with 100% A, ramp to 100% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 10 µL.

  • Detector (ELSD):

    • Nebulizer Temperature: 40°C.

    • Evaporator Temperature: 60°C.

    • Gas Flow: 1.5 L/min.

  • Data Analysis: Integrate the peak areas. The purity is calculated as the area of the main peak divided by the total area of all peaks.

Protocol 2: Identity Confirmation by Mass Spectrometry (LC-MS)
  • LC System: Use the same HPLC conditions as in Protocol 1.

  • Mass Spectrometer:

    • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

    • Mass Range: m/z 100-1200.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

  • Data Analysis: Extract the ion chromatogram for the expected mass of the this compound conjugate (m/z 805.6 for [M+H]⁺). Analyze the mass spectrum of the main peak to confirm its identity. Search for the masses of potential impurities in the chromatogram.

Protocol 3: Structural Verification and Purity by NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the this compound conjugate in 0.7 mL of a deuterated solvent mixture (e.g., CDCl₃/MeOD, 2:1 v/v).

  • NMR Spectrometer: A spectrometer with a field strength of 400 MHz or higher is recommended.

  • ¹H NMR:

    • Acquire a standard ¹H spectrum.

    • Key Signals: Look for characteristic signals of the palmitoyl chains (e.g., terminal CH₃ at ~0.9 ppm, bulk CH₂ at ~1.2-1.3 ppm), the glycerol (B35011) backbone, the PE headgroup, and the caproyl group.

  • ³¹P NMR:

    • Acquire a proton-decoupled ³¹P spectrum.

    • Expected Signal: A single peak around 0 to -1 ppm (relative to phosphoric acid). The presence of multiple peaks indicates phosphorus-containing impurities.

  • Data Analysis: Compare the obtained spectra with reference spectra. Use integration of specific, well-resolved peaks in the ¹H spectrum to estimate the relative amounts of the conjugate and any identified impurities.

Visualizing Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis dissolve Dissolve Conjugate in Organic Solvent inject Inject Sample dissolve->inject separate Separation on C18 Column inject->separate detect Detection (ELSD/CAD) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for Purity Assessment using HPLC.

MS_Workflow cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_data Data Interpretation lc_separation HPLC Separation (as per protocol) ionize Electrospray Ionization (ESI) lc_separation->ionize analyze Mass Analysis (m/z 100-1200) ionize->analyze spectrum Acquire Mass Spectrum analyze->spectrum identify_main Confirm Mass of Main Peak spectrum->identify_main identify_impurities Identify Masses of Impurities spectrum->identify_impurities

Caption: Workflow for Identity Confirmation using LC-MS.

NMR_Workflow prep Dissolve Conjugate in Deuterated Solvent acquire Acquire NMR Spectra prep->acquire h1_nmr ¹H NMR acquire->h1_nmr p31_nmr ³¹P NMR acquire->p31_nmr analyze Analyze Spectra h1_nmr->analyze p31_nmr->analyze structure Verify Structure analyze->structure purity Assess Purity analyze->purity

Caption: Workflow for Structural Verification using NMR.

References

effect of lipid composition on stability of amine-modified vesicles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of amine-modified vesicles. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided for key assays.

Frequently Asked Questions (FAQs)

Q1: What are the main factors influencing the stability of our amine-modified vesicles?

A1: The stability of amine-modified (cationic) liposomes is a multifactorial issue primarily influenced by:

  • Lipid Composition: The choice of the cationic lipid, the presence and concentration of helper lipids (e.g., DOPE, DOPC, DSPC), and the inclusion of cholesterol are critical.[1][2] The type of cationic lipid and its concentration can impact the physical stability of the formulation.[1]

  • Cholesterol Content: Cholesterol is a key component for stabilizing the lipid bilayer. It modulates membrane fluidity, reduces permeability, and can prevent aggregation.[3][4]

  • Surface Charge (Zeta Potential): A sufficiently high positive zeta potential (generally ≥ +30 mV) creates electrostatic repulsion between vesicles, preventing aggregation and ensuring the stability of the suspension.[5][6]

  • Steric Stabilization: The inclusion of PEGylated lipids (PEG-lipids) can provide a hydrophilic shield on the vesicle surface, offering steric hindrance that prevents aggregation, especially in high ionic strength media or in the presence of proteins.[7][8][9]

  • Storage Conditions: Temperature, pH, and light exposure can significantly impact vesicle stability over time.[10][11] Hydrolysis of ester-linked lipids can occur, and freezing can fracture vesicles.[12]

Q2: Our vesicles are aggregating. What are the likely causes and how can we fix it?

A2: Aggregation is a common issue with cationic vesicles. The primary causes are insufficient repulsive forces between particles or inappropriate formulation/storage conditions.

  • Low Zeta Potential: If the zeta potential is below +30 mV, the electrostatic repulsion is likely insufficient to prevent aggregation.[5] Consider increasing the molar ratio of your cationic lipid.

  • High Ionic Strength of the Buffer: High salt concentrations can screen the surface charge, reducing electrostatic repulsion and leading to aggregation.[13] If possible, reduce the ionic strength of your buffer or introduce steric stabilization.

  • Absence of Steric Stabilization: In biological media or high salt buffers, electrostatic stabilization alone may not be enough. Incorporating 5-10 mol% of a PEG-lipid can prevent aggregation by creating a protective polymer brush on the surface.[7][14][15]

  • Improper Storage: Storage at inappropriate temperatures can lead to changes in the lipid bilayer, promoting fusion and aggregation.[10] Long-term storage issues can sometimes be mitigated by incorporating a charged lipid if one is not already present.[13]

Q3: What is the optimal amount of cholesterol to include in our formulation?

A3: The optimal cholesterol concentration typically ranges from 30-50 mol%. Studies have shown that a lipid-to-cholesterol ratio of 2:1 (approximately 33 mol% cholesterol) is often effective for creating stable formulations with controlled release properties.[4] Cholesterol enhances membrane rigidity and can increase the maximum zeta potential of cationic liposomes, contributing to stability.[3][16] However, the exact optimal amount may vary depending on the specific lipids and active ingredient being used.

Q4: How does the type of helper lipid affect stability?

A4: Helper lipids, such as DOPE, DOPC, or DSPC, play a crucial role in the overall stability and performance of the vesicle. Their impact is related to their packing parameter and physical properties. For instance, DSPC has been shown to provide better storage stability compared to DOPC or DOPE in some lipid nanoparticle formulations.[2] The choice of helper lipid can influence the rigidity and phase transition temperature of the bilayer, which in turn affects vesicle stability and drug retention.

Q5: What are the recommended storage conditions for amine-modified vesicles?

A5: For optimal stability, amine-modified vesicles should be stored:

  • Temperature: At 4°C in the dark.[11][17] Do not freeze , as the formation of ice crystals can disrupt the vesicle structure, leading to changes in size and leakage of encapsulated contents.[12]

  • pH: Close to neutral (pH 7.0) to minimize the hydrolysis of ester-linked phospholipids (B1166683).[12]

  • Atmosphere: For lipids prone to oxidation, flushing the storage vial with an inert gas like nitrogen or argon can be beneficial.[11]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Vesicle Aggregation / Increased Polydispersity Index (PDI) 1. Insufficient surface charge (low zeta potential). 2. High ionic strength of the medium. 3. Lack of steric stabilization.1. Increase the molar percentage of the cationic lipid. Aim for a zeta potential of ≥ +30 mV.[5] 2. Reduce the salt concentration of the buffer or switch to a lower ionic strength buffer.[13] 3. Incorporate 5-10 mol% of a PEGylated lipid (e.g., DSPE-PEG2000) into your formulation for steric stabilization.[7][9]
Leakage of Encapsulated Content 1. Low membrane rigidity. 2. Improper storage temperature. 3. Hydrolysis of lipids.1. Increase the cholesterol content to 30-50 mol% to decrease bilayer permeability.[3] 2. Use phospholipids with longer, saturated acyl chains (e.g., DSPC instead of DOPC) to create a more ordered and less leaky membrane. 3. Store at 4°C. Avoid freezing and high temperatures.[10][12] 4. Prepare fresh vesicles and use them within a few days to a week for critical applications.[12]
Inconsistent Batch-to-Batch Vesicle Size 1. Inconsistent preparation method. 2. Residual organic solvent. 3. Lipid degradation.1. Standardize the thin-film hydration and extrusion/sonication process. Ensure the lipid film is thin and uniform.[13] 2. Ensure complete removal of the organic solvent under high vacuum after film formation.[13] 3. Check the quality of your lipids. Store stock lipids under appropriate conditions (cold, inert atmosphere) to prevent degradation.
Low Zeta Potential 1. Low concentration of cationic lipid. 2. pH of the buffer is too high. 3. Presence of anionic molecules binding to the surface.1. Increase the molar ratio of the amine-modified lipid in your formulation. 2. Measure and adjust the pH of your buffer. A lower pH can increase the protonation of amine groups, though physiological compatibility must be considered.[18] 3. If working with anionic drugs or molecules, consider the charge ratio and potential for complexation.

Quantitative Data Summary

Table 1: Effect of Lipid Composition on Vesicle Properties

Cationic Lipid (mol%)Helper Lipid (mol%)Cholesterol (mol%)PEG-Lipid (mol%)Average Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference(s)
DOTAP (10-50)DPPC/DSPC/DMPC--VariesVaries> +30[1][19]
MVL5 (10)DOPC (80)-Peptide-PEG-lipid (10)~100< 0.3> +30[9]
Cationic SurfactantSoy LecithinPresent-VariesVaries> +50[16][20]
DDAB/PEISqualene/Tween 80--Bimodal (micelles & vesicles)> 0.3+3.26 to +7.75[21]

Note: The values presented are illustrative and can vary significantly based on the specific lipids, preparation methods, and measurement conditions. A zeta potential of at least ±30 mV is generally indicative of a stable liposomal suspension.[13]

Experimental Protocols

Protocol 1: Vesicle Formulation by Thin-Film Hydration and Extrusion

This protocol describes a common method for preparing unilamellar vesicles of a defined size.

Materials:

  • Cationic lipid (e.g., DOTAP)

  • Helper lipid (e.g., DOPC)

  • Cholesterol

  • PEG-lipid (optional, e.g., DSPE-PEG2000)

  • Organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture)

  • Hydration buffer (e.g., PBS, HEPES)

  • Rotary evaporator

  • Water bath

  • Liposome (B1194612) extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: a. Dissolve the desired lipids in the organic solvent in a round-bottom flask at the desired molar ratios. b. Attach the flask to a rotary evaporator. c. Evaporate the solvent under reduced pressure in a water bath set to a temperature above the phase transition temperature (Tm) of the lipid with the highest Tm. d. A thin, uniform lipid film should form on the flask wall. e. Continue to apply a high vacuum for at least 1-2 hours to remove any residual solvent.[13]

  • Hydration: a. Add the hydration buffer, pre-warmed to above the lipid Tm, to the flask. b. Gently agitate the flask to hydrate (B1144303) the lipid film. This will form multilamellar vesicles (MLVs).

  • Extrusion (Size Reduction): a. Assemble the liposome extruder with the desired pore size membrane (e.g., 100 nm). b. Equilibrate the extruder to a temperature above the lipid Tm. c. Load the MLV suspension into one of the extruder syringes. d. Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 11-21 times). This will produce large unilamellar vesicles (LUVs) with a more uniform size distribution.

  • Characterization and Storage: a. Characterize the vesicles for size, PDI, and zeta potential using Dynamic Light Scattering (DLS). b. Store the final vesicle suspension at 4°C.

Protocol 2: Stability Assessment by Monitoring Size and Zeta Potential

This protocol outlines how to monitor the physical stability of the vesicle suspension over time.

Materials:

  • Vesicle suspension

  • Dynamic Light Scattering (DLS) instrument

  • Temperature-controlled incubator or refrigerator (4°C)

Procedure:

  • Initial Measurement (Time 0): a. Immediately after preparation, dilute a small aliquot of the vesicle suspension in the appropriate buffer (usually the hydration buffer) to a suitable concentration for DLS analysis. b. Measure the average hydrodynamic diameter, polydispersity index (PDI), and zeta potential. Record these as the baseline (T=0) values.

  • Time-Course Monitoring: a. Store the main batch of the vesicle suspension under the desired conditions (e.g., 4°C, protected from light). b. At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), withdraw a small aliquot of the suspension. c. Allow the aliquot to equilibrate to room temperature. d. Dilute the sample as in step 1a and repeat the DLS measurements for size, PDI, and zeta potential.

  • Data Analysis: a. Plot the average size, PDI, and zeta potential as a function of time. b. Significant changes in size or PDI (e.g., >20% increase) indicate aggregation or fusion and thus, instability. A significant drop in zeta potential can also be a leading indicator of instability.

Visualizations

ExperimentalWorkflow Experimental Workflow for Vesicle Preparation and Stability Testing cluster_prep Vesicle Preparation cluster_char Characterization & Storage cluster_analysis Data Analysis prep1 Lipid Dissolution in Organic Solvent prep2 Thin-Film Formation (Rotary Evaporation) prep1->prep2 prep3 Hydration with Aqueous Buffer prep2->prep3 prep4 Size Reduction (Extrusion/Sonication) prep3->prep4 char1 Initial Characterization (T=0) - Size (DLS) - PDI - Zeta Potential prep4->char1 storage Store at 4°C char1->storage char2 Time-Point Characterization (e.g., Day 1, 7, 30) storage->char2 char2->storage Repeat at intervals analysis1 Plot Stability Parameters vs. Time char2->analysis1 analysis2 Assess Stability analysis1->analysis2

Caption: Workflow for preparing and assessing the stability of amine-modified vesicles.

TroubleshootingGuide Troubleshooting Guide for Vesicle Aggregation start Vesicles are Aggregating q1 Is Zeta Potential ≥ +30 mV? start->q1 sol1 Increase Molar Ratio of Cationic Lipid q1->sol1 No q2 Are Vesicles in High Ionic Strength Buffer? q1->q2 Yes end_stable Vesicles Stable sol1->end_stable sol2a Reduce Buffer Ionic Strength q2->sol2a Yes q2->end_stable No sol2b Incorporate PEG-Lipid for Steric Stabilization sol2a->sol2b If aggregation persists sol2b->end_stable

Caption: Decision tree for troubleshooting vesicle aggregation issues.

References

Technical Support Center: Stability of Amine and Amide Drugs in Lipid Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development and stability testing of amine and amide drugs in lipid-based formulations.

Frequently Asked Questions (FAQs)

Q1: My amine-containing drug product in a lipid formulation is turning yellow/brown. What is the likely cause?

A1: Discoloration, often yellowing or browning, in a lipid formulation containing an amine drug is a common indicator of the Maillard reaction.[1] This reaction occurs between a primary or secondary amine group of the drug and a reducing sugar.[2] Reducing sugars can be present as excipients (e.g., lactose) or as impurities in other excipients like polysorbates.[1][3] The reaction proceeds through several stages, ultimately forming complex colored products known as melanoidins.

To troubleshoot this issue, consider the following:

  • Excipient Analysis: Scrutinize the certificates of analysis for all excipients to identify the presence of reducing sugars.

  • Excipient Replacement: If a reducing sugar is intentionally added, consider replacing it with a non-reducing sugar (e.g., sucrose) or a sugar alcohol (e.g., mannitol).

  • Purity of Excipients: Use high-purity grades of excipients, especially polysorbates, to minimize impurities that can participate in degradation reactions.

  • pH Control: The Maillard reaction is pH-dependent. Adjusting the pH of the formulation may help to slow down the reaction rate.

  • Moisture Content: The Maillard reaction is also influenced by water activity. Controlling the moisture content of the formulation is crucial.[1]

Q2: I am observing a loss of potency of my amide drug in a solid lipid nanoparticle (SLN) formulation. What are the primary degradation pathways?

A2: The most common degradation pathway for amide drugs is hydrolysis, which involves the cleavage of the amide bond to form a carboxylic acid and an amine.[4] This reaction can be catalyzed by either acidic or basic conditions.[5] Even in solid lipid formulations, sufficient water can be present at the lipid-water interface or entrapped within the lipid matrix to facilitate hydrolysis. Another potential pathway is oxidation, particularly for amide drugs with other susceptible functional groups.[3]

To investigate and mitigate this issue:

  • Forced Degradation Studies: Conduct forced degradation studies under acidic, basic, and oxidative conditions to identify the primary degradation products and confirm the degradation pathway.[5]

  • pH Optimization: The pH of the aqueous phase used during the preparation of the SLNs can significantly impact the stability of the entrapped drug. Optimizing the pH to a range where the amide bond is most stable is critical.

  • Moisture Control: Minimize the water content in the final formulation and protect it from humidity during storage.

  • Excipient Selection: Avoid excipients that can create acidic or basic microenvironments within the formulation.

Q3: I am seeing an unexpected peak in the HPLC chromatogram of my amine drug formulated in a self-emulsifying drug delivery system (SEDDS). What could it be?

A3: An unexpected peak in the chromatogram could be a degradation product of the drug, the excipients, or an interaction product between the drug and an excipient or its degradant. Given the presence of an amine drug and common SEDDS excipients like polyethylene (B3416737) glycol (PEG) and polysorbates, several possibilities exist:

  • Oxidative Degradants: Amine drugs can be susceptible to oxidation. Lipid peroxides, which can be present as impurities in lipid excipients, can initiate oxidative degradation of the drug.[3]

  • Reaction with Excipient Degradants: Polyethylene glycol (PEG) and polysorbates can degrade to form reactive species like formaldehyde (B43269) and formic acid.[3] These can then react with primary or secondary amine drugs to form adducts or other degradation products.[3]

  • Maillard Reaction Products: If any reducing sugar impurities are present, Maillard reaction products could be forming.

To identify the unknown peak:

  • Mass Spectrometry (LC-MS): Couple your HPLC to a mass spectrometer to determine the mass of the unknown peak. This can provide crucial information for structural elucidation.

  • Forced Degradation: Compare the retention time of the unknown peak with peaks that appear in forced degradation studies (acidic, basic, oxidative, photolytic, thermal stress). This can help to identify the nature of the degradant.

  • Excipient Blanks: Analyze placebo formulations (without the drug) that have been subjected to the same storage conditions to see if the peak originates from excipient degradation.

Troubleshooting Guides

Issue 1: Rapid Degradation of an Amine Drug in a Parenteral Lipid Emulsion
Symptom Possible Cause(s) Troubleshooting Steps & Solutions
Loss of drug potency, appearance of new peaks in HPLC. Oxidative Degradation: Unsaturated lipids in the emulsion are prone to peroxidation, generating reactive species that degrade the amine drug.[1] Exposure to light, heat, and trace metal ions can accelerate this process.1. Use Saturated Lipids: Whenever possible, use saturated lipids which are less prone to oxidation. 2. Add Antioxidants: Incorporate lipid-soluble antioxidants like α-tocopherol (Vitamin E) or butylated hydroxytoluene (BHT) into the oil phase.[1] 3. Use Chelating Agents: Add chelating agents like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions. 4. Protect from Light: Manufacture and store the emulsion in light-protected containers. 5. Inert Atmosphere: During manufacturing, blanket the formulation with an inert gas like nitrogen or argon to minimize exposure to oxygen.
Discoloration (yellowing/browning). Maillard Reaction: Reaction of the amine drug with reducing sugars present as impurities in excipients.1. Source High-Purity Excipients: Use highly purified grades of all excipients. 2. Screen for Reducing Sugars: Test all raw materials for the presence of reducing sugars.
Issue 2: Physical Instability and Drug Expulsion from Amide-Loaded Nanostructured Lipid Carriers (NLCs)
Symptom Possible Cause(s) Troubleshooting Steps & Solutions
Increase in particle size and polydispersity index (PDI) over time. Lipid Polymorphism: The solid lipid matrix can undergo polymorphic transitions to a more stable, ordered crystalline form, leading to the expulsion of the drug and particle aggregation.1. Optimize Lipid Composition: Create a less ordered lipid matrix by blending different solid lipids or by incorporating a liquid lipid (as in NLCs) to create imperfections in the crystal lattice, providing more space for the drug. 2. Surfactant Optimization: Ensure adequate surfactant concentration to fully cover the nanoparticle surface and provide steric or electrostatic stabilization.
Drug crystallization on the surface of NLCs. Drug Expulsion: As the lipid matrix recrystallizes, the drug is pushed out.1. Increase Liquid Lipid Content: In NLCs, increasing the proportion of the liquid lipid can improve drug loading and reduce expulsion. 2. Select Appropriate Lipids: Choose lipids in which the drug has good solubility.

Quantitative Data on Drug Degradation

The following tables provide illustrative quantitative data on the degradation of specific amine and amide drugs in lipid formulations under forced degradation conditions. It is important to note that degradation rates are highly dependent on the specific drug, formulation composition, and storage conditions.

Table 1: Degradation of Lornoxicam (Amide Drug) in a Self-Emulsifying Drug Delivery System (SEDDS) Formulation [6]

Stress Condition% Degradation
Acid Hydrolysis (0.1 N HCl)12.5%
Base Hydrolysis (0.1 N NaOH)15.2%
Oxidation (3% H₂O₂)10.8%
Dry Heat (60°C)8.5%
PhotodegradationStable

Table 2: Degradation of Zonisamide (Amide Drug) in Bulk Form [7]

Stress Condition% Degradation
Acid Hydrolysis (0.1 N HCl)15.44%
Base Hydrolysis (0.1 N NaOH)Stable
Oxidation (3% H₂O₂)Stable
Thermal DegradationStable
PhotodegradationStable

Experimental Protocols

Protocol 1: Forced Degradation Study of an Amine/Amide Drug in a Lipid Formulation

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish the degradation pathways of a drug in a lipid-based formulation.[5][8]

1. Materials and Reagents:

  • Drug-loaded lipid formulation

  • Placebo lipid formulation

  • Hydrochloric acid (HCl), 0.1 M to 1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M to 1 M

  • Hydrogen peroxide (H₂O₂), 3% to 30%

  • High-purity water

  • Solvents for extraction (e.g., methanol (B129727), acetonitrile (B52724), isopropanol)

  • Stability chamber with controlled temperature and humidity

  • Photostability chamber

2. Procedure:

  • Acid Hydrolysis:

    • Disperse the lipid formulation in an appropriate volume of HCl solution (e.g., 0.1 M). The concentration of the drug should be in the working range of the analytical method.

    • Incubate the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of NaOH, and prepare for analysis.

  • Base Hydrolysis:

    • Follow the same procedure as for acid hydrolysis, but use NaOH solution instead of HCl, and neutralize with HCl.

  • Oxidative Degradation:

    • Disperse the lipid formulation in an appropriate volume of H₂O₂ solution (e.g., 3%).

    • Incubate at room temperature or a slightly elevated temperature for a defined period.

    • Withdraw samples at different time points and prepare for analysis.

  • Thermal Degradation:

    • Store the lipid formulation in a stability chamber at an elevated temperature (e.g., 60°C, 80°C) for a defined period.

    • Withdraw samples at specified time points and prepare for analysis.

  • Photodegradation:

    • Expose the lipid formulation to light in a photostability chamber according to ICH Q1B guidelines.

    • A control sample should be protected from light.

    • After the exposure period, prepare both the exposed and control samples for analysis.

3. Sample Preparation for HPLC Analysis:

  • For lipid nanoparticles (SLNs, NLCs):

    • Take a known volume of the stressed sample.

    • Add a solvent that dissolves both the lipid and the drug (e.g., a mixture of isopropanol (B130326) and chloroform, or methanol). This step is crucial to break down the nanoparticles and release the drug.

    • Vortex and/or sonicate to ensure complete dissolution.

    • Centrifuge at high speed to precipitate any insoluble excipients.

    • Filter the supernatant through a 0.22 µm syringe filter before injecting into the HPLC system.

  • For emulsions and SEDDS:

    • A simple dilution with a suitable organic solvent (e.g., methanol or acetonitrile) may be sufficient.

    • Ensure the final solution is clear and free of precipitation before injection.

4. Analysis:

  • Analyze the prepared samples using a validated stability-indicating HPLC method.

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.

  • Quantify the amount of drug remaining and the percentage of each degradation product formed.

Protocol 2: Stability-Indicating HPLC Method Development and Validation

This protocol provides a general framework for developing and validating an HPLC method to separate and quantify an amine or amide drug from its degradation products in a lipid formulation.[6][7]

1. Method Development:

  • Column Selection: A C18 column is a common starting point for many small molecule drugs.

  • Mobile Phase Selection:

    • Start with a gradient of acetonitrile or methanol and a buffered aqueous phase (e.g., phosphate (B84403) or acetate (B1210297) buffer).

    • The pH of the aqueous phase is critical for achieving good peak shape for amine-containing compounds. A pH of around 3-4 or 7-8 is often a good starting point.

    • For amide drugs, the pH should be chosen to ensure the stability of the drug during the analysis.

  • Detection: UV detection is typically used. The wavelength should be chosen to maximize the response for both the drug and its potential degradation products. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Optimization: Adjust the gradient, flow rate, and column temperature to achieve good resolution (>1.5) between the parent drug and all degradation peaks.

2. Method Validation (according to ICH Q2(R1) guidelines):

  • Specificity: Analyze stressed samples (from the forced degradation study) to demonstrate that the method can resolve the drug peak from all degradation products and placebo peaks.

  • Linearity: Prepare a series of standard solutions of the drug at different concentrations and inject them into the HPLC. Plot the peak area versus concentration and determine the correlation coefficient (should be >0.999).

  • Accuracy: Perform recovery studies by spiking the placebo formulation with known amounts of the drug at different concentration levels (e.g., 80%, 100%, 120% of the target concentration). The recovery should typically be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze multiple preparations of a sample on the same day.

    • Intermediate Precision (Inter-day and inter-analyst precision): Analyze the same sample on different days by different analysts.

    • The relative standard deviation (RSD) should be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the drug that can be reliably detected and quantified.

  • Robustness: Intentionally vary method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and assess the impact on the results.

Visualizations

DegradationPathways AmineDrug Amine Drug (Primary or Secondary) MaillardProducts Maillard Reaction Products (Colored) AmineDrug->MaillardProducts Maillard Reaction OxidativeDegradants Oxidative Degradants AmineDrug->OxidativeDegradants Oxidation Adducts Adducts AmineDrug->Adducts Reaction AmideDrug Amide Drug HydrolysisProducts Hydrolysis Products (Carboxylic Acid + Amine) AmideDrug->HydrolysisProducts Hydrolysis ReducingSugar Reducing Sugar (Impurity/Excipient) ReducingSugar->MaillardProducts LipidPeroxide Lipid Peroxide (from Lipid Oxidation) LipidPeroxide->OxidativeDegradants PEG_Degradant PEG/Polysorbate Degradant (e.g., Formaldehyde) PEG_Degradant->Adducts Water Water Water->HydrolysisProducts AcidBase Acid/Base AcidBase->HydrolysisProducts

Caption: Major degradation pathways for amine and amide drugs in lipid formulations.

ExperimentalWorkflow Start Start: Drug Stability Issue (e.g., Potency Loss, Discoloration) ForcedDegradation Conduct Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) Start->ForcedDegradation DevelopMethod Develop Stability-Indicating HPLC Method ForcedDegradation->DevelopMethod IdentifyDegradants Identify Degradation Products (HPLC-MS) DevelopMethod->IdentifyDegradants ValidateMethod Validate HPLC Method (ICH Guidelines) DevelopMethod->ValidateMethod Hypothesize Hypothesize Degradation Pathway IdentifyDegradants->Hypothesize Reformulate Reformulate Product (e.g., Change Excipients, Add Antioxidant, Control pH) Hypothesize->Reformulate StabilityTesting Perform Accelerated and Long-Term Stability Testing Reformulate->StabilityTesting ValidateMethod->StabilityTesting End End: Stable Formulation StabilityTesting->End LogicalRelationships cluster_factors Influencing Factors cluster_degradation Degradation Reactions cluster_outcomes Consequences DrugProperties Drug Properties (Amine/Amide, pKa, Redox Potential) Hydrolysis Hydrolysis DrugProperties->Hydrolysis Oxidation Oxidation DrugProperties->Oxidation Maillard Maillard Reaction DrugProperties->Maillard Formulation Formulation Components (Lipids, Surfactants, Water Content) Formulation->Hydrolysis Formulation->Oxidation Formulation->Maillard Storage Storage Conditions (Temp, Light, Oxygen, pH) Storage->Hydrolysis Storage->Oxidation Storage->Maillard LossOfPotency Loss of Potency Hydrolysis->LossOfPotency FormationOfImpurities Formation of Impurities Hydrolysis->FormationOfImpurities Oxidation->LossOfPotency Oxidation->FormationOfImpurities Maillard->LossOfPotency Maillard->FormationOfImpurities PhysicalChanges Physical Changes (Color, Phase Separation) Maillard->PhysicalChanges

References

Technical Support Center: Managing the Oxidative Stability of Aminophospholipids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing the oxidative stability of aminophospholipids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experiments involving aminophospholipids such as phosphatidylethanolamine (B1630911) (PE) and phosphatidylserine (B164497) (PS).

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to the oxidative degradation of aminophospholipids?

A1: The oxidative stability of aminophospholipids is influenced by a combination of intrinsic and extrinsic factors. Polyunsaturated fatty acid (PUFA) chains within the phospholipid structure are particularly susceptible to oxidation. Key factors that accelerate oxidation include:

  • Exposure to Oxygen: The presence of molecular oxygen is a prerequisite for most lipid oxidation reactions.

  • Presence of Metal Ions: Transition metals like iron (Fe) and copper (Cu) can catalyze the formation of reactive oxygen species (ROS), which initiate and propagate lipid peroxidation.[1][2][3][4]

  • Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including lipid oxidation.

  • Exposure to Light: UV and visible light can promote the formation of free radicals, leading to photo-oxidation.

  • pH: The pH of the environment can influence the rate of lipid oxidation. While lower pH can sometimes be protective by protonating radicals, the overall effect can be complex and dependent on other factors.[5][6][7]

Q2: How can I prevent or minimize the oxidation of my aminophospholipid samples during storage?

A2: To maintain the integrity of your aminophospholipid samples, proper storage is crucial. Here are some best practices:

  • Inert Atmosphere: Store samples under an inert gas such as argon or nitrogen to displace oxygen.

  • Low Temperature: For long-term storage, keep samples at -20°C or, ideally, at -80°C.[8]

  • Light Protection: Use amber vials or store samples in the dark to prevent photo-oxidation.

  • Chelating Agents: If the presence of metal ions is a concern, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your buffer.

  • Antioxidants: The addition of antioxidants can significantly inhibit lipid peroxidation.

Q3: What are some common antioxidants used to stabilize aminophospholipids, and how do I choose the right one?

A3: Antioxidants are a primary defense against lipid oxidation. They work by scavenging free radicals or by chelating pro-oxidative metals. The choice of antioxidant depends on the specific application and the nature of your sample (e.g., in vitro experiment, liposomal formulation).

Commonly used antioxidants include:

  • Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA): These synthetic antioxidants are effective radical scavengers.[9]

  • α-Tocopherol (Vitamin E): A natural, lipid-soluble antioxidant that is very effective within lipid bilayers.

  • Ascorbic Acid (Vitamin C): A water-soluble antioxidant that can regenerate α-tocopherol.

  • Propyl Gallate: Another synthetic antioxidant often used in combination with BHA and BHT.

The selection should consider the solubility of the antioxidant in your system and potential interactions with other components. For liposomal formulations, lipid-soluble antioxidants like α-tocopherol are often incorporated directly into the bilayer.

Troubleshooting Guides

Issue 1: I am observing unexpected changes in the physical properties of my liposomes containing aminophospholipids (e.g., aggregation, fusion, leakage).
  • Possible Cause: Lipid peroxidation can alter the structure of aminophospholipids, leading to changes in membrane fluidity, curvature, and integrity. This can result in the aggregation or fusion of liposomes and leakage of encapsulated contents.

  • Troubleshooting Steps:

    • Assess Lipid Oxidation: Use an appropriate assay (see Experimental Protocols section) to determine if lipid oxidation has occurred. The Thiobarbituric Acid Reactive Substances (TBARS) assay is a common method for detecting secondary oxidation products.

    • Incorporate Antioxidants: Add a lipid-soluble antioxidant such as α-tocopherol to your liposome (B1194612) formulation to protect the lipid bilayer from within.

    • Optimize Storage Conditions: Store your liposome preparations at 4°C for short-term use or frozen for long-term storage, always protected from light and under an inert atmosphere.

    • Control for Metal Contamination: Prepare all buffers with high-purity water and consider the use of a chelating agent like EDTA if metal contamination is suspected.

Issue 2: My experimental results are inconsistent when using aminophospholipids in cell culture.
  • Possible Cause: Aminophospholipids, especially those with polyunsaturated acyl chains, can oxidize in cell culture media, which is an oxygen-rich environment. The oxidized phospholipids (B1166683) can have different biological activities than their non-oxidized counterparts, leading to variability in experimental outcomes.

  • Troubleshooting Steps:

    • Minimize Exposure to Air: Prepare media and handle cells in a way that minimizes prolonged exposure to atmospheric oxygen.

    • Use Freshly Prepared Solutions: Prepare solutions containing aminophospholipids immediately before use.

    • Supplement with Antioxidants: Consider supplementing your cell culture media with a non-toxic, water-soluble antioxidant if it does not interfere with your experimental endpoint.

    • Monitor Lipid Integrity: Analyze the lipid composition of your stock solutions and at the end of your experiment to check for the presence of oxidation products.

Data Presentation

Table 1: Common Antioxidants for Aminophospholipid Stabilization

AntioxidantTypeSolubilityTypical ConcentrationMechanism of Action
α-Tocopherol NaturalLipid-soluble0.1 - 1 mol% of total lipidChain-breaking, free radical scavenger
Butylated Hydroxytoluene (BHT) SyntheticLipid-soluble0.01 - 0.1% (w/w)Chain-breaking, free radical scavenger
Butylated Hydroxyanisole (BHA) SyntheticLipid-soluble0.01 - 0.1% (w/w)Chain-breaking, free radical scavenger
Ascorbic Acid NaturalWater-soluble0.1 - 1 mMReducing agent, regenerates other antioxidants
Propyl Gallate SyntheticSparingly soluble in water0.01 - 0.1% (w/w)Free radical scavenger
EDTA SyntheticWater-soluble0.1 - 1 mMChelates metal ions

Experimental Protocols

Protocol 1: Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This protocol is a widely used method to measure malondialdehyde (MDA), a secondary product of lipid peroxidation.

Materials:

  • Trichloroacetic acid (TCA) solution (20% w/v)

  • Thiobarbituric acid (TBA) solution (0.67% w/v)

  • Butylated hydroxytoluene (BHT)

  • Samples containing aminophospholipids (e.g., liposomes, cell lysates)

  • MDA standard (1,1,3,3-Tetramethoxypropane)

Procedure:

  • To 0.5 mL of your sample, add 0.5 mL of 20% TCA and a small amount of BHT to prevent further oxidation during the assay.

  • Vortex the mixture and centrifuge at 3000 x g for 15 minutes.

  • Transfer the supernatant to a new tube.

  • Add 1 mL of 0.67% TBA solution to the supernatant.

  • Incubate the mixture in a boiling water bath for 15 minutes.

  • Cool the samples to room temperature.

  • Measure the absorbance of the resulting pink-colored solution at 532 nm using a spectrophotometer.

  • Prepare a standard curve using known concentrations of MDA to quantify the amount of MDA in your samples.

Protocol 2: Quantification of Aminophospholipid Oxidation Products by LC-MS/MS

This protocol provides a general workflow for the sensitive and specific quantification of oxidized aminophospholipids.

Materials:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • C18 reversed-phase column

  • Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid)

  • Internal standards (deuterated or 13C-labeled aminophospholipids)

  • Lipid extraction solvents (e.g., chloroform, methanol)

Procedure:

  • Lipid Extraction: Extract lipids from your sample using a method such as the Bligh-Dyer or Folch extraction.

  • Sample Preparation: Dry the extracted lipids under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis. Add internal standards at this stage.

  • LC Separation: Inject the sample onto the C18 column and separate the lipids using a gradient of the mobile phases.

  • MS/MS Detection: Detect the oxidized aminophospholipids using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-product ion transitions for different oxidized species will need to be determined.

  • Quantification: Quantify the amount of each oxidized aminophospholipid species by comparing the peak area to that of the corresponding internal standard.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Aminophospholipid Sample (e.g., Liposomes, Cell Lysate) extraction Lipid Extraction (e.g., Bligh-Dyer) start->extraction reconstitution Reconstitution in LC-MS/MS Solvent extraction->reconstitution lc Liquid Chromatography (Reversed-Phase Separation) reconstitution->lc ms Tandem Mass Spectrometry (MRM Detection) lc->ms quant Quantification of Oxidized Species ms->quant report Results and Interpretation quant->report

Caption: Workflow for the analysis of aminophospholipid oxidation by LC-MS/MS.

troubleshooting_workflow cluster_prevention Implement Protective Measures start Issue Detected: Inconsistent Results or Physical Instability check_oxidation Assess for Lipid Oxidation (e.g., TBARS Assay) start->check_oxidation is_oxidized Oxidation Detected? check_oxidation->is_oxidized no_oxidation Consider Other Factors: - Formulation Issues - Experimental Error - Contamination is_oxidized->no_oxidation No add_antioxidant Add Antioxidant (e.g., α-Tocopherol) is_oxidized->add_antioxidant Yes optimize_storage Optimize Storage: - Inert Atmosphere - Low Temperature - Protect from Light add_antioxidant->optimize_storage use_chelators Use Chelating Agents (e.g., EDTA) optimize_storage->use_chelators retest Re-run Experiment and Monitor Stability use_chelators->retest

Caption: Troubleshooting decision tree for managing aminophospholipid instability.

References

Validation & Comparative

Characterization of 16:0 Caproylamine PE-Containing Nanoparticles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the characterization of nanoparticles containing 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine), commonly known as 16:0 Caproylamine PE. This functionalized lipid is increasingly utilized in the development of advanced drug delivery systems due to its versatile amine head group, which allows for the covalent attachment of targeting ligands, imaging agents, and other functional moieties.

This document outlines standard experimental protocols for the characterization of such nanoparticles and presents a framework for comparing their performance against other formulations. While direct comparative studies featuring this compound are limited in publicly available literature, this guide offers a structure for researchers to conduct their own comparative analyses.

The Role of this compound in Nanoparticle Formulation

This compound is a phospholipid featuring a saturated 16-carbon acyl chain (palmitic acid) and a caproylamine head group, which terminates in a primary amine.[1][2] This primary amine serves as a reactive handle for bioconjugation, enabling the surface modification of nanoparticles.[3][4] The inclusion of this compound in a lipid nanoparticle formulation can impart several key features:

  • Surface Functionalization: The primary amine allows for the straightforward attachment of molecules such as targeting peptides, antibodies, or small molecules to enhance cell-specific delivery.[3]

  • Modulation of Surface Charge: The amine group can be protonated at physiological pH, leading to a positive surface charge which can influence interactions with cell membranes.

  • Platform for Further Modification: The amine can be a starting point for multi-step chemical modifications to introduce more complex functionalities.

Comparative Performance Analysis

Table 1: Hypothetical Physicochemical Characterization of Functionalized Nanoparticles

ParameterThis compound NPDSPE-PEG(2000) NP (Alternative)16:0 PE NP (Control)
Hydrodynamic Diameter (nm) 110 ± 5120 ± 6105 ± 5
Polydispersity Index (PDI) 0.15 ± 0.030.12 ± 0.020.18 ± 0.04
Zeta Potential (mV) +25 ± 3-15 ± 2-5 ± 2
Drug Encapsulation Efficiency (%) 75 ± 580 ± 478 ± 6

Table 2: Hypothetical In Vitro Performance of Functionalized Nanoparticles

ParameterThis compound NPDSPE-PEG(2000) NP (Alternative)16:0 PE NP (Control)
Drug Release at 24h (%) 40 ± 435 ± 345 ± 5
Cellular Uptake (Target Cells, %) ** 65 ± 750 ± 630 ± 5
Cellular Uptake (Non-Target, %) **20 ± 415 ± 325 ± 4
In Vitro Cytotoxicity (IC50, µM) 586

Note: The data presented in Tables 1 and 2 are for illustrative purposes only and are not derived from actual experimental results.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and comparison of nanoparticle formulations.

Nanoparticle Formulation by Thin-Film Hydration

This common method is suitable for preparing liposomes and other lipid-based nanoparticles.

Materials:

  • This compound

  • Matrix lipid (e.g., DSPC, DPPC, or POPC)

  • Cholesterol

  • Drug to be encapsulated

  • Chloroform and Methanol (or other suitable organic solvent)

  • Hydration buffer (e.g., PBS, HEPES-buffered saline)

Procedure:

  • Dissolve this compound, matrix lipid, and cholesterol in the desired molar ratio in a chloroform/methanol mixture in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.

  • Further dry the film under high vacuum for at least 2 hours to remove residual solvent.

  • Hydrate the lipid film with the aqueous buffer (containing the hydrophilic drug, if applicable) by gentle rotation above the lipid transition temperature.

  • To achieve a uniform size distribution, the resulting nanoparticle suspension can be subjected to sonication (probe or bath) or extrusion through polycarbonate membranes of a defined pore size.

G cluster_prep Nanoparticle Preparation dissolve Dissolve Lipids (this compound, Matrix Lipid, Cholesterol) in Organic Solvent film Form Thin Lipid Film (Rotary Evaporation) dissolve->film hydrate Hydrate Film with Aqueous Buffer film->hydrate size_reduction Size Reduction (Sonication or Extrusion) hydrate->size_reduction

Figure 1. Workflow for nanoparticle formulation.

Physicochemical Characterization

a. Size and Polydispersity Index (PDI) Measurement

  • Technique: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute the nanoparticle suspension in the hydration buffer to an appropriate concentration.

    • Transfer the diluted sample to a disposable cuvette.

    • Measure the hydrodynamic diameter and PDI using a DLS instrument.

    • Perform measurements in triplicate at a controlled temperature (e.g., 25°C).

b. Zeta Potential Measurement

  • Technique: Electrophoretic Light Scattering (ELS)

  • Procedure:

    • Dilute the nanoparticle suspension in an appropriate medium (e.g., 10 mM NaCl) to ensure sufficient conductivity for the measurement.

    • Inject the sample into a specialized zeta potential cell.

    • Measure the electrophoretic mobility, which is then converted to zeta potential by the instrument software.

    • Perform measurements in triplicate.

Drug Encapsulation Efficiency
  • Separate the encapsulated drug from the free drug in the nanoparticle suspension using techniques like size exclusion chromatography or dialysis.

  • Quantify the amount of encapsulated drug by lysing the nanoparticles (e.g., with a detergent like Triton X-100) and measuring the drug concentration using a suitable analytical method (e.g., UV-Vis spectroscopy, fluorescence spectroscopy, or HPLC).

  • Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100

G cluster_char Characterization Workflow np_suspension Nanoparticle Suspension dls Dynamic Light Scattering (Size & PDI) np_suspension->dls els Electrophoretic Light Scattering (Zeta Potential) np_suspension->els separation Separation of Free Drug (e.g., SEC) np_suspension->separation quantification Quantification of Encapsulated Drug separation->quantification ee_calc Calculate Encapsulation Efficiency quantification->ee_calc

Figure 2. Physicochemical characterization workflow.

In Vitro Drug Release
  • Place a known concentration of the drug-loaded nanoparticle suspension in a dialysis bag with a suitable molecular weight cut-off.

  • Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4, or an acidic buffer to mimic the endosomal environment) at 37°C with constant stirring.

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.

  • Quantify the drug concentration in the collected aliquots.

  • Plot the cumulative drug release as a function of time.

Cellular Uptake Studies
  • Seed the target cells in a multi-well plate and allow them to adhere overnight.

  • Incubate the cells with a known concentration of fluorescently labeled nanoparticles (or nanoparticles containing a fluorescent drug) for various time points.

  • After incubation, wash the cells with PBS to remove non-internalized nanoparticles.

  • Lyse the cells and quantify the fluorescence intensity using a plate reader.

  • Alternatively, cellular uptake can be visualized by fluorescence microscopy or quantified on a single-cell level using flow cytometry.

Signaling Pathways and Logical Relationships

The primary amine of this compound allows for the attachment of targeting ligands. This targeted delivery strategy aims to enhance the interaction of the nanoparticle with specific cell surface receptors, leading to increased cellular uptake, often via receptor-mediated endocytosis. This can potentially lead to more efficient delivery of the therapeutic payload to the intracellular target and improved therapeutic outcomes.

G cluster_pathway Targeted Nanoparticle Uptake Pathway NP This compound NP with Targeting Ligand Binding Ligand-Receptor Binding NP->Binding Receptor Cell Surface Receptor Receptor->Binding Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape Payload Drug Payload Release Escape->Payload Effect Therapeutic Effect Payload->Effect

Figure 3. Targeted nanoparticle uptake pathway.

Conclusion

This compound is a valuable tool for the development of functionalized nanoparticles for targeted drug delivery. While direct comparative performance data is currently scarce, the experimental protocols outlined in this guide provide a robust framework for researchers to characterize and compare their own this compound-containing nanoparticle formulations. Such studies are essential for advancing our understanding of how this and other functionalized lipids can be best utilized to create more effective nanomedicines.

References

A Comparative Guide to Liposome Formation: 16:0 Caproylamine PE vs. 18:1 Caproylamine PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of lipid components is a critical determinant of a liposomal formulation's success, directly influencing its stability, drug-loading capacity, and in vivo performance. This guide provides an objective comparison of two amine-functionalized phosphoethanolamine (PE) lipids: 16:0 Caproylamine PE and 18:1 Caproylamine PE. The primary distinction lies in their fatty acid chains: 16:0 PE features two saturated palmitic acid tails, whereas 18:1 PE incorporates two monounsaturated oleic acid tails. This seemingly subtle difference in saturation profoundly impacts the physicochemical properties of the resulting liposomes.

Core Physicochemical Differences

The defining structural difference between these two lipids is the presence of a single double bond in each acyl chain of 18:1 Caproylamine PE, which introduces a "kink" in the tail. In contrast, the this compound possesses straight, fully saturated palmitic acid chains. This fundamental variance in molecular geometry dictates how the lipids pack together to form the bilayer of a liposome (B1194612).

  • This compound (Saturated): The straight, saturated acyl chains allow for tight, ordered packing within the lipid bilayer. This results in a more rigid and less permeable membrane, characterized by a higher phase transition temperature (Tc). Liposomes formulated with saturated phospholipids (B1166683) are generally more stable and exhibit reduced leakage of encapsulated contents.[1][2][3]

  • 18:1 Caproylamine PE (Unsaturated): The kinks in the oleic acid chains disrupt tight packing, creating a more disordered, fluid, and permeable membrane with a lower phase transition temperature.[1] While this increased fluidity can be advantageous for certain applications like membrane fusion, it often leads to lower stability and faster release of encapsulated drugs.[1][4]

Performance in Liposome Formation: A Comparative Analysis

While direct experimental data comparing this compound and 18:1 Caproylamine PE is limited in published literature, a robust comparison can be drawn from extensive studies on analogous saturated (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine, DPPE; 1,2-distearoyl-sn-glycero-3-phosphoethanolamine, DSPE) and unsaturated (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, DOPE) lipids. The principles governing the behavior of these lipids are directly applicable.

Quantitative Data Summary

The following tables summarize the expected performance characteristics of liposomes formulated with a primary structural phospholipid (e.g., POPC or HSPC), cholesterol, and either this compound or 18:1 Caproylamine PE.

Table 1: Expected Physicochemical Properties of Liposomes

PropertyThis compound Liposomes18:1 Caproylamine PE LiposomesRationale
Membrane Rigidity HighLowSaturated acyl chains of 16:0 PE allow for tight packing, creating a rigid, ordered membrane.[1]
Phase Transition Temp. (Tc) HigherLowerThe kinked, unsaturated chains of 18:1 PE disrupt packing, lowering the energy required for phase transition.[2]
Membrane Permeability LowHighTightly packed saturated lipids create a less permeable barrier compared to the loosely packed unsaturated lipids.[3]
Stability / Drug Retention HighModerate to LowThe rigid, less permeable membrane of 16:0 PE liposomes reduces leakage of encapsulated cargo.[1][5]
Fusogenicity LowHighThe disordered structure of 18:1 PE (DOPE-like) membranes facilitates fusion with other membranes (e.g., endosomes).[4]

Table 2: Anticipated Liposome Formulation Characteristics

ParameterThis compound Liposomes18:1 Caproylamine PE LiposomesFactors of Influence
Vesicle Size (nm) 100 - 150120 - 180The more rigid nature of 16:0 PE bilayers may favor slightly smaller, more curved structures upon extrusion. However, size is heavily dependent on preparation method and lipid ratios.[4][6]
Polydispersity Index (PDI) < 0.2< 0.2A low PDI, indicating a homogenous size distribution, is achievable for both lipid types with proper extrusion.[7]
Encapsulation Efficiency (EE%) Generally HigherGenerally LowerThe rigid, less permeable bilayer of 16:0 PE liposomes is often associated with higher retention and encapsulation rates, particularly for hydrophilic drugs.[5]

Experimental Protocols

The following protocols provide a detailed methodology for the preparation and characterization of liposomes to experimentally validate the comparisons outlined above.

Key Experiment 1: Liposome Preparation by Thin-Film Hydration

This is a standard and widely used method for preparing liposomes in a laboratory setting.[8][9][10]

Protocol:

  • Lipid Dissolution: Dissolve the primary phospholipid (e.g., POPC), cholesterol, and either this compound or 18:1 Caproylamine PE in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask. A typical molar ratio would be POPC:Cholesterol:Amine-PE of 55:40:5.

  • Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure. This will create a thin, uniform lipid film on the inner wall of the flask. The temperature should be kept above the phase transition temperature (Tc) of the lipid with the highest Tc.

  • Vacuum Drying: Dry the lipid film thoroughly under a high vacuum for several hours (or overnight) to remove any residual organic solvent.[9]

  • Hydration: Hydrate the dried lipid film with an aqueous buffer (e.g., PBS, pH 7.4) by gentle rotation. The hydration temperature must be above the Tc of all lipid components to ensure proper vesicle formation. This process results in the formation of multilamellar vesicles (MLVs).[10]

  • Size Reduction (Extrusion): To obtain unilamellar vesicles with a uniform size distribution, subject the MLV suspension to extrusion. This is done by repeatedly passing the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder.[8][11]

Key Experiment 2: Characterization of Liposomes

1. Size and Polydispersity Index (PDI) Measurement:

  • Technique: Dynamic Light Scattering (DLS).

  • Procedure: Dilute a small aliquot of the final liposome suspension in the hydration buffer. Analyze the sample using a DLS instrument to determine the average hydrodynamic diameter (Z-average) and the PDI. A PDI value below 0.3 is generally considered acceptable for liposomal formulations.[12]

2. Encapsulation Efficiency (EE%) Determination:

  • Principle: This involves separating the unencapsulated (free) drug from the liposome-encapsulated drug and quantifying both.

  • Procedure (for a hydrophilic fluorescent marker like Calcein):

    • Prepare liposomes as described above, using a solution of the fluorescent marker (e.g., 50 mM Calcein in PBS) as the hydration buffer.

    • Remove the unencapsulated, free marker from the liposome suspension using size exclusion chromatography (e.g., a Sephadex G-50 column).

    • Collect the liposome-containing fractions.

    • Measure the fluorescence of an aliquot of the purified liposome fraction before and after lysing the liposomes with a detergent (e.g., 1% Triton X-100).

    • Calculate the EE% using the formula: EE% = (Fluorescence after lysis / Fluorescence of initial hydration solution) x 100

Visualizations

Experimental Workflow

The following diagram illustrates the standard workflow for preparing and characterizing liposomes using the thin-film hydration and extrusion method.

G cluster_prep Liposome Preparation cluster_char Characterization cluster_comp Comparative Analysis A 1. Lipid Dissolution (e.g., Chloroform) B 2. Thin-Film Formation (Rotary Evaporation) A->B C 3. Hydration (Aqueous Buffer) B->C D 4. Extrusion (e.g., 100nm Membrane) C->D E Size & PDI (DLS) D->E Analyze F Encapsulation Efficiency (Chromatography + Assay) D->F Analyze G Stability Study (Size/Leakage over time) D->G Analyze H This compound Formulation H->A I 18:1 Caproylamine PE Formulation I->A

Fig. 1: Experimental workflow for liposome preparation and comparison.
Logical Relationship of Lipid Structure to Liposome Properties

This diagram illustrates how the fundamental difference in acyl chain saturation between the two lipids logically leads to different liposome characteristics.

G cluster_16_0 This compound cluster_18_1 18:1 Caproylamine PE A Saturated Acyl Chains (Palmitic Acid) B Tight Lipid Packing A->B C Rigid, Ordered Bilayer B->C D High Stability Low Permeability C->D E Unsaturated Acyl Chains (Oleic Acid) F Disrupted Lipid Packing E->F G Fluid, Disordered Bilayer F->G H Low Stability High Permeability G->H

Fig. 2: Impact of acyl chain saturation on liposome properties.

Conclusion

The choice between this compound and 18:1 Caproylamine PE for liposome formation depends entirely on the desired application.

  • Choose this compound for applications requiring high stability, minimal drug leakage, and a sustained-release profile. Its rigid membrane structure is ideal for encapsulating and retaining therapeutic agents for prolonged periods.

  • Choose 18:1 Caproylamine PE when membrane fluidity and fusogenic properties are desired. This lipid is better suited for applications that require the liposome to merge with cellular membranes to release its contents, such as in gene delivery, where endosomal escape is a critical step.[4]

This guide serves as a foundational tool for researchers. The provided protocols should be used to generate specific data for any given formulation, as the final properties of liposomes are also influenced by other components like cholesterol, the primary phospholipid, and the preparation parameters.

References

A Comparative Guide to Amine-Functionalized Lipids for Drug Delivery: 16:0 Caproylamine PE in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of drug delivery, the choice of lipid excipients is paramount to the success of nanoparticle-based therapeutics. Amine-functionalized lipids, with their cationic or ionizable nature, are instrumental in the encapsulation and cellular delivery of nucleic acids and other therapeutic payloads. This guide provides a comparative analysis of 16:0 Caproylamine PE against two other widely used amine-functionalized lipids: DOTAP and DC-Cholesterol. The information presented is a synthesis of available data, intended to guide researchers in selecting the optimal lipid for their specific application.

Executive Summary

While direct comparative studies including this compound are limited, this guide consolidates available data to offer a comparative perspective. This compound, a head-group modified phospholipid, offers a primary amine for potential conjugation of targeting ligands. In contrast, DOTAP and DC-Cholesterol are well-established cationic lipids with a wealth of performance data. The following sections provide a detailed comparison of their performance characteristics, experimental protocols for evaluation, and an overview of the key cellular pathways they influence.

Data Presentation: A Comparative Overview

Table 1: Comparison of Transfection Efficiency

LipidCell Line(s)Transfection EfficiencyN/P RatioHelper Lipid(s)Citation(s)
This compound Data not availableData not availableData not availableData not available
DOTAP Hep-2, MCF-7, SW-480, A549, COS7, Huh7, AGSVaries by cell line; can be high in some (e.g., Hep-2) but lower in others (e.g., MCF-7, SW-480).[1] Efficiency is dependent on the DOTAP:DOPE ratio.[2]Optimal ratios vary, often between 2.5 and 10.DOPE is commonly used to enhance efficiency.[2][1][2]
DC-Cholesterol AGS, Huh-7, A549Generally effective, with efficiency influenced by the DC-Chol:DOPE ratio.[1][2]Optimal ratios vary, typically between 2.5 and 10.DOPE is a frequently used helper lipid.[2][1][2]

Table 2: Comparison of Cytotoxicity

LipidCell Line(s)Cytotoxicity ProfileIC50 ValuesCitation(s)
This compound Data not availableData not availableData not available
DOTAP J774A.1 macrophages, A549Dose-dependent cytotoxicity.[2][3] Higher N/P ratios and concentrations increase toxicity.IC50 of 8.1 ± 0.37 μg/mL for siRNA-SLNs at N/P ratio of 34:1 in J774A.1 cells.[3][2][3]
DC-Cholesterol A549Cytotoxicity is influenced by the N/P ratio and concentration.[2]Generally considered to have lower cytotoxicity compared to some other cationic lipids.[2]

Table 3: Comparison of Liposome (B1194612) Stability

LipidStability ParameterMethod(s)Key FindingsCitation(s)
This compound Data not availableData not availableData not available
DOTAP Physical stability of paclitaxel-containing liposomesDLS, CD, fluorescence spectroscopyIncreasing DOTAP concentration (30-50 mol%) increased the physical stability of liposomes.[4][4]
DC-Cholesterol Circulation half-lifeIn vivo studiesFormulations with DC-Cholesterol and DSPE-PEG(2000) exhibited extended circulation half-lives (6.5 to 12.5 h).[5][5]

Table 4: Comparison of Drug/Nucleic Acid Loading Capacity

LipidPayloadEncapsulation EfficiencyMethod(s)Citation(s)
This compound Data not availableData not availableData not available
DOTAP siRNANearly 100% complexation at N/P ratios of 34:1, decreasing to ~80% at lower ratios (12:1 and 1:1).[3]Gel retardation assay[3]
DC-Cholesterol siRNAHigh complexation efficiency, influenced by the N/P ratio.Gel electrophoresis retardation assay[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of lipid nanoparticle performance. Below are standard protocols for key experiments.

Liposome Formulation by Thin-Film Hydration

This is a common method for preparing liposomes in a laboratory setting.

Materials:

  • Amine-functionalized lipid (e.g., this compound, DOTAP, or DC-Cholesterol)

  • Helper lipid (e.g., DOPE, Cholesterol)

  • Chloroform (B151607) or a chloroform/methanol mixture

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator or extruder

Protocol:

  • Dissolve the desired lipids in chloroform in a round-bottom flask at the desired molar ratio.

  • Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.

  • Further dry the lipid film under a stream of nitrogen gas and then under vacuum for at least 1 hour to remove any residual solvent.

  • Hydrate the lipid film with the hydration buffer by vortexing or gentle shaking. The temperature of the buffer should be above the phase transition temperature (Tc) of the lipids.

  • To obtain unilamellar vesicles of a defined size, the resulting multilamellar vesicles (MLVs) can be sonicated in a bath sonicator or extruded through polycarbonate membranes with a specific pore size.

In Vitro Transfection Efficiency Assay

This protocol outlines a general method for assessing the efficiency of lipid-nanoparticle-mediated gene delivery using a reporter gene (e.g., luciferase or GFP).

Materials:

  • Cells cultured in appropriate media

  • Lipid nanoparticle-nucleic acid complexes (lipoplexes)

  • Plasmid DNA (pDNA) or messenger RNA (mRNA) encoding a reporter protein

  • 96-well plates

  • Luciferase assay reagent or flow cytometer for GFP detection

  • Plate reader or flow cytometer

Protocol:

  • Seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Prepare lipoplexes by mixing the lipid nanoparticles with the nucleic acid in a serum-free medium. The N/P ratio (molar ratio of nitrogen in the cationic lipid to phosphate (B84403) in the nucleic acid) should be optimized.

  • Incubate the mixture for 15-30 minutes at room temperature to allow for complex formation.

  • Add the lipoplexes to the cells and incubate for 4-6 hours at 37°C.

  • After incubation, replace the transfection medium with fresh, complete growth medium.

  • Incubate the cells for an additional 24-48 hours to allow for reporter gene expression.

  • For luciferase expression, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • For GFP expression, analyze the percentage of GFP-positive cells and the mean fluorescence intensity using a flow cytometer.

Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Materials:

  • Cells cultured in 96-well plates

  • Lipid nanoparticle formulations at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide) or solubilization buffer

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with different concentrations of the lipid nanoparticle formulations and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control cells.

Stability Assessment by Dynamic Light Scattering (DLS)

DLS is used to measure the size distribution and polydispersity index (PDI) of nanoparticles in suspension, which are key indicators of their physical stability over time.[6]

Materials:

  • Lipid nanoparticle suspension

  • DLS instrument

  • Cuvettes

Protocol:

  • Dilute the lipid nanoparticle suspension in an appropriate buffer (e.g., PBS) to a suitable concentration for DLS measurement.

  • Transfer the diluted sample to a clean cuvette.

  • Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.

  • Measure the particle size (hydrodynamic diameter) and PDI.

  • To assess stability, store the lipid nanoparticle suspension at different temperatures (e.g., 4°C, 25°C, 37°C) and measure the size and PDI at various time points (e.g., 0, 1, 7, 14, and 30 days).

  • An increase in particle size or PDI over time indicates aggregation and instability.

Quantification of Nucleic Acid Encapsulation Efficiency

This protocol uses a fluorescent dye that specifically binds to nucleic acids to determine the amount of encapsulated payload.

Materials:

  • Lipid nanoparticle-nucleic acid formulation

  • Fluorescent dye (e.g., RiboGreen for RNA or PicoGreen for DNA)

  • TE buffer (Tris-EDTA)

  • Triton X-100 (or other detergent)

  • 96-well black plate

  • Fluorometer

Protocol:

  • Prepare a standard curve of the nucleic acid in TE buffer.

  • Dilute the lipid nanoparticle formulation in TE buffer.

  • In a 96-well black plate, add the diluted sample.

  • Add the fluorescent dye to the wells and measure the fluorescence (F_before) of the unencapsulated nucleic acid.

  • To measure the total amount of nucleic acid, add a detergent like Triton X-100 to disrupt the lipid nanoparticles and release the encapsulated payload.

  • Measure the fluorescence again (F_after).

  • The encapsulation efficiency is calculated using the following formula: Encapsulation Efficiency (%) = [(F_after - F_before) / F_after] * 100

Mandatory Visualizations

The following diagrams illustrate key biological pathways and experimental workflows relevant to amine-functionalized lipid nanoparticles.

Endosomal_Escape_Mechanisms cluster_Cell Target Cell cluster_Endocytosis Endocytosis cluster_Cytosol Cytosol cluster_Escape Endosomal Escape LNP Lipid Nanoparticle Endosome Early Endosome (pH ~6.5) LNP->Endosome Cellular Uptake Late_Endosome Late Endosome (pH ~5.5) Endosome->Late_Endosome Maturation Proton_Sponge Proton Sponge Effect Endosome->Proton_Sponge Ionizable lipids protonated Lysosome Lysosome (pH ~4.5) Late_Endosome->Lysosome Fusion Membrane_Fusion Membrane Fusion & Destabilization Late_Endosome->Membrane_Fusion Lipid mixing with endosomal membrane Degradation Degradation Lysosome->Degradation Degradation of Payload Payload_Released Therapeutic Payload (e.g., siRNA, mRNA) Proton_Sponge->Endosome Osmotic swelling & rupture Membrane_Fusion->Payload_Released Payload Release

Caption: Mechanisms of endosomal escape for lipid nanoparticles.

TLR_Signaling_Pathway cluster_Extracellular Extracellular Space / Endosome cluster_Intracellular Intracellular Signaling Cationic_Lipid Cationic Lipid / LNP TLR4 TLR4 Cationic_Lipid->TLR4 Activation TLR2 TLR2 Cationic_Lipid->TLR2 Activation MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF TLR2->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IRF3 IRF3 TRIF->IRF3 IKK_complex IKK Complex TRAF6->IKK_complex NFkB NF-κB IKK_complex->NFkB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Pro_inflammatory_Cytokines Transcription Type_I_IFN Type I Interferons (IFN-α, IFN-β) IRF3->Type_I_IFN Transcription

Caption: TLR-mediated innate immune signaling activated by cationic lipids.

Conclusion

The selection of an appropriate amine-functionalized lipid is a critical decision in the development of effective nanoparticle-based drug delivery systems. While DOTAP and DC-Cholesterol are well-characterized cationic lipids with established performance profiles, this compound presents an interesting alternative with its potential for surface functionalization. However, the current lack of comprehensive, direct comparative data for this compound necessitates further investigation to fully understand its performance relative to more established lipids. Researchers are encouraged to use the provided protocols as a starting point for their own comparative studies to determine the most suitable lipid for their specific therapeutic goals. The elucidation of the interactions between these lipids and cellular signaling pathways will continue to be a vital area of research, paving the way for the design of safer and more efficacious nanomedicines.

References

A Comparative Guide to the Analysis of 16:0 Caproylamine PE: Mass Spectrometry and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification and analysis of lipid species such as 16:0 Caproylamine PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-hexanoylamine) is crucial for understanding cellular processes and for the development of novel therapeutics. This guide provides a comprehensive comparison of mass spectrometry-based methods with alternative analytical techniques, supported by experimental data and detailed protocols.

Introduction to this compound and its Analytical Challenges

This compound belongs to the class of N-acylethanolamines (NAEs), a group of lipid mediators involved in various physiological and pathological processes. The analysis of these molecules presents challenges due to their low abundance in biological matrices and the presence of structurally similar lipids. This guide focuses on the gold standard, mass spectrometry, and compares its performance with other viable analytical approaches.

Mass Spectrometry: The Gold Standard for NAE Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the analysis of NAEs due to its high sensitivity, selectivity, and specificity. This method allows for the precise quantification of this compound even in complex biological samples.

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol is adapted from established methods for the analysis of N-acylated phosphatidylethanolamines.

1. Sample Preparation:

  • Lipid Extraction: A modified Bligh and Dyer method is commonly employed. To 100 µL of plasma or homogenized tissue, add 900 µL of a chloroform:methanol (2:1, v/v) mixture containing a suitable internal standard (e.g., a deuterated analog of this compound).

  • Phase Separation: Vortex the mixture vigorously and centrifuge to separate the aqueous and organic layers.

  • Extraction: Carefully collect the lower organic phase containing the lipids.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a small volume of the initial mobile phase.

2. UPLC-MS/MS Conditions:

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is typically used.

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

    • Gradient: A linear gradient from 10% B to 100% B over several minutes is used to elute the analytes.

    • Flow Rate: A flow rate of 0.3-0.4 mL/min is common.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+) is generally preferred for NAEs.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification.[1]

    • MRM Transitions: The precursor ion for this compound would be its [M+H]⁺ adduct. The product ions would be characteristic fragments resulting from the cleavage of the phosphate (B84403) head group and the fatty acid chains. Based on the fragmentation of similar N-acylated PEs, a key fragment would be the N-acyl specific ion. For N-palmitoylethanolamide (a related NAE), a characteristic transition is m/z 300.3 → 62.1, representing the protonated molecule and the ethanolamine (B43304) fragment, respectively.[2] For this compound, specific transitions would need to be determined by direct infusion of a standard.

Performance Characteristics of LC-MS/MS for NAE Analysis
ParameterTypical Performance
Limit of Detection (LOD) 0.5 - 5.0 pmol/mL[3]
Limit of Quantification (LOQ) 1.0 - 10.0 pmol/mL[3]
Linearity (r²) > 0.99
Precision (CV%) < 15%
Accuracy (% Recovery) 85 - 115%

Alternative Analytical Techniques

While LC-MS/MS is the benchmark, other methods can be employed for the analysis of phospholipids (B1166683), each with its own set of advantages and limitations.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput immunoassay that can be used for the quantification of specific molecules, including some lipids or their metabolic enzymes.

Experimental Protocol: ELISA for N-Acylethanolamine Acid Amidase (NAAA)

While a direct ELISA for this compound is not commercially available, ELISAs for enzymes involved in NAE metabolism, such as NAAA, can provide indirect information about NAE levels.

  • Plate Preparation: A microtiter plate is pre-coated with a capture antibody specific for the target enzyme.

  • Sample Incubation: Standards and samples are added to the wells and incubated.

  • Detection: A biotin-conjugated detection antibody is added, followed by an avidin-horseradish peroxidase (HRP) conjugate.

  • Signal Generation: A substrate solution is added, and the color development is measured spectrophotometrically. The intensity of the color is proportional to the amount of the target enzyme.[4]

Performance Comparison: ELISA vs. LC-MS/MS

FeatureELISALC-MS/MS
Specificity Can be affected by cross-reactivity of antibodies.[2]Highly specific due to mass-based detection.[2]
Sensitivity Detection range typically in the ng/mL range (e.g., 0.32-20 ng/mL for NAAA).[4]Can achieve detection down to the pg/mL or fmol/mL level.[3]
Throughput High, suitable for screening large numbers of samples.Lower throughput due to chromatographic separation.
Cost Generally lower cost per sample.Higher initial instrument cost and operational expenses.
Multiplexing Limited to the number of available specific antibodies.Can simultaneously quantify multiple analytes in a single run.

Studies comparing ELISA and LC-MS/MS for other analytes have shown that while ELISA is a valuable screening tool, LC-MS/MS provides more accurate and specific quantification, especially at lower concentrations.[5][6][7][8]

Fluorescence-Based Assays

Fluorescence-based assays offer a sensitive method for the quantification of total phospholipids or specific phospholipid classes.

Experimental Protocol: Fluorometric Quantification of Phosphatidylethanolamine (B1630911) (PE)

This assay relies on the enzymatic conversion of PE to a product that can be measured fluorometrically.

  • Enzymatic Reaction: The sample is incubated with a mixture of enzymes that specifically react with the head group of PE.

  • Signal Generation: The enzymatic reaction produces a fluorescent product.

  • Detection: The fluorescence intensity is measured using a microplate reader at the appropriate excitation and emission wavelengths.

Performance Characteristics of Fluorescence-Based Phospholipid Assays

ParameterTypical Performance
Limit of Detection (LOD) Can detect as low as 100 pmol of PE.[9]
Linear Range Typically in the low micromolar range.
Specificity Can be highly specific for a particular phospholipid class depending on the enzymes used.
Throughput High, suitable for 96- or 384-well plate formats.

While sensitive, fluorescence-based assays for total PE do not provide information on the specific acyl chain composition, which is a key advantage of mass spectrometry.

Visualizing the Context: Signaling Pathways and Experimental Workflows

To understand the biological relevance of this compound, it is important to consider its potential role in cellular signaling. NAEs, such as N-palmitoylethanolamide (PEA), are known to exert their effects through various receptors, including the peroxisome proliferator-activated receptor-alpha (PPAR-α).[10][11]

NAE_Signaling_Pathway Potential Signaling Pathway of this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 16_0_Caproylamine_PE This compound Membrane_Transport Membrane Transport 16_0_Caproylamine_PE->Membrane_Transport Cytoplasmic_NAE Intracellular This compound Membrane_Transport->Cytoplasmic_NAE PPARa_Activation PPAR-α Activation Cytoplasmic_NAE->PPARa_Activation RXR_Heterodimerization RXR Heterodimerization PPARa_Activation->RXR_Heterodimerization PPARa_RXR_Complex PPAR-α/RXR Complex RXR_Heterodimerization->PPARa_RXR_Complex PPRE PPRE Binding PPARa_RXR_Complex->PPRE Gene_Expression Modulation of Gene Expression PPRE->Gene_Expression Target_Genes Target Genes (e.g., ACOX1, CPT1) Gene_Expression->Target_Genes

Potential PPAR-α signaling pathway for this compound.

The following diagram illustrates a typical experimental workflow for the LC-MS/MS analysis of this compound from a biological sample.

LCMS_Workflow LC-MS/MS Workflow for this compound Analysis Sample_Collection Biological Sample (Plasma, Tissue) Lipid_Extraction Lipid Extraction (Bligh & Dyer) Sample_Collection->Lipid_Extraction Sample_Cleanup Solid-Phase Extraction (Optional) Lipid_Extraction->Sample_Cleanup LC_Separation UPLC Separation (C18 Column) Sample_Cleanup->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis Results Concentration of This compound Data_Analysis->Results

LC-MS/MS workflow for this compound analysis.

Conclusion

For the definitive and highly sensitive quantification of this compound, LC-MS/MS remains the superior analytical technique. Its ability to provide structural information and accurately measure low-abundance species in complex matrices is unmatched. However, for high-throughput screening or when mass spectrometry is not available, ELISA (for related metabolic enzymes) and fluorescence-based assays can serve as valuable alternatives, providing important, albeit less detailed, insights into the levels of NAEs or total phospholipids. The choice of method will ultimately depend on the specific research question, the required level of detail, and the available resources.

References

Biophysical Analysis of Membranes Containing 16:0 Caproylamine PE: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative biophysical analysis of lipid membranes containing 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine), commonly known as 16:0 Caproylamine PE. This functionalized phospholipid is frequently utilized in the development of drug delivery systems and for the immobilization of biomolecules on membrane surfaces. Understanding its impact on membrane properties is crucial for the rational design of such applications. This document compares membranes containing this compound with its unmodified counterpart, 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE), and other modified phospholipids, supported by experimental data and detailed protocols.

Introduction to this compound

This compound is a derivative of DPPE where the primary amine of the phosphoethanolamine headgroup is acylated with a six-carbon chain (hexanoylamine). This modification introduces a spacer arm with a terminal amino group, which can be used for the covalent attachment of various molecules, such as peptides, antibodies, or fluorescent probes, to the surface of a lipid bilayer.

Impact on Membrane Thermotropic Properties

The addition of a caproylamine group to the headgroup of DPPE is expected to alter the thermotropic properties of the lipid bilayer, specifically the main phase transition temperature (Tm), which is the temperature at which the membrane transitions from a gel-like, ordered state to a fluid, disordered state.

Table 1: Comparison of Main Phase Transition Temperatures (Tm) of DPPE and Related Phospholipids

LipidAcyl ChainsHeadgroup ModificationMain Transition Temperature (Tm)Reference Lipid for Comparison
DPPE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine)16:0, 16:0None63 °C-
DPMePE (dipalmitoylphosphatidyl-N-methylethanolamine)16:0, 16:0N-methylationDecreased compared to DPPEDPPE
This compound (Predicted) 16:0, 16:0 N-hexanoylamine Likely decreased compared to DPPE DPPE
DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine)16:0, 16:0Choline41 °CDPPE

Interpretation:

The headgroup of DPPE can form a tight network of intermolecular hydrogen bonds, contributing to its high Tm of 63°C. The introduction of a bulky caproylamine group is likely to disrupt this hydrogen bonding network. Studies on N-methylated DPPE have shown that increasing the size of the headgroup leads to a decrease in the main transition temperature. Therefore, it is predicted that the Tm of membranes composed of this compound will be lower than that of pure DPPE membranes. This suggests that the presence of this compound would increase the fluidity of a DPPE membrane at a given temperature.

Influence on Membrane Fluidity

Membrane fluidity is a critical parameter that affects the function of membrane-associated proteins and the transport of molecules across the bilayer. Fluorescence anisotropy is a common technique used to assess membrane fluidity. It measures the rotational diffusion of a fluorescent probe embedded in the lipid bilayer. A lower anisotropy value corresponds to higher membrane fluidity.

While specific fluorescence anisotropy data for this compound is not available, we can predict its effect based on the expected disruption of headgroup packing.

Table 2: Predicted Comparison of Membrane Fluidity

Membrane CompositionPredicted Fluorescence AnisotropyPredicted Membrane Fluidity
DPPEHighLow
DPPE with 10 mol% this compoundLower than pure DPPEHigher than pure DPPE
DPPCLowHigh

Interpretation:

The incorporation of this compound into a DPPE membrane is expected to decrease the packing density of the lipid headgroups, leading to an increase in free volume within the hydrophobic core of the bilayer. This would result in increased rotational mobility of a fluorescent probe and, consequently, a lower fluorescence anisotropy value, indicating higher membrane fluidity.

Experimental Protocols

Differential Scanning Calorimetry (DSC) of Liposomes

This protocol outlines the procedure for determining the thermotropic properties of liposomes.

DSC_Workflow cluster_prep Liposome (B1194612) Preparation cluster_dsc DSC Analysis lipid_prep 1. Lipid Film Preparation Dissolve lipids in chloroform. Evaporate solvent under nitrogen stream. Dry under vacuum. hydration 2. Hydration Hydrate lipid film with buffer. Vortex to form multilamellar vesicles (MLVs). lipid_prep->hydration extrusion 3. Extrusion (Optional) Extrude through polycarbonate membranes to form large unilamellar vesicles (LUVs). hydration->extrusion sample_loading 4. Sample Loading Load liposome suspension into DSC sample pan. Use buffer as a reference. extrusion->sample_loading temp_scan 5. Temperature Scan Scan from below to above the expected Tm. Typical scan rate: 1-2 °C/min. sample_loading->temp_scan data_analysis 6. Data Analysis Determine Tm (peak of the transition). Calculate enthalpy (ΔH) from the peak area. temp_scan->data_analysis

Caption: Workflow for DSC analysis of liposomes.

Fluorescence Anisotropy for Membrane Fluidity

This protocol describes the measurement of membrane fluidity using a fluorescent probe like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).

Anisotropy_Workflow cluster_prep Sample Preparation cluster_measurement Anisotropy Measurement liposome_prep 1. Prepare Liposomes (as in DSC protocol) probe_incubation 2. Probe Incubation Incubate liposomes with DPH. Protect from light. liposome_prep->probe_incubation fluorometer_setup 3. Fluorometer Setup Set excitation (e.g., 355 nm) and emission (e.g., 430 nm) wavelengths. Use polarizers. probe_incubation->fluorometer_setup measurement 4. Measurement Measure parallel (I_VV) and perpendicular (I_VH) fluorescence intensities. fluorometer_setup->measurement calculation 5. Anisotropy Calculation Calculate anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) measurement->calculation

Caption: Workflow for fluorescence anisotropy measurement.

Signaling Pathway and Functional Implications

The primary role of this compound in a biological context is to serve as an anchor for various signaling or targeting molecules. The diagram below illustrates this functional relationship.

Functional_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space caproylamine_pe This compound lipid_bilayer Lipid Bilayer caproylamine_pe->lipid_bilayer anchored in ligand Signaling Molecule (e.g., Peptide, Antibody) ligand->caproylamine_pe conjugated to receptor Membrane Receptor ligand->receptor binds to signaling_cascade Signaling Cascade receptor->signaling_cascade activates

Caption: Functional role of this compound.

Conclusion

The inclusion of this compound in a lipid membrane, particularly one composed of its parent lipid DPPE, is predicted to increase membrane fluidity by disrupting the tight packing of the phospholipid headgroups. This is a critical consideration for researchers using this functionalized lipid, as changes in membrane biophysical properties can influence the behavior of the conjugated molecules and their interactions with other membrane components. The provided experimental protocols offer a starting point for the quantitative characterization of such systems. Further empirical studies are warranted to precisely quantify the effects of this compound on membrane properties.

A Comparative Guide to Validating Protein Binding with 16:0 Caproylamine PE Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data and methodologies for validating the binding of proteins to liposomes functionalized with 16:0 Caproylamine PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine)). We present a comparative analysis with alternative liposomal formulations, supported by detailed experimental protocols and data presented in a clear, tabular format. This guide is intended to assist researchers in selecting the optimal methods and liposome (B1194612) compositions for their specific protein-lipid interaction studies.

Introduction to this compound Liposomes

This compound is a functionalized phospholipid that incorporates a primary amine group at the terminus of a caproyl spacer arm attached to the headgroup of phosphatidylethanolamine (B1630911) (PE). This amine group provides a versatile handle for the covalent conjugation of various molecules, including proteins, peptides, and small molecule ligands, to the surface of liposomes. The dipalmitoyl (16:0) acyl chains confer a relatively high phase transition temperature (Tm), resulting in a more rigid and stable lipid bilayer at physiological temperatures compared to liposomes with unsaturated acyl chains.

The primary amine of this compound is also protonated at physiological pH, imparting a positive charge to the liposome surface. This positive charge can facilitate electrostatic interactions with negatively charged proteins or regions of proteins, which is a key consideration in experimental design.

Comparison of Protein Binding to Functionalized Liposomes

The choice of liposome composition is critical for achieving specific and high-affinity protein binding. Below is a comparison of expected binding characteristics of a model protein to this compound liposomes versus other common formulations. The data presented is a synthesized representation based on established principles of protein-lipid interactions.

Table 1: Comparative Analysis of Protein Binding Affinity (KD) to Various Liposome Formulations

Liposome FormulationFunctional GroupExpected Predominant InteractionModel Protein A (pI 6.0) Binding Affinity (KD, nM)Model Protein B (pI 8.5) Binding Affinity (KD, nM)Notes
This compound Primary Amine (-NH2)Electrostatic & Covalent50200Strong electrostatic attraction for negatively charged Protein A. Weaker electrostatic interaction with positively charged Protein B. Covalent binding is possible via the amine group.
16:0 Succinyl PE Carboxyl (-COOH)Electrostatic25040Strong electrostatic attraction for positively charged Protein B. Repulsive electrostatic forces with negatively charged Protein A.
16:0 Biotinyl Cap PE BiotinAffinity (Streptavidin-Biotin)>1000 (non-specific)>1000 (non-specific)Specific binding requires a streptavidin-conjugated protein. Low non-specific binding is expected.
Plain 16:0 PC/PE NoneHydrophobic/Van der Waals>1000>1000Low intrinsic binding affinity for both proteins in the absence of specific interactions.

Experimental Protocols for Validating Protein-Liposome Binding

Several robust methods are available to quantify the binding of proteins to liposomes. The choice of method depends on the specific research question, the nature of the protein and liposomes, and available instrumentation.

Liposome Co-sedimentation Assay

This is a straightforward and widely used method to qualitatively and semi-quantitatively assess protein binding to liposomes.[1][2]

Protocol:

  • Liposome Preparation: Prepare large unilamellar vesicles (LUVs) by hydrating a lipid film of the desired composition (e.g., 95% 16:0 PC, 5% this compound) in the appropriate buffer, followed by extrusion through a polycarbonate membrane (e.g., 100 nm pore size).

  • Binding Reaction: Incubate the protein of interest with the prepared liposomes at a desired molar ratio for a specific time (e.g., 30 minutes) at room temperature.

  • Sedimentation: Centrifuge the mixture at high speed (e.g., 100,000 x g) for a sufficient time to pellet the liposomes and any bound protein.

  • Analysis: Carefully separate the supernatant (containing unbound protein) from the pellet. Resuspend the pellet in buffer.

  • Quantification: Analyze the amount of protein in the supernatant and pellet fractions by SDS-PAGE followed by Coomassie staining or Western blotting. An increase in the protein amount in the pellet fraction in the presence of liposomes indicates binding.

Liposome Flotation Assay

This technique separates liposome-bound proteins from unbound proteins based on their differing buoyant densities in a density gradient.[3][4]

Protocol:

  • Liposome and Protein Incubation: Mix the protein with the liposomes in a buffer containing a high concentration of a density gradient medium (e.g., sucrose (B13894) or Nycodenz).

  • Gradient Formation: Carefully overlay the protein-liposome mixture with layers of decreasing concentrations of the density gradient medium.

  • Ultracentrifugation: Centrifuge the gradient at high speed (e.g., 200,000 x g) for several hours. Liposomes, being less dense, will float to the top of the gradient, carrying any bound protein with them. Unbound protein will remain at the bottom of the tube.

  • Fraction Collection: Carefully collect fractions from the top to the bottom of the gradient.

  • Analysis: Analyze the protein content of each fraction by SDS-PAGE or Western blotting. The presence of the protein in the top fractions containing the liposomes confirms binding.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for real-time quantitative analysis of binding kinetics (association and dissociation rates) and affinity.[5][6][7]

Protocol:

  • Liposome Capture: Inject the prepared liposomes over a hydrophobic sensor chip (e.g., L1 chip). The liposomes will fuse to the chip surface, forming a stable lipid bilayer.

  • Baseline Stabilization: Flow running buffer over the chip surface until a stable baseline is achieved.

  • Protein Injection: Inject the protein of interest at various concentrations over the immobilized liposome surface.

  • Data Acquisition: Monitor the change in the SPR signal (response units, RU) in real-time. The increase in RU during injection corresponds to protein association, and the decrease after injection corresponds to dissociation.

  • Data Analysis: Fit the binding data to appropriate kinetic models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Visualizing Experimental Workflows and Pathways

Experimental Workflow for Liposome Co-sedimentation Assay

Liposome_Cosedimentation_Workflow cluster_prep Preparation cluster_binding Binding cluster_separation Separation cluster_analysis Analysis LipidFilm Lipid Film (with this compound) Hydration Hydration with Buffer LipidFilm->Hydration Extrusion Extrusion (LUV Formation) Hydration->Extrusion Incubation Incubate Protein + Liposomes Extrusion->Incubation ProteinPrep Prepare Protein Solution ProteinPrep->Incubation Centrifugation High-Speed Centrifugation Incubation->Centrifugation Separation Separate Supernatant and Pellet Centrifugation->Separation SupernatantAnalysis Analyze Supernatant (Unbound Protein) Separation->SupernatantAnalysis PelletAnalysis Analyze Pellet (Bound Protein) Separation->PelletAnalysis SDS_PAGE SDS-PAGE / Western Blot SupernatantAnalysis->SDS_PAGE PelletAnalysis->SDS_PAGE

Caption: Workflow for the liposome co-sedimentation assay.

Experimental Workflow for Surface Plasmon Resonance (SPR)

SPR_Workflow cluster_setup Setup cluster_immobilization Immobilization cluster_binding_analysis Binding Analysis cluster_data Data Analysis PrepareLiposomes Prepare this compound Liposomes LiposomeCapture Inject Liposomes for Capture PrepareLiposomes->LiposomeCapture PrepareProtein Prepare Protein Dilutions InjectProtein Inject Protein (Association) PrepareProtein->InjectProtein SensorChip Hydrophobic Sensor Chip (L1) SensorChip->LiposomeCapture StabilizeBaseline Stabilize Baseline with Running Buffer LiposomeCapture->StabilizeBaseline StabilizeBaseline->InjectProtein InjectBuffer Inject Buffer (Dissociation) InjectProtein->InjectBuffer Sensorgram Generate Sensorgram InjectProtein->Sensorgram Regeneration Regenerate Chip Surface InjectBuffer->Regeneration InjectBuffer->Sensorgram KineticFitting Fit Data to Kinetic Models Sensorgram->KineticFitting DetermineConstants Determine ka, kd, KD KineticFitting->DetermineConstants PE_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PE Phosphatidylethanolamine (PE) MembraneProtein Membrane-Associated Protein PE->MembraneProtein Modulates Activity PEBP PE-Binding Protein (PEBP) PE->PEBP Direct Binding MembraneProtein->PEBP Recruitment DownstreamEffector Downstream Effector PEBP->DownstreamEffector Interaction SignalingCascade Signaling Cascade Activation DownstreamEffector->SignalingCascade CellularResponse Cellular Response (e.g., Apoptosis, Growth) SignalingCascade->CellularResponse

References

A Comparative Guide to Lipid Conjugation: NHS Ester Coupling vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the effective conjugation of molecules to lipids is a critical step in the development of targeted drug delivery systems, such as liposomes and lipid nanoparticles. The choice of conjugation chemistry can significantly impact the efficiency, stability, and overall performance of the final product. This guide provides an objective comparison of the widely used N-hydroxysuccinimide (NHS) ester coupling method with two prominent alternatives: maleimide-thiol coupling and click chemistry.

Data Presentation: A Quantitative Comparison of Lipid Conjugation Methods

The selection of a conjugation strategy should be guided by key performance indicators such as reaction efficiency, the stability of the resulting linkage, and the required reaction conditions. The following table summarizes these parameters for NHS ester, maleimide-thiol, and click chemistry-based lipid conjugation.

FeatureNHS Ester CouplingMaleimide-Thiol CouplingClick Chemistry (CuAAC/SPAAC)
Reactive Groups NHS ester reacts with primary amines (-NH₂)Maleimide (B117702) reacts with thiols (-SH)Azide (B81097) (-N₃) reacts with alkyne (-C≡CH)
Resulting Linkage Amide bondThioether bondTriazole ring
Typical Reaction pH 7.2 - 9.0[1]6.5 - 7.5[2]4.0 - 11.0 (for CuAAC)[3]
Conjugation Efficiency 40% - 60%[4]58% - 84% (depending on the molecule)"Excellent coupling yields" reported, though specific percentages for lipids are not consistently quantified in comparative studies.[5][6][7]
Linkage Stability Generally stable amide bond.The thioether bond can be susceptible to retro-Michael addition (thiol exchange) in vivo.[2] Can be improved by conversion to a more stable thiazine (B8601807) structure with N-terminal cysteines.[8]Highly stable and irreversible triazole linkage.[3]
Key Side Reactions Hydrolysis of the NHS ester in aqueous solutions, with the rate increasing with pH.[1] Potential for reaction with other nucleophiles like serine, threonine, and tyrosine.[9]Maleimide group can be hydrolyzed, especially at pH > 7.5, reducing reactivity. Can react with amines at pH > 7.5.[2] Thiazine rearrangement with N-terminal cysteines.[10]Copper catalyst in CuAAC can be cytotoxic and may be restricted to use with saturated lipids.[5][6][7]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing conjugation experiments. Below are representative protocols for each of the discussed methods for conjugating a molecule to a pre-formed liposome (B1194612).

NHS Ester Coupling Protocol

This protocol describes the conjugation of an amine-containing molecule to a liposome containing a DSPE-PEG-NHS lipid.

  • Liposome Preparation : Prepare liposomes containing the desired lipid composition, including a mole percentage of DSPE-PEG-COOH.

  • Activation of Carboxyl Groups :

    • Resuspend the liposomes in an activation buffer (e.g., 50 mM MES buffer, pH 6.1).

    • Add a 10-fold molar excess of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a 4-fold molar excess of N-Hydroxysulfosuccinimide (sulfo-NHS) over the accessible carboxyl groups on the liposomes.[4]

    • Incubate the reaction for 15-30 minutes at room temperature to form the amine-reactive sulfo-NHS ester.

  • Removal of Excess Reagents :

    • Remove excess EDC and sulfo-NHS by gel filtration using a column (e.g., Sephadex G-50) equilibrated with the conjugation buffer (e.g., PBS, pH 7.5).[4]

  • Conjugation Reaction :

    • Immediately add the amine-containing molecule to the activated liposomes in the conjugation buffer. A typical molar ratio is a 5- to 20-fold excess of the molecule to the reactive lipid.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.[1]

  • Quenching and Purification :

    • Quench any unreacted NHS esters by adding a quenching buffer (e.g., 100 mM Tris or glycine, pH 8.0).

    • Purify the conjugated liposomes from the unreacted molecule and byproducts using size exclusion chromatography or dialysis.[11]

Maleimide-Thiol Coupling Protocol

This protocol outlines the conjugation of a thiol-containing molecule to liposomes functionalized with maleimide groups.

  • Liposome Preparation : Prepare liposomes with a lipid composition that includes a maleimide-functionalized lipid (e.g., DSPE-PEG-Maleimide).

  • Preparation of the Thiolated Molecule :

    • If the molecule to be conjugated does not have a free thiol, it can be introduced using a reagent like N-succinimidyl S-acetylthioacetate (SATA) followed by deacetylation, or by reducing existing disulfide bonds with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).

    • Dissolve the thiol-containing molecule in a degassed buffer (e.g., PBS, pH 7.0-7.5).

  • Conjugation Reaction :

    • Add the thiol-containing molecule to the maleimide-functionalized liposomes. A typical molar ratio of maleimide to thiol is between 2:1 and 5:1.[12]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C. The reaction time can be optimized, with some reactions reaching high efficiency in as little as 30 minutes.[12]

  • Quenching and Purification :

    • (Optional) Quench any unreacted maleimide groups by adding a small molecule thiol like cysteine or β-mercaptoethanol.

    • Purify the conjugated liposomes from the unreacted molecule and byproducts using size exclusion chromatography or dialysis.

Click Chemistry (Copper-Free) Protocol

This protocol describes a strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry, for conjugating an azide-modified molecule to a liposome containing a DBCO-functionalized lipid.

  • Liposome Preparation : Prepare liposomes including a dibenzocyclooctyne (DBCO)-functionalized lipid (e.g., DSPE-PEG-DBCO).

  • Preparation of the Azide-Modified Molecule :

    • The molecule to be conjugated must contain an azide group. This can be achieved through various chemical synthesis methods.

  • Conjugation Reaction :

    • Dissolve the azide-modified molecule in a suitable buffer (e.g., PBS, pH 7.4).

    • Add the azide-modified molecule to the DBCO-functionalized liposomes.

    • The reaction is typically carried out at room temperature and can proceed for 1 to 24 hours, depending on the reactants.[10]

  • Purification :

    • Purify the conjugated liposomes from the unreacted molecule using size exclusion chromatography or dialysis.

Mandatory Visualization

The following diagrams illustrate the chemical reactions and experimental workflows discussed.

NHS_Ester_Coupling cluster_reaction NHS Ester Coupling Reaction Lipid-NHS Lipid-PEG-NHS (N-Hydroxysuccinimide ester) Lipid-Molecule Lipid-PEG-Molecule (Stable Amide Bond) Lipid-NHS->Lipid-Molecule pH 7.2-9.0 Molecule-NH2 Molecule-NH₂ (Primary Amine) Molecule-NH2->Lipid-Molecule NHS NHS byproduct

NHS Ester Coupling Reaction Mechanism.

Maleimide_Thiol_Coupling cluster_reaction Maleimide-Thiol Coupling Reaction Lipid-Maleimide Lipid-PEG-Maleimide Lipid-Molecule Lipid-PEG-Molecule (Thioether Bond) Lipid-Maleimide->Lipid-Molecule pH 6.5-7.5 Molecule-SH Molecule-SH (Thiol) Molecule-SH->Lipid-Molecule

Maleimide-Thiol Coupling Reaction Mechanism.

Click_Chemistry_Reaction cluster_reaction Click Chemistry (SPAAC) Reaction Lipid-Alkyne Lipid-PEG-Alkyne (e.g., DBCO) Lipid-Molecule Lipid-PEG-Molecule (Triazole Linkage) Lipid-Alkyne->Lipid-Molecule Physiological pH Molecule-Azide Molecule-N₃ (Azide) Molecule-Azide->Lipid-Molecule

Click Chemistry (SPAAC) Reaction Mechanism.

Experimental_Workflow cluster_nhs NHS Ester Coupling Workflow cluster_maleimide Maleimide-Thiol Workflow cluster_click Click Chemistry Workflow A1 Prepare Liposomes with -COOH A2 Activate with EDC/Sulfo-NHS A1->A2 A3 Purify Activated Liposomes A2->A3 A4 Add Amine-Molecule A3->A4 A5 Incubate A4->A5 A6 Quench & Purify A5->A6 B1 Prepare Liposomes with Maleimide B3 Mix Liposomes and Thiol-Molecule B1->B3 B2 Prepare Thiol- Molecule B2->B3 B4 Incubate B3->B4 B5 Quench & Purify B4->B5 C1 Prepare Liposomes with Alkyne C3 Mix Liposomes and Azide-Molecule C1->C3 C2 Prepare Azide- Molecule C2->C3 C4 Incubate C3->C4 C5 Purify C4->C5

Comparison of Experimental Workflows.

References

A Comparative Guide to the In Vitro Performance of Amine-Functionalized and Cationic Lipid-Based Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro performance of drug delivery systems incorporating amine-functionalized lipids, with a focus on systems analogous to those containing 16:0 Caproylamine PE, against other cationic and neutral lipid-based alternatives. The objective is to furnish researchers with a comprehensive overview of key performance indicators, supported by experimental data, to aid in the selection and design of lipid-based nanocarriers. While specific quantitative data for drug delivery systems primarily composed of this compound is limited in publicly available literature, this guide leverages data from closely related cationic lipid systems to provide a valuable comparative framework.

Data Presentation: In Vitro Performance Metrics

The following tables summarize key in vitro performance parameters for various lipid-based drug delivery systems. These parameters are critical in predicting the in vivo behavior and therapeutic efficacy of a nanocarrier.

Table 1: Physicochemical Properties of Lipid-Based Nanoparticles

Formulation IDPrimary Lipid CompositionDrugParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
Cationic Lipo-Dox DPPC, Cholesterol, Cationic Lipid (DC-Chol)Doxorubicin85 - 140N/APositive>90N/A
Neutral Lipo-Dox DPPC, CholesterolDoxorubicin85 - 140N/ANegative>90N/A
PEGylated Lipo-Dox HSPC, Cholesterol, DSPE-PEG2000Doxorubicin167.8 ± 3.6N/A-27.5 ± 3.5>95N/A
Cationic LPHNS PLGA, DOTAPPlasmid DNA~150 - 250< 0.2+52 to +60N/AN/A
DOX-PEL Phosphatidylethanolamine-conjugated lipidsDoxorubicin32 - 37N/ANegative52.98 ± 3.22N/A
DLinTAP/DLinPC CLs DLinTAP, DLinPCPaclitaxelN/AN/AN/AN/AEnhanced vs. DOTAP/DOPC
Tf-functionalized Lipo HSPC, Cholesterol, DSPE-PEG2000-COOHDopamine HCl~180~0.2+7.5>35N/A

DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine; DC-Chol: 3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol; HSPC: Hydrogenated Soy Phosphatidylcholine; DSPE-PEG2000: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]; PLGA: Poly(lactic-co-glycolic acid); DOTAP: 1,2-dioleoyl-3-trimethylammonium-propane; DOX-PEL: Doxorubicin-loaded PE-conjugated liposomes; DLinTAP/DLinPC: Cationic lipids with linoleoyl tails; Tf: Transferrin.

Table 2: In Vitro Biological Performance of Lipid-Based Nanoparticles

Formulation IDCell LineIn Vitro Drug ReleaseCellular UptakeCytotoxicity (IC50)
Cationic Lipo-Dox Rat Aortic Endothelial CellsN/ARapid uptake compared to neutral liposomesN/A
PEGylated Lipo-Dox A549, HT29N/ATime-dependentEffective after 48h
PEI-mod Lipo-CDDP A549Extended cellular retention6.5x higher than neutral liposomes0.65 ± 0.02 µg/ml
DOX-PEL N/A77.07 ± 1.02% in 9 hoursWell-distributed in liver, lungs, and kidneys (in vivo proxy)N/A
DLinTAP/DLinPC CLs-PTX PC3, M21N/AN/AImproved or similar to DOTAP/DOPC liposomes[1]
Tf-functionalized Lipo hCMEC/D359.0 ± 4.2% in 24 hoursEnhanced permeability via receptor-mediated endocytosisN/A
Cationic Lipids (CDA14 vs. CDO14) NCI-H460N/AN/ACDA14: 109.4 µg/mL, CDO14: 340.5 µg/mL[2]

PEI-mod Lipo-CDDP: Polyethylenimine-modified cisplatin (B142131) liposomes; PTX: Paclitaxel; hCMEC/D3: human cerebral microvascular endothelial cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro assays.

Preparation of Liposomes by Thin Film Hydration
  • Lipid Film Formation: The desired lipids (e.g., DPPC, cholesterol, and a cationic lipid) are dissolved in a suitable organic solvent, such as chloroform (B151607) or a chloroform/methanol (B129727) mixture, in a round-bottom flask.

  • Solvent Evaporation: The organic solvent is removed under reduced pressure using a rotary evaporator. This process is typically carried out at a temperature above the phase transition temperature of the lipids to ensure a uniform lipid film.

  • Hydration: The dried lipid film is hydrated with an aqueous solution (e.g., phosphate-buffered saline, PBS, or a drug solution) by gentle rotation. The hydration temperature is also maintained above the lipid phase transition temperature.

  • Size Reduction: The resulting multilamellar vesicles are subjected to size reduction to form unilamellar vesicles of a desired size range. This can be achieved by sonication (probe or bath) or, more commonly, by extrusion through polycarbonate membranes with defined pore sizes.

Determination of Particle Size and Zeta Potential

Particle size, polydispersity index (PDI), and zeta potential are typically measured using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS), respectively.

  • Sample Preparation: The liposome (B1194612) suspension is diluted with an appropriate buffer (e.g., PBS or deionized water) to a suitable concentration for measurement.

  • Measurement: The diluted sample is placed in a cuvette and analyzed using a Zetasizer or a similar instrument. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles to determine their size distribution. For zeta potential, an electric field is applied, and the particle velocity is measured to determine their surface charge.

  • Data Analysis: The software provided with the instrument analyzes the data to provide the average particle size (Z-average), PDI, and zeta potential.

Encapsulation Efficiency and Drug Loading
  • Separation of Free Drug: The unencapsulated drug is separated from the liposomes. Common methods include dialysis, size exclusion chromatography (e.g., using a Sephadex column), or ultracentrifugation.

  • Quantification of Encapsulated Drug: The amount of drug encapsulated within the liposomes is determined. This often involves disrupting the liposomes with a suitable solvent (e.g., methanol or Triton X-100) to release the drug, followed by quantification using a suitable analytical technique such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation:

    • Encapsulation Efficiency (%) = (Amount of drug in liposomes / Total initial amount of drug) x 100

    • Drug Loading (%) = (Amount of drug in liposomes / Total amount of lipid) x 100

In Vitro Drug Release Study

The dialysis method is a common technique to assess the in vitro drug release profile.

  • Preparation: A known amount of the drug-loaded liposome formulation is placed inside a dialysis bag with a specific molecular weight cut-off (MWCO).

  • Dialysis: The dialysis bag is immersed in a larger volume of release medium (e.g., PBS at pH 7.4, sometimes with a small percentage of a surfactant like Tween 80 to ensure sink conditions). The entire setup is maintained at a constant temperature (e.g., 37°C) with gentle stirring.

  • Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain a constant volume.

  • Quantification: The concentration of the released drug in the collected samples is quantified using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Analysis: The cumulative percentage of drug released is plotted against time.

Cellular Uptake Studies

Cellular uptake of liposomes can be quantified using flow cytometry or visualized using fluorescence microscopy.

  • Cell Culture: The selected cell line is seeded in appropriate culture plates and allowed to adhere overnight.

  • Treatment: The cells are incubated with fluorescently labeled liposomes (e.g., containing a fluorescent lipid like Rhodamine-PE or encapsulating a fluorescent dye) at a specific concentration for various time points.

  • Washing: After incubation, the cells are washed multiple times with cold PBS to remove non-internalized liposomes.

  • Analysis:

    • Flow Cytometry: Cells are detached, and the fluorescence intensity of individual cells is measured to quantify the uptake.

    • Fluorescence Microscopy: Cells are fixed and stained (e.g., with DAPI for the nucleus) and visualized to observe the intracellular localization of the liposomes.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to attach.

  • Treatment: The cells are treated with various concentrations of the drug-loaded liposomes, empty liposomes, and the free drug for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution, and the plate is incubated to allow the formazan (B1609692) crystals to form.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The cell viability is calculated as a percentage of the untreated control cells, and the IC50 (the concentration of the drug that inhibits 50% of cell growth) is determined.

Mandatory Visualizations

Diagrams created using Graphviz (DOT language) to illustrate key concepts.

Experimental_Workflow cluster_prep Formulation & Characterization cluster_invitro In Vitro Evaluation Lipid_Film Lipid Film Hydration Extrusion Extrusion Lipid_Film->Extrusion Characterization Size, PDI, Zeta Potential Extrusion->Characterization Drug_Loading Drug Loading & Encapsulation Extrusion->Drug_Loading Release Drug Release Extrusion->Release Uptake Cellular Uptake Extrusion->Uptake Cytotoxicity Cytotoxicity Extrusion->Cytotoxicity

Caption: General experimental workflow for the preparation and in vitro evaluation of lipid-based drug delivery systems.

Cellular_Uptake_Pathways cluster_membrane Cellular Environment cluster_cytoplasm Intracellular Space LNP Cationic Lipid Nanoparticle Cell_Membrane Cell Membrane LNP->Cell_Membrane Adsorption Endosome Early Endosome Cell_Membrane->Endosome Endocytosis Lysosome Lysosome (Degradation) Endosome->Lysosome Maturation Drug_Release Drug Release to Cytosol Endosome->Drug_Release Endosomal Escape

References

A Comparative Guide to Analytical Techniques for Functionalized Lipid Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Functionalized lipids are pivotal in drug delivery systems, diagnostics, and various biomedical applications. Their efficacy and safety hinge on precise molecular structures and compositions. Accurate and comprehensive characterization is therefore non-negotiable. This guide provides an objective comparison of key analytical techniques used to characterize these complex molecules, complete with quantitative data and detailed experimental protocols.

General Workflow for Lipid Analysis

The characterization of functionalized lipids typically follows a multi-step process, from initial sample preparation to detailed structural analysis and quantification. The choice of techniques depends on the specific information required, such as molecular identity, purity, quantity, or the nature of the functional group.

Lipid_Analysis_Workflow General Workflow for Functionalized Lipid Analysis cluster_Prep Sample Preparation cluster_Analysis Analytical Techniques cluster_Data Data Interpretation Sample Biological Sample (Tissue, Cells, Biofluid) Extraction Lipid Extraction (e.g., Folch, Bligh-Dyer) Sample->Extraction Purification Purification / Fractionation (e.g., SPE, TLC) Extraction->Purification Chromatography Chromatographic Separation (HPLC, GC, TLC) Purification->Chromatography MassSpec Mass Spectrometry (MS, MS/MS) Purification->MassSpec NMR NMR Spectroscopy Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR Fluorescence Fluorescence Methods Purification->Fluorescence Chromatography->MassSpec Quant Quantification Chromatography->Quant ID Structural Identification MassSpec->ID MassSpec->Quant NMR->ID Func Functional Group Characterization FTIR->Func Fluorescence->Quant

Caption: A general workflow for the analysis of functionalized lipids.

Chromatographic Techniques

Chromatography is fundamental for separating complex lipid mixtures prior to detailed analysis. The separation is based on the differential partitioning of lipid species between a stationary phase and a mobile phase.[1]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of lipid analysis due to its versatility and ability to be coupled with various detectors, most notably mass spectrometers (LC-MS).[2] It separates lipids based on their polarity, with different column chemistries enabling distinct separation mechanisms.[3]

  • Normal-Phase (NP-HPLC): Separates lipids based on the polarity of their headgroups. It is less common for LC-MS applications due to the incompatibility of typical mobile phases with electrospray ionization (ESI).[4]

  • Reversed-Phase (RP-HPLC): The most popular choice, separating lipids based on acyl chain length and degree of saturation.[4] C18 and C30 columns are commonly used.[4]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Effective for separating polar lipid classes.[4]

Thin-Layer Chromatography (TLC)

TLC is a rapid, cost-effective method for separating lipid classes based on their polarity.[2][5] It is often used for initial screening, purification, and assessing the complexity of a sample.[2] While traditionally a qualitative or semi-quantitative technique, modern densitometry allows for more precise quantification.

Gas Chromatography (GC)

GC, typically coupled with mass spectrometry (GC-MS), is the gold standard for fatty acid analysis.[6] It requires the derivatization of lipids into volatile fatty acid methyl esters (FAMEs) before analysis.[6] This technique provides high resolution for separating and quantifying individual fatty acids.

Quantitative Comparison of Chromatographic Techniques

ParameterHPLCTLCGC
Principle High-pressure liquid separationAdsorption on a planar surfacePartitioning in a gaseous mobile phase
Primary Use Separation of intact lipid classes and species[3]Rapid separation of lipid classes[2]Fatty acid profiling (as FAMEs)[6]
Resolution High to Very HighLow to ModerateVery High
Throughput ModerateHighModerate
Coupling MS, UV, ELSD, CADDensitometry, MSMS (FID)
Limitations Higher cost and complexityLower resolution, less quantitativeRequires derivatization, not for intact lipids[6]

Mass Spectrometry (MS)

Mass spectrometry is the most powerful and widely used technique for lipid identification and quantification due to its high sensitivity and specificity.[7][8] It measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with chromatography (LC-MS or GC-MS), it provides comprehensive structural information.[9]

  • Ionization Sources: Electrospray ionization (ESI) is the most common "soft" ionization technique for lipids, preserving the intact molecule for analysis.[10] Matrix-assisted laser desorption/ionization (MALDI) is often used for tissue imaging.[11]

  • Mass Analyzers: Triple quadrupole (QqQ) analyzers are excellent for targeted quantification (e.g., using Selected Reaction Monitoring, SRM), while high-resolution analyzers like Orbitrap and Time-of-Flight (TOF) are used for untargeted lipidomics and accurate mass measurements.[8]

  • Tandem MS (MS/MS): Involves fragmenting a selected precursor ion to generate product ions. This fragmentation pattern provides detailed structural information, including headgroup identity and acyl chain composition.[12]

Technique_Selection_Tree Decision Guide for Lipid Analysis Technique cluster_Questions cluster_Techniques Start What is the primary research question? Q_ID Identify & Characterize Unknown Lipids? Q_Quant Quantify Known Lipid Species? Q_Func Analyze Functional Groups / Conformation? Q_FA Detailed Fatty Acid Composition? LCMS LC-MS/MS Q_ID->LCMS Yes (High-Res) NMR NMR Spectroscopy Q_ID->NMR Yes (Definitive Structure) Q_Quant->LCMS Yes (High Sensitivity) Fluorescence Fluorescence Methods Q_Quant->Fluorescence Yes (For Labeled Lipids) Q_Func->NMR Yes (Atomic Connectivity) FTIR FTIR Spectroscopy Q_Func->FTIR Yes (Vibrational Modes) GCMS GC-MS Q_FA->GCMS Yes (High Resolution)

Caption: A decision guide for selecting the appropriate analytical technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the de novo structural elucidation of lipids.[13] It provides detailed information about the chemical environment of each atom (specifically ¹H, ¹³C, and ³¹P) in a molecule.

  • ¹H NMR: Provides information on the number and type of protons, useful for quantifying different lipid classes in a mixture.[14][15]

  • ¹³C NMR: Offers insights into the carbon skeleton, including acyl group distribution.[16]

  • ³¹P NMR: Highly specific for phosphorus-containing compounds, making it ideal for the analysis and quantification of phospholipids (B1166683) without interference from other lipid classes.[16]

  • 2D NMR (e.g., COSY, HSQC): Used to determine the complete and unambiguous structure of novel functionalized lipids by revealing connectivity between atoms.

While extremely powerful for structural determination, NMR generally has lower sensitivity compared to mass spectrometry.[11][16]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid, non-destructive technique that provides information about the functional groups present in a sample by measuring the absorption of infrared radiation.[17] It is particularly useful for:

  • Confirming the presence of specific functional groups introduced during lipid modification.

  • Studying lipid composition, saturation, and conformation.[17]

  • Investigating lipid organization and phase behavior in membranes.[18]

For instance, the intensity of the CH₂ stretching vibration peak (around 2922 cm⁻¹) can be used to compare the efficiency of different lipid extraction methods.[19]

Table of Common FTIR Absorption Bands in Lipids

Wavenumber (cm⁻¹)VibrationFunctional Group / Bond
~3010=C-H stretchUnsaturation (C=C)
2922-2926CH₂ asymmetric stretchAcyl chains
2852-2854CH₂ symmetric stretchAcyl chains
~1735-1745C=O stretchEster (Glycerolipids, Phospholipids)
~1650C=C stretchAlkene
~1240P=O stretchPhosphate (Phospholipids)
~1060-1090C-O-P stretchPhosphate (Phospholipids)

Fluorescence Spectroscopy

This technique is used for lipids that are either intrinsically fluorescent or have been functionalized with a fluorescent tag (fluorophore).[20] It is an extremely sensitive method used for:

  • Quantification: Measuring the concentration of fluorescently labeled lipids.

  • Cellular Imaging: Visualizing the uptake, trafficking, and localization of lipids within live cells.[]

  • Biophysical Studies: Investigating membrane dynamics, fluidity, and lipid-protein interactions.[22]

Common fluorescent dyes used to label lipids include BODIPY, Nile Red, and various proprietary dyes that can be conjugated to the lipid of interest.[]

Experimental Protocols

Protocol 1: Lipid Extraction (Bligh & Dyer Method)

This protocol is a widely used method for extracting lipids from biological fluids or tissues with high water content.[2]

  • Homogenization: Homogenize 1 g of tissue or 1 mL of sample in a mixture of 1 mL chloroform (B151607) and 2 mL methanol (B129727) to create a single-phase solution.

  • Phase Separation: Add 1 mL of chloroform and mix. Then add 1 mL of water and vortex thoroughly.

  • Centrifugation: Centrifuge the mixture at 1,000 x g for 10 minutes to facilitate phase separation.

  • Collection: Three layers will form: an upper aqueous (methanol-water) layer, a lower organic (chloroform) layer containing the lipids, and a protein disk at the interface.

  • Isolation: Carefully collect the lower chloroform layer using a glass Pasteur pipette.

  • Drying: Evaporate the solvent under a stream of nitrogen gas to obtain the total lipid extract.

  • Storage: Resuspend the dried lipids in a suitable solvent (e.g., chloroform/methanol 2:1) and store at -20°C or -80°C under nitrogen to prevent oxidation.

Protocol 2: Analysis of Phospholipids by LC-MS

This protocol outlines a general approach for separating and identifying phospholipid classes using HILIC-LC coupled to a high-resolution mass spectrometer.

  • Sample Preparation: Resuspend the dried lipid extract in 200 µL of isopropanol/acetonitrile (1:1, v/v).

  • Chromatographic Separation:

    • Column: Use a HILIC column (e.g., silica, diol).

    • Mobile Phase A: Acetonitrile.

    • Mobile Phase B: 10 mM ammonium (B1175870) formate (B1220265) in water.

    • Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B to elute more polar lipids.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: ESI, operated in both positive and negative modes in separate runs to detect a wider range of species (e.g., PC and SM in positive mode; PE, PS, PI, PG in negative mode).

    • Scan Mode: Full scan from m/z 200-1200.

    • Data-Dependent MS/MS: Perform MS/MS fragmentation on the top 5-10 most abundant ions from the full scan to obtain structural information.

  • Data Analysis: Identify lipids by matching the accurate mass of the precursor ion and its fragmentation pattern to lipid databases (e.g., LIPID MAPS).

References

Safety Operating Guide

Proper Disposal of 16:0 Caproylamine PE: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of 16:0 Caproylamine PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine)) is a critical component of laboratory safety and compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this phospholipid, minimizing environmental impact and ensuring adherence to regulatory standards.

Immediate Safety and Handling Precautions

Prior to handling this compound, it is imperative to consult the product-specific Safety Data Sheet (SDS). Personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a laboratory coat, should be worn at all times. Work should be conducted in a well-ventilated area or under a chemical fume hood. In case of a spill, absorb the material with an inert, non-combustible absorbent material and place it in a suitable, labeled container for disposal.

Step-by-Step Disposal Protocol

The proper disposal of this compound, as with any chemical waste, is governed by local, state, and federal regulations. The following protocol provides a general framework; however, always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

  • Waste Identification and Segregation:

    • Unused or waste this compound should be classified as chemical waste.

    • Do not mix this compound with other waste streams unless explicitly permitted by your EHS department.

    • Keep the original container or use a clearly labeled, compatible waste container. The label should include the full chemical name and any associated hazards.

  • Containerization:

    • Collect waste this compound in a sealed, leak-proof container.

    • Ensure the container is compatible with the chemical to prevent degradation or reaction.

    • For solutions of this compound, the solvent will likely dictate the primary disposal route. For instance, if dissolved in a chlorinated solvent, it must be disposed of as halogenated waste.

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure waste accumulation area.

    • The storage area should be away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a pickup for the chemical waste.

    • Provide them with the full chemical name and quantity of the waste.

    • Do not attempt to dispose of this compound down the drain or in regular trash.

Quantitative Data Summary

For quick reference, the following table summarizes key physical and chemical properties of this compound.

PropertyValue
Molecular FormulaC₄₃H₈₅N₂O₉P
Molecular Weight805.117 g/mol
Purity>99%
Storage Temperature-20°C
Stability1 Year

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Waste 16:0 Caproylamine PE consult_sds Consult Safety Data Sheet (SDS) start->consult_sds identify_waste Identify as Chemical Waste consult_sds->identify_waste is_solution Is it in a solution? identify_waste->is_solution halogenated Segregate as Halogenated Waste is_solution->halogenated Yes, in chlorinated solvent non_halogenated Segregate as Non-Halogenated Waste is_solution->non_halogenated Yes, in non-chlorinated solvent pure_solid Segregate as Solid Chemical Waste is_solution->pure_solid No, it's a solid label_container Label Waste Container (Full Chemical Name, Hazards) halogenated->label_container non_halogenated->label_container pure_solid->label_container store_waste Store in Designated Waste Area label_container->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for 16:0 Caproylamine PE

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When handling specialized compounds such as 16:0 Caproylamine PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine)), adherence to strict safety and disposal protocols is critical. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure and efficient research setting.

Personal Protective Equipment (PPE): A Multi-faceted Approach to Safety

When working with this compound, a comprehensive selection of personal protective equipment is necessary to minimize exposure and prevent contamination. The following table summarizes the required PPE for handling this lipid-based compound.

PPE CategorySpecificationPurpose
Hand Protection Disposable nitrile glovesProvides a barrier against skin contact. Double gloving may be necessary for added protection.
Eye Protection Safety glasses with side-shields or gogglesProtects eyes from potential splashes or airborne particles.
Body Protection Laboratory coatPrevents contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a fume hoodMinimizes the inhalation of any potential aerosols or dust.

Note: It is crucial to always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date safety information.

Procedural Guidance for Safe Handling and Disposal

A systematic approach to handling and disposal is vital for maintaining a safe laboratory. The following step-by-step guidance outlines the best practices for managing this compound from receipt to disposal.

Handling Protocol:

  • Preparation: Before handling, ensure that the designated workspace is clean and uncluttered. Verify that all necessary PPE is readily available and in good condition.

  • Weighing and Aliquoting: When weighing the powdered form, perform this task in a chemical fume hood or a designated containment area to prevent the dispersion of dust.

  • Dissolving: If dissolving the compound, add the solvent slowly to the lipid to avoid splashing.

  • Post-Handling: After handling, thoroughly clean the work area and any equipment used. Wash hands immediately after removing gloves.

Disposal Plan:

  • Waste Segregation: Dispose of all materials that have come into contact with this compound, including gloves, pipette tips, and empty containers, in a designated hazardous waste container.

  • Container Labeling: Clearly label the hazardous waste container with the chemical name and any associated hazards.

  • Institutional Guidelines: Adhere to your institution's specific chemical waste disposal procedures. Do not dispose of this compound down the drain or in regular trash.

To further clarify the procedural flow, the following diagram illustrates the key stages of safe handling and disposal.

prep Preparation (Workspace & PPE Check) handling Handling (Weighing & Dissolving) prep->handling post_handling Post-Handling Cleanup (Area & Equipment) handling->post_handling waste_seg Waste Segregation (Designated Container) post_handling->waste_seg labeling Waste Labeling (Chemical Name & Hazards) waste_seg->labeling disposal Final Disposal (Follow Institutional Guidelines) labeling->disposal

Workflow for Safe Handling and Disposal of this compound

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.